1H-Indole-1-ethanol, 2,3-dihydro-
Description
The exact mass of the compound 1H-Indole-1-ethanol, 2,3-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indole-1-ethanol, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-ethanol, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSDRIZSSIBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632691 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90874-78-5 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-dihydro-1H-Indole-1-ethanol
This guide provides a comprehensive overview of the synthesis and detailed characterization of 2,3-dihydro-1H-indole-1-ethanol, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Indoline Scaffold
The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indoline nitrogen atom, particularly through N-alkylation, allows for the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can significantly impact its pharmacokinetic and pharmacodynamic profile. The introduction of a hydroxyethyl group at the N-1 position to form 2,3-dihydro-1H-indole-1-ethanol (also known as N-(2-hydroxyethyl)indoline or 2-(indolin-1-yl)ethanol) can enhance aqueous solubility and provide a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
Synthesis of 2,3-dihydro-1H-Indole-1-ethanol: A Rational Approach
The synthesis of 2,3-dihydro-1H-indole-1-ethanol is most effectively achieved through the N-alkylation of indoline. This can be accomplished via several synthetic routes, with the choice of reagents and conditions influencing the yield, purity, and scalability of the process.
Synthetic Strategy: Nucleophilic Substitution
The most direct and widely employed method for the synthesis of N-substituted indolines is the nucleophilic substitution reaction between the indoline nitrogen and a suitable electrophile. For the introduction of a 2-hydroxyethyl group, two primary electrophilic reagents are considered: 2-bromoethanol and ethylene oxide.
Rationale for Reagent Selection:
-
2-Bromoethanol: This reagent offers a straightforward SN2 reaction pathway. The bromine atom serves as a good leaving group, and the reaction can be promoted by a base to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is critical to minimize side reactions, such as elimination.
-
Ethylene Oxide: This strained three-membered ring is a potent electrophile and readily undergoes ring-opening upon nucleophilic attack by the indoline nitrogen. This method is highly atom-economical as it avoids the formation of a salt byproduct. However, ethylene oxide is a gas at room temperature and requires careful handling.
The following diagram illustrates the general synthetic pathway for the N-alkylation of indoline.
Caption: General synthetic pathway for the N-alkylation of indoline.
Experimental Protocol: Synthesis via Reaction with 2-Bromoethanol
This protocol describes a robust and reproducible method for the synthesis of 2,3-dihydro-1H-indole-1-ethanol using 2-bromoethanol.
Materials:
-
Indoline (99%)
-
2-Bromoethanol (98%)
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography (230-400 mesh)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per mmol of indoline).
-
Addition of Reagent: While stirring the suspension, add 2-bromoethanol (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with ethyl acetate.
-
Extraction: Combine the filtrate and the washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2,3-dihydro-1H-indole-1-ethanol as a pure compound.
Characterization of 2,3-dihydro-1H-Indole-1-ethanol
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are routinely employed for this purpose.
Spectroscopic Analysis
1H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected 1H NMR spectrum of 2,3-dihydro-1H-indole-1-ethanol would exhibit characteristic signals for the aromatic, indolinic, and hydroxyethyl protons.
13C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is used to determine the number and types of carbon atoms in the molecule. The predicted 13C NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the indoline ring, and the carbons of the N-hydroxyethyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2,3-dihydro-1H-indole-1-ethanol is expected to show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), and C-N bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of 2,3-dihydro-1H-indole-1-ethanol, as well as characteristic fragment ions.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for 2,3-dihydro-1H-indole-1-ethanol based on the analysis of similar compounds.
| Technique | Expected Data |
| 1H NMR (CDCl3, 400 MHz) | δ 7.10-7.00 (m, 2H, Ar-H), 6.70-6.60 (m, 2H, Ar-H), 3.80 (t, J = 5.5 Hz, 2H, N-CH2-CH 2-OH), 3.40 (t, J = 5.5 Hz, 2H, N-CH 2-CH2-OH), 3.35 (t, J = 8.0 Hz, 2H, Ar-CH2-CH 2-N), 3.00 (t, J = 8.0 Hz, 2H, Ar-CH 2-CH2-N), 2.50 (br s, 1H, OH) |
| 13C NMR (CDCl3, 100 MHz) | δ 152.0 (Ar-C), 130.0 (Ar-C), 127.5 (Ar-CH), 124.5 (Ar-CH), 117.0 (Ar-CH), 109.0 (Ar-CH), 61.0 (N-CH2-C H2-OH), 55.0 (N-C H2-CH2-OH), 53.0 (Ar-CH2-C H2-N), 28.0 (Ar-C H2-CH2-N) |
| FTIR (KBr, cm-1) | 3400-3300 (br, O-H stretch), 3050-3000 (w, Ar C-H stretch), 2950-2850 (m, aliphatic C-H stretch), 1600, 1490 (s, C=C stretch), 1250 (s, C-N stretch), 1050 (s, C-O stretch) |
| Mass Spec. (EI) | m/z (%): 163 (M+), 132, 118, 91, 77 |
Note: The predicted data is based on established principles of NMR and IR spectroscopy and mass spectrometry fragmentation patterns of analogous N-substituted indolines. Actual experimental values may vary slightly.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like trifluoroacetic acid). The purity is determined by the area percentage of the main peak in the chromatogram.
Experimental Workflow Visualization
The following diagram provides a visual representation of the complete experimental workflow, from synthesis to characterization.
Caption: A comprehensive workflow for the synthesis and characterization of 2,3-dihydro-1H-indole-1-ethanol.
Conclusion
This technical guide has outlined a rational and detailed approach to the synthesis and characterization of 2,3-dihydro-1H-indole-1-ethanol. The provided experimental protocol for N-alkylation of indoline with 2-bromoethanol is a reliable method for obtaining the target compound. The comprehensive characterization workflow, including spectroscopic and chromatographic techniques, ensures the verification of the compound's structure and purity. The information presented herein serves as a valuable resource for researchers and scientists engaged in the synthesis of novel indoline derivatives for various applications, particularly in the realm of drug discovery and development.
References
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
-
Zultanski, S. L., & Stahl, S. S. (2016). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 138(38), 12266–12269. [Link]
-
NIST Chemistry WebBook. (n.d.). 1H-Indole, 2,3-dihydro-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
Zaragoza, F., & Stephensen, H. (2001). A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors. Archiv der Pharmazie, 334(10), 321-325. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 2,3-dihydro-1H-indol-1-ylethanol
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2,3-dihydro-1H-indol-1-ylethanol, a substituted indoline derivative of interest in medicinal chemistry and drug development. Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document synthesizes information from structurally related analogs and established principles of physical organic chemistry to project its key characteristics. We will delve into its structural features, predicted physicochemical parameters, and provide standardized protocols for its empirical determination. Furthermore, a plausible synthetic route is outlined, and the potential biological relevance of this scaffold is discussed in the context of known pharmacologically active indoline derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound.
Introduction: The Indoline Scaffold in Drug Discovery
The indoline (2,3-dihydro-1H-indole) framework is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic compounds with significant medicinal value.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for designing molecules that can interact with biological targets with high affinity and specificity. The incorporation of the indoline nucleus has been instrumental in the development of anticancer, antibacterial, and anti-inflammatory agents, as well as treatments for cardiovascular diseases.[1]
The subject of this guide, 2,3-dihydro-1H-indol-1-ylethanol, introduces a hydroxyethyl group at the 1-position of the indoline ring. This substitution is anticipated to significantly influence its physicochemical properties, particularly its polarity, hydrogen bonding capacity, and aqueous solubility, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. Understanding these properties is a crucial first step in the rational design and development of novel therapeutics based on this scaffold.
Molecular Structure and Inferred Physicochemical Properties
The chemical structure of 2,3-dihydro-1H-indol-1-ylethanol consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, with an ethanol substituent on the nitrogen atom.
Chemical Structure:
Due to the limited direct experimental data for 2,3-dihydro-1H-indol-1-ylethanol, the following table presents a combination of calculated values and data from structurally similar compounds to provide an estimated profile.
| Property | Predicted/Inferred Value | Rationale/Source Analogy |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| Appearance | Likely a viscous oil or low-melting solid | Inferred from similar N-substituted indolines. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility (LogS) | Moderately soluble | The ethanol substituent is expected to increase aqueous solubility compared to unsubstituted indoline. The exact value would need experimental determination.[2] |
| Octanol-Water Partition Coefficient (LogP) | ~1.5 - 2.5 | This is an estimate. The indoline core is lipophilic, while the ethanol group adds hydrophilicity. The final value is a balance of these features.[2] |
| pKa | ~4-5 (for the protonated amine) | The nitrogen in indoline is weakly basic. N-alkylation can slightly alter this. The alcohol proton is very weakly acidic (pKa > 16). |
Synthesis of 2,3-dihydro-1H-indol-1-ylethanol
A plausible and direct synthetic route to 2,3-dihydro-1H-indol-1-ylethanol involves the N-alkylation of indoline with a suitable two-carbon electrophile bearing a protected or unprotected hydroxyl group. A common and effective method would be the reaction of indoline with 2-bromoethanol.
Proposed Synthetic Protocol: N-Alkylation of Indoline
This protocol is based on general procedures for the N-alkylation of secondary amines.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of indoline (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethanol (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material (indoline) is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,3-dihydro-1H-indol-1-ylethanol.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.
-
Base: A mild inorganic base like K₂CO₃ is used to deprotonate the indoline nitrogen, making it a more potent nucleophile, and to neutralize the HBr generated during the reaction.
-
Temperature: Heating is often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocols for Physicochemical Characterization
To empirically determine the key physicochemical properties of 2,3-dihydro-1H-indol-1-ylethanol, the following standard experimental protocols are recommended.
Determination of Aqueous Solubility
The "shake-flask" method is a standard approach for determining the solubility of a compound in water.[3]
Methodology:
-
Sample Preparation: Prepare a supersaturated solution of the compound in deionized water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the solution to separate the undissolved solid from the saturated aqueous phase.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of the Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, can also be determined using the shake-flask method.[3][4]
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a sealed container.
-
Equilibration: Shake the container vigorously to allow the compound to partition between the two phases until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of pKa
The pKa of the conjugate acid of the indoline nitrogen can be determined by potentiometric titration or UV-Vis spectroscopy.[5][6]
Methodology (Potentiometric Titration):
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility across the pH range.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on the molecular structure.
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (4H) in the range of δ 6.5-7.5 ppm. - Triplets for the two methylene groups of the indoline ring (δ 2.8-3.5 ppm). - Triplets for the two methylene groups of the ethanol substituent (δ 3.5-4.0 ppm). - A broad singlet for the hydroxyl proton (variable chemical shift). |
| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 110-150 ppm. - Aliphatic carbons of the indoline ring and the ethanol substituent (4C) in the range of δ 25-65 ppm. |
| IR Spectroscopy | - A broad O-H stretching band around 3300-3500 cm⁻¹. - C-H stretching bands for aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹. - C-N stretching band around 1200-1350 cm⁻¹. |
Potential Biological Significance and Signaling Pathways
Indoline derivatives have shown a wide range of biological activities, often acting on various receptors and enzymes.[1][7] The introduction of a hydroxyethyl group at the N-1 position of the indoline core in 2,3-dihydro-1H-indol-1-ylethanol could modulate its interaction with biological targets.
Potential Areas of Pharmacological Interest:
-
Adrenergic Receptor Modulation: Substituted indolines have been investigated as potent α2-antagonists and α1-agonists, suggesting potential applications in cardiovascular and neurological disorders.[7]
-
Anticancer Activity: The indole and indoline scaffolds are present in numerous compounds with antiproliferative properties.[8][9] These compounds can act through various mechanisms, including inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[8]
-
Antimicrobial and Antiviral Activity: Certain indole derivatives have demonstrated efficacy against a range of microbial pathogens and viruses.[9][10]
The specific biological activity of 2,3-dihydro-1H-indol-1-ylethanol would need to be determined through in vitro and in vivo screening.
Logical Workflow for Preliminary Biological Evaluation:
Figure 1. A logical workflow for the initial stages of drug discovery involving a novel chemical entity like 2,3-dihydro-1H-indol-1-ylethanol.
Conclusion
While direct experimental data on 2,3-dihydro-1H-indol-1-ylethanol is sparse, a comprehensive physicochemical profile can be inferred from its molecular structure and data from related analogs. The presence of the N-hydroxyethyl group is expected to confer moderate aqueous solubility and polarity, properties that are often desirable in drug candidates. The synthetic route outlined is straightforward and should provide efficient access to the molecule for further studies. The rich pharmacology of the indoline scaffold suggests that 2,3-dihydro-1H-indol-1-ylethanol and its derivatives are worthy of investigation for a variety of therapeutic applications. The experimental protocols provided in this guide offer a clear path for the empirical characterization of this and similar molecules, which is an essential step in advancing our understanding and potential application of this chemical entity.
References
-
Development and Application of Indolines in Pharmaceuticals. (URL: [Link])
-
LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])
-
Procedure For Determining Solubility of Organic Compounds. (URL: [Link])
-
Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])
-
Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists. (URL: [Link])
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])
-
Oxidative rearrangement of indoles mediated by 2-bromoethanol and hydrogen peroxide to access spirooxindoles. (URL: [Link])
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (URL: [Link])
-
Methods for Determination of Lipophilicity. (URL: [Link])
-
Solubility of Organic Compounds. (URL: [Link])
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (URL: [Link])
-
QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. (URL: [Link])
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (URL: [Link])
-
Accurate pKa determination for a heterogeneous group of organic molecules. (URL: [Link])
-
QSAR study on Indole derivatives. (URL: [Link])
-
Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (URL: [Link])
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (URL: [Link])
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (URL: [Link])
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. (URL: [Link])
-
Physicochemical properties of synthesized N-(substituted... (URL: [Link])
-
Practical methods for the measurement of log P for surfactants. (URL: [Link])
-
Development of Methods for the Determination of pKa Values. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. acdlabs.com [acdlabs.com]
- 5. ijirss.com [ijirss.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Medicinally Relevant Indane Derivatives
Introduction: The Indane Scaffold - A Privileged Core in Modern Drug Discovery
The compound corresponding to CAS number 496-15-1 is Indoline (2,3-dihydro-1H-indole), a heterocyclic molecule featuring a benzene ring fused to a pyrrolidine ring.[1][2][3][4] While Indoline itself is a valuable synthetic intermediate, this guide will focus on the closely related and highly significant Indane scaffold. The indane framework, consisting of a benzene ring fused to a cyclopentane ring, represents a privileged structure in medicinal chemistry.[5][6][7][8] Its rigid bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that can interact with high specificity at biological targets.
Indane and its analogues are central to the development of numerous pharmaceuticals, including the antiviral drug Indinavir and the Alzheimer's treatment Donepezil.[5][6][7] The versatility of the indane core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties.[7][8] This guide provides an in-depth exploration of synthetic strategies for key indane derivatives, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. We will delve into the synthesis of derivatives based on the Indane-2-carboxylic acid and Indane-1,3-dione cores, both of which are foundational starting materials for a diverse array of bioactive molecules.
Part I: Synthesis of Indane-2-Carboxylic Acid and its Derivatives
The functionalization of the indane scaffold at the C2 position is a common strategy in medicinal chemistry. Indane-2-carboxylic acid serves as a versatile precursor for a variety of derivatives, including amides and amino acids.
Synthesis of the Indane-2-Carboxylic Acid Core
A straightforward and reliable method for the synthesis of indane-2-carboxylic acid involves the hydrolysis of its corresponding ester, 2-(carboethoxy)indan. This method is efficient and yields the desired product in good purity.
Reaction Scheme: Hydrolysis of 2-(Carboethoxy)indan
Caption: General workflow for the synthesis of Indane-2-carboxylic acid.
Experimental Protocol: Synthesis of 2-Indancarboxylic Acid [9]
-
Dissolution: Dissolve 2-(carboethoxy)indan (e.g., 6.49 g, 34.1 mmol) in a mixture of 95% ethanol (150 mL) and water (75 mL).
-
Saponification: Add potassium hydroxide (KOH) (e.g., 9.5 g, 0.17 mol) to the solution and stir at room temperature for 1 hour. The ester is saponified to its corresponding carboxylate salt during this step.
-
Extraction (Workup): Partition the reaction mixture between water (150 mL) and ethyl ether (2 x 150 mL) to remove any unreacted starting material and other non-polar impurities.
-
Acidification: Carefully acidify the aqueous phase with hydrochloric acid (HCl) to a pH of 1. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Final Extraction and Isolation: Extract the acidified aqueous phase with methylene chloride (2 x 150 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and evaporate the solvent in vacuo to yield indan-2-carboxylic acid as a solid.
Synthesis of 2-Aminoindane-2-carboxylic Acid: A Non-natural Amino Acid
The introduction of an amino group at the C2 position creates a constrained, non-natural amino acid. This motif is of significant interest in peptide and peptidomimetic design. An efficient route to this compound utilizes a phase-transfer catalyzed dialkylation of a nucleophilic glycine equivalent.[10]
Reaction Scheme: Synthesis of 2-Aminoindane-2-carboxylic Acid
Caption: Multi-step synthesis of 2-Aminoindane-2-carboxylic acid.
This elegant synthesis proceeds through a two-step alkylation of a Ni(II)-complex of a glycine Schiff base.[10] The first step, a monoalkylation with o-dibromoxylylene, is conducted under phase-transfer conditions, which allows for high efficiency. The resulting intermediate is then cyclized under homogeneous conditions to form the indane ring system. Finally, decomposition of the nickel complex liberates the target amino acid in high yield.[10] This method is noted for its mild reaction conditions and scalability, making it practical for producing significant quantities of this valuable building block.[10]
Part II: Synthesis of 2-Substituted Indane-1,3-dione Derivatives
Indane-1,3-dione and its derivatives are another class of indane-based compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[11] The methylene group at the C2 position is particularly acidic due to the flanking carbonyl groups, making it a prime site for various chemical transformations.
Synthesis of the Indane-1,3-dione Core
The parent indane-1,3-dione can be synthesized via a condensation reaction between diethyl phthalate and ethyl acetate in the presence of a strong base like sodium ethoxide.[11]
Derivatization at the C2 Position: The Knoevenagel Condensation
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds at the C2 position of indane-1,3-dione.[12] This reaction involves the condensation of the active methylene group of the dione with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine or sodium acetate.[12]
Reaction Scheme: Knoevenagel Condensation of Indane-1,3-dione
Caption: Knoevenagel condensation for C2-functionalization.
For instance, the reaction of indane-1,3-dione with malononitrile in ethanol using a base catalyst can yield either dicyano or tetracyano substituted derivatives depending on the reaction temperature.[12] This highlights the tunability of the reaction to achieve desired products.
Experimental Protocol: General Knoevenagel Condensation [12]
-
Setup: In a suitable flask, dissolve indane-1,3-dione and the desired aldehyde or ketone (e.g., malononitrile) in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or sodium acetate.
-
Reaction: Stir the mixture at a controlled temperature. The reaction temperature can be manipulated to influence the final product, as seen in the synthesis of cyano-substituted derivatives.[12]
-
Isolation: Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
Thio-substituted Indane-1,3-dione Derivatives
Another important class of derivatives involves the introduction of a thioether linkage at the C2 position. These compounds can be synthesized by reacting indane-1,3-dione with a disulfide in the presence of a suitable base.[11]
Quantitative Data Summary
| Derivative Class | Key Reagents | Typical Yields | Reference |
| Indane-2-carboxylic acid | 2-(carboethoxy)indan, KOH | ~69% | [9] |
| 2-Aminoindane-2-carboxylic acid | Glycine-Ni(II) complex, o-dibromoxylylene | >90% (over 3 steps) | [10] |
| 2-(Arylthio)-indane-1,3-dione | Indane-1,3-dione, Aryl disulfide | 66-68% | [11] |
Part III: Strategic Importance and Applications
The synthetic routes outlined in this guide provide access to a rich diversity of indane-based molecules. These derivatives are not merely academic curiosities; they are key components in the ongoing search for new therapeutics.
-
Neuroprotective Agents: Aminoindane structures are known pharmacophores for neuroprotective molecules.[5][13]
-
Anticancer Therapeutics: Substituted indane and indene analogues have shown promise in targeting various oncologic pathways.[5][7][8]
-
Anti-inflammatory Agents: The indane nucleus is a core component of anti-inflammatory drugs like Sulindac.[5]
-
CGRP Receptor Antagonists: Indane-carboxamide derivatives have been identified as potent antagonists of the CGRP receptor, a key target in migraine therapy.[5][7][8]
The synthetic methodologies described herein serve as a foundation for further exploration and optimization in drug discovery programs. The ability to systematically modify the indane scaffold allows for the generation of compound libraries for high-throughput screening and detailed SAR analysis, ultimately accelerating the development of novel and effective medicines.
References
-
Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate. [Link]
-
Indane Derivatives in Medicinal Chemistry. Scribd. [Link]
-
Indane Derivatives. Eburon Organics. [Link]
-
Indane. Eburon Organics. [Link]
-
Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. (2013). Asian Journal of Research in Chemistry. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (2009). ResearchGate. [Link]
-
Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. [Link]
-
Synthesis of 2-indancarboxylic acid. PrepChem.com. [Link]
Sources
- 1. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Indoline | 496-15-1 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Indane Derivatives | Eburon [eburon-organics.com]
- 8. eburon-organics.com [eburon-organics.com]
- 9. prepchem.com [prepchem.com]
- 10. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
A Technical Guide to the Biological Potential of Substituted Indoline Ethanol Compounds
Abstract
The indoline scaffold represents a "privileged" structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This guide provides an in-depth technical exploration of substituted indoline ethanol compounds, a class of molecules demonstrating a remarkable breadth of biological activities. We will dissect the synthetic strategies for accessing these compounds, delve into their proven efficacy as antimicrobial, anticancer, neuroprotective, and anti-inflammatory agents, and analyze the critical structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights to guide future discovery and application.
Introduction: The Indoline Scaffold as a Privileged Structure in Medicinal Chemistry
The indole nucleus and its reduced form, indoline, are foundational heterocyclic structures in pharmacology.[2][3] Their prevalence in bioactive alkaloids, amino acids like tryptophan, and neurotransmitters such as serotonin underscores their fundamental role in biological systems.[3] This inherent biocompatibility and structural versatility make indole and indoline derivatives exceptional candidates for drug development.[3] The modification of the indoline core, particularly with substituted ethanol side chains, allows for fine-tuning of physicochemical properties, enabling interaction with a wide array of biological targets. These derivatives have been shown to mimic peptide structures and bind reversibly to various enzymes, opening vast opportunities for developing novel therapeutics with distinct mechanisms of action.[3] This guide focuses specifically on the synthesis, multifaceted biological activities, and experimental evaluation of substituted indoline ethanol compounds, highlighting their potential to address significant challenges in modern medicine.
Synthetic Pathways to Substituted Indoline Ethanol Derivatives
The generation of a diverse library of indoline ethanol compounds is predicated on robust and flexible synthetic methodologies. The choice of synthetic route is critical, as it dictates the types and positions of substitutions possible on both the indoline ring and the ethanol side chain, which in turn governs the final biological activity.
A common and effective approach begins with a commercially available substituted indoline. The nitrogen at position 1 (N1) is typically nucleophilic and can be alkylated to introduce the ethanol moiety. For instance, reaction with a protected 2-bromoethanol allows for the introduction of the hydroxyethyl chain, which can be further modified.
Another powerful strategy involves the reaction of indoline with a substituted benzoyl chloride, followed by further functionalization.[4] More advanced methods, such as palladium-catalyzed enantioselective alkene difunctionalization, allow for the rapid construction of complex and stereochemically defined indoline derivatives from simple starting materials.[1] This reaction proceeds via an intramolecular oxypalladation, followed by the addition of an indole nucleophile to a quinone methide intermediate, yielding structurally unique compounds with high enantiomeric and diastereomeric purity.[1]
The diagram below illustrates a generalized workflow for the synthesis and subsequent biological screening of a library of substituted indoline ethanol compounds.
Caption: Simplified NF-κB signaling pathway inhibited by indoline compounds.
Structure-Activity Relationship (SAR) Insights
The biological potency of indoline ethanol compounds is highly dependent on the nature and position of substituents on the aromatic ring and the side chain. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.
-
Substitution on the Aromatic Ring: The presence of electron-withdrawing or electron-donating groups on the benzene portion of the indoline ring can significantly impact activity. For example, in a series of indolylisoxazolines, a methoxy group at position-6 or a fluorine atom led to a substantial improvement in anticancer cytotoxicity compared to an unsubstituted analogue. [5]* Side Chain Modification: The length and functionality of the chain at the N1 position are critical. For indole-derived cannabinoids, the potency and receptor affinity were directly related to the length of the carbon chain replacing a morpholinoethyl group, with chains of 4 to 6 carbons showing optimal activity. [6][7]* Overall Molecular Shape: The spatial arrangement of different parts of the molecule is key. In a study of indole-based HIV-1 fusion inhibitors, altering the linkage points between indole rings from the optimal 6-6' to 5-6', 6-5', or 5-5' resulted in reduced activity, highlighting the importance of the overall molecular shape for binding to the target hydrophobic pocket. [8]
Core Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential. Below are detailed methodologies for two key assays used to evaluate the biological activities discussed.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol assesses the ability of a compound to reduce cell viability, a hallmark of cytotoxic anticancer agents.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line (e.g., MCF-7).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
-
-
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should be visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)
This protocol measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, a key indicator of anti-inflammatory potential.
-
Objective: To quantify the ability of test compounds to reduce NO production in RAW 264.7 murine macrophages. [9]* Principle: The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo product, the absorbance of which is proportional to the nitrite concentration.
-
Materials:
-
RAW 264.7 cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent Kit (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
-
Microplate reader (absorbance at 540 nm)
-
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of medium in a 96-well plate. Incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of the test compounds for 2 hours before LPS stimulation. Include a vehicle control.
-
Stimulation: Add LPS to a final concentration of 500 ng/mL to all wells except the negative control. [9]Incubate for an additional 20-24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM).
-
Add 50 µL of Griess Reagent Component A to all wells (samples and standards). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Self-Validation Check: Simultaneously run a cell viability assay (e.g., MTT) on the same plate to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.
-
Data Synthesis and Interpretation
For effective comparison and lead identification, quantitative data from biological assays must be systematically organized. The tables below synthesize representative data from the literature for various biological activities.
Table 1: Anticancer Activity of Selected Indole/Indoline Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 25 | SMMC-7721 (Liver) | Cytotoxicity | 0.24 | [10] |
| Compound 25 | MCF-7 (Breast) | Cytotoxicity | 1.18 | [10] |
| Compound 1k | DU-145 (Prostate) | MTT | 1.09 | [11] |
| Compound 1f | HepG2 (Liver) | MTT | 4.23 | [11] |
| Compound 6c | C4-2 (Prostate) | Cytotoxicity | 3.5 | [5] |
| Compound 6d | C4-2 (Prostate) | Cytotoxicity | 3.66 | [5]|
Table 2: Antimicrobial Activity of Selected Indole/Indoline Derivatives
| Compound ID | Organism | Assay | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 1b | S. aureus | Broth Dilution | 0.026 mmol L⁻¹ | [12] |
| Compound 2h | S. aureus (MRSA) | 2-fold Serial Dilution | 6.25 | [13] |
| Compound 3d | S. aureus (MRSA) | 2-fold Serial Dilution | 6.25 | [13] |
| Compound 1 | S. aureus | Disc Diffusion | 25 mm zone | [2] |
| Compound 1 | C. albicans | Disc Diffusion | 27 mm zone | [2]|
Conclusion and Future Directions
Substituted indoline ethanol compounds represent a highly versatile and potent class of molecules with a broad spectrum of demonstrable biological activities. Their efficacy against cancer cells, pathogenic microbes, neurodegenerative processes, and inflammatory responses positions them as a rich source for future drug discovery. The synthetic tractability of the indoline core allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties through careful SAR studies.
Future research should focus on several key areas:
-
Mechanism of Action Elucidation: While many studies demonstrate potent activity, the precise molecular targets often remain unknown. Advanced proteomics and transcriptomics approaches can help identify the specific proteins and pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical animal models to assess their efficacy, bioavailability, metabolism, and potential toxicity.
-
Development of Selective Inhibitors: By leveraging SAR data, new derivatives can be designed to be highly selective for a single target, which can reduce off-target effects and improve the therapeutic index.
-
Combinatorial Therapies: The potential for these compounds to be used in combination with existing drugs should be explored to overcome resistance and enhance therapeutic outcomes, particularly in cancer and infectious diseases.
The continued exploration of the chemical space around the indoline ethanol scaffold holds immense promise for the development of the next generation of therapeutics.
References
-
Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society. [Link]
-
Sivakumar, P. M., & Vasuki, G. (2013). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica. [Link]
-
Namekar, M., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
-
Guzman-Calderon, E., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences. [Link]
-
Xu, X. L., et al. (2015). Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives. Organic & Biomolecular Chemistry. [Link]
-
Wiley, J. L., et al. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Kumar, N., et al. (2022). SYNTHESIS AND ANTICANCER ACTIVITY OF N-SUBSTITUTED INDOLE DERIVATIVES. Indian Drugs. [Link]
-
Shaik, S. P., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega. [Link]
-
Gorgogietas, V. A., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]
-
Wiley, J. L., et al. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Lafayette Instrument Company. [Link]
-
Bano, S., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Radwan, A. A., et al. (2021). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity against Gram-positive bacteria. Acta Pharmaceutica. [Link]
-
Werner, E. W., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters. [Link]
-
Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Biology. [Link]
-
Jeon, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Cihan-Üstündağ, G., & Çapan, G. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Journal of Chemistry. [Link]
-
Gamil, A., et al. (2010). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ChemInform. [Link]
-
Liu, H., et al. (2022). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Molecules. [Link]
-
Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
Bower, P. J., et al. (1972). Indole-3-ethanol Oxidase: Kinetics, Inhibition, and Regulation by Auxins. Plant Physiology. [Link]
-
ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. [Link]
-
Lee, J., et al. (2016). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences. [Link]
-
Aksenov, D. A., et al. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]
-
Antonio, A. M., & Druse, M. J. (2008). Antioxidant neuroprotection against ethanol-induced apoptosis in HN2-5 cells. Brain Research. [Link]
-
Ganesan, A. (2021). Diverse roles of microbial indole compounds in eukaryotic systems. Microbial Biotechnology. [Link]
Sources
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. limef.com [limef.com]
- 8. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Literature Review of 2,3-Dihydroindole Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydroindole, or indoline, scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant therapeutic interest. Its unique structural and electronic properties have made it a versatile building block in medicinal chemistry, leading to the development of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive literature review of 2,3-dihydroindole derivatives, delving into their synthesis, spectroscopic characterization, and multifaceted roles in drug discovery, with a particular focus on their applications as neuroprotective, anticancer, and antimicrobial agents.
The Synthetic Landscape: Crafting the 2,3-Dihydroindole Core
The construction of the 2,3-dihydroindole skeleton can be broadly approached through two main strategies: the reduction of readily available indole precursors and the cyclization of acyclic starting materials. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.
Reduction of Indoles and Their Derivatives
A common and direct method for accessing 2,3-dihydroindoles is the reduction of the corresponding indole ring system. This transformation can be achieved through various methods, each with its own advantages and limitations.
Catalytic Hydrogenation: A widely employed green and efficient method involves the catalytic hydrogenation of indoles.[1][2] This reaction is typically carried out using heterogeneous catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] The presence of an acid additive, such as p-toluenesulfonic acid, can facilitate the reaction by protonating the indole at the C3 position, thereby disrupting the aromaticity and promoting hydrogenation.[1]
Experimental Protocol: Catalytic Hydrogenation of Indole
-
To a solution of indole (1 mmol) in a suitable solvent (e.g., ethanol, water), add a catalytic amount of Pt/C (5-10 mol%).
-
Add an acid activator, such as p-toluenesulfonic acid (1.1 mmol).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-50 atm) and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dihydroindole, which can be further purified by column chromatography.
Reduction of 2-Oxindoles: Another important route involves the reduction of 2-oxindoles, which are readily accessible precursors.[4] This can be achieved using various reducing agents, including boron hydrides.[4][5] For instance, a combination of sodium borohydride and a nickel(II) chloride catalyst can chemoselectively reduce the amide carbonyl group of the oxindole ring.[4]
Cycloaddition Reactions
[3+2] Cycloaddition reactions offer a powerful and convergent strategy for the construction of the 2,3-dihydroindole skeleton, often with excellent control over stereochemistry.[6][7] These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. For example, the reaction of in situ generated azomethine ylides with electron-deficient alkenes can lead to the formation of highly functionalized spiro[indoline-3,2'-pyrrolidine] derivatives.[8]
Asymmetric Synthesis
The development of chiral 2,3-dihydroindole derivatives is of paramount importance, as the stereochemistry often plays a crucial role in their biological activity. Asymmetric synthesis of these compounds can be achieved through various strategies, including the use of chiral catalysts and auxiliaries.[9][10][11][12] Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective dearomatization of indoles.[11] Organocatalytic intramolecular Michael additions have also been successfully employed to synthesize chiral 2,3-disubstituted indolines with high enantioselectivities.
Spectroscopic Characterization: Unveiling the Structure
The structural elucidation of 2,3-dihydroindole derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a 2,3-dihydroindole typically shows characteristic signals for the aliphatic protons at the C2 and C3 positions, usually appearing as multiplets in the upfield region (around 3.0-4.0 ppm). The aromatic protons on the benzene ring give rise to signals in the downfield region (6.5-7.5 ppm). The N-H proton, if present, often appears as a broad singlet.[4][13][14]
-
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. The aliphatic carbons C2 and C3 typically resonate in the range of 30-60 ppm, while the aromatic carbons appear between 110 and 150 ppm.[4][13][14]
Infrared (IR) Spectroscopy: The IR spectrum of a 2,3-dihydroindole derivative displays characteristic absorption bands that can confirm the presence of key functional groups.
-
N-H Stretch: A secondary amine (N-H) group typically shows a stretching vibration in the region of 3300-3500 cm⁻¹.[14][15]
-
C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[16][17]
-
C=C Stretch: Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.[16][18]
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 2,3-dihydroindole derivatives. The molecular ion peak (M+) provides the molecular weight of the compound. The fragmentation pattern can offer insights into the structure, often involving cleavage of the bonds adjacent to the nitrogen atom and within the dihydro-pyrrole ring.[13][14]
Biological Activities and Therapeutic Potential
The 2,3-dihydroindole scaffold has proven to be a fertile ground for the discovery of new therapeutic agents across a wide range of disease areas.
Neuroprotective and CNS-active Agents
A significant body of research has focused on the potential of 2,3-dihydroindole derivatives as neuroprotective agents.[4][5] These compounds have shown promise in models of neurodegenerative diseases due to their antioxidant and melatonin receptor binding properties.[4] The structural modifications on the 2,3-dihydroindole core can be tailored to modulate their affinity for different melatonin receptor subtypes.[4]
Anticancer Agents
The indole nucleus is a well-established pharmacophore in the design of anticancer drugs, and its dihydro counterpart is no exception.[19][20][21][22] 2,3-Dihydroindole derivatives have been investigated as inhibitors of various kinases, which are key regulators of cell growth and proliferation. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these kinase inhibitors.[23]
| Derivative Class | Target/Mechanism | Therapeutic Area |
| Phenyl-substituted indolines | Melatonin Receptor Agonists | Neuroprotection |
| Spirooxindole-dihydrooxazoles | - | Antimicrobial |
| Acyl-thiourea indolines | HCV NS5B Polymerase Inhibition | Antiviral (Hepatitis C) |
| Diarylindoles | STING Receptor Agonists | Immuno-oncology |
Antimicrobial Agents
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. 2,3-Dihydroindole derivatives have demonstrated promising antibacterial and antifungal activities.[24][25][26] For instance, certain spirooxindole-dihydrooxazole hybrids have shown significant activity against various pathogenic strains of bacteria and fungi.[24]
Other Therapeutic Areas
The versatility of the 2,3-dihydroindole scaffold extends to other therapeutic areas as well. Derivatives have been explored as anti-HCV agents, showing potent inhibition of the hepatitis C virus.[27] Additionally, some analogs have been investigated for their potential in cardiovascular diseases.[28]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for the rational design of more potent and selective drug candidates. For 2,3-dihydroindole derivatives, SAR studies have revealed several key insights:
-
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring can significantly influence the biological activity. For example, in the context of anti-HCV agents, the position of an alkyl group on the indoline aromatic ring markedly influenced the inhibitory activity.[27]
-
Substitution at the N1 Position: Modification of the nitrogen atom of the dihydro-pyrrole ring can modulate the compound's properties, including its receptor binding affinity and pharmacokinetic profile.
-
Stereochemistry: As previously mentioned, the stereochemistry at the C2 and C3 positions is often critical for biological activity, highlighting the importance of asymmetric synthesis in this field.
Conclusion and Future Perspectives
The 2,3-dihydroindole scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic accessibility and the ease with which its structure can be modified have allowed for the exploration of a vast chemical space, leading to the discovery of compounds with a wide spectrum of biological activities. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation 2,3-dihydroindole-based drugs. The rich history and ongoing innovation surrounding this remarkable heterocyclic system ensure its continued prominence in the field of drug discovery for years to come.
References
-
Volkova, M. S., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link][4][5][29]
-
Tiwari, S., et al. (2016). Efficient synthesis of new 2,3-dihydrooxazole-spirooxindoles hybrids as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(10), 2474-2480. [Link][24]
-
Baskaran, S., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(17), 4534-4537. [Link][1]
-
Yu, C., et al. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers, 5(19), 2805-2809. [Link][2]
-
Organic Chemistry Portal. Synthesis of indolines. [Link][30]
-
Royal Society of Chemistry. (2014). Supporting Information for Regioselective Synthesis of 2,3′-Biindoles Mediated by an NBS- Promoted Homo-coupling of Indoles. [Link][13]
-
Wang, C., et al. (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis, 35(12), 2011-2016. [Link][3]
-
ProQuest. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link][14]
-
Kaur, M., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1648-1667. [Link][19]
-
ResearchGate. (2010). Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. [Link][31]
-
Semantic Scholar. (2011). Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. [Link][32]
-
SFU Summit. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link][9]
-
Li, X., et al. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 53(3), 643-659. [Link][10]
-
Singh, A., & Kumar, R. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Current Drug Discovery Technologies, 20(3), 1-22. [Link][20]
-
Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society, 65(3), 4900-4908. [Link][21]
-
Wang, Y., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Organic & Biomolecular Chemistry, 22(20), 4035-4039. [Link][11]
-
Li, G., et al. (2024). Bis-indole chiral architectures for asymmetric catalysis. Nature Communications, 15(1), 3383. [Link][12]
-
Butini, S., et al. (2018). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 61(3), 1184-1201. [Link][33]
-
Sharma, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. [Link][22]
-
NIST. (2021). 1H-Indole, 2,3-dihydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][34]
-
Cihan-Üstündağ, G., & Çapan, G. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 17(6), 6473-6488. [Link][25]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link][16]
-
Millersville University. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link][18]
-
Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-386. [Link][35]
-
Volkova, M. S., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed, 36364290. [Link][5]
-
Volkova, M. S., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. MDPI. [Link][29]
-
Radices, S. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 4(2), 1-13. [Link][7]
-
Li, L., et al. (2024). Discovery and optimization of 2,3-Dihydroindole derivatives as STING receptor allosteric agonists. Bioorganic & Medicinal Chemistry Letters, 105, 129759. [Link][36]
-
Bakulina, O., et al. (2020). Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides. Organic & Biomolecular Chemistry, 18(30), 5823-5834. [Link][8]
-
Google Patents. (2003). A process for the preparation of oxindole derivatives. [37]
-
Wiley Online Library. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. [Link][38]
-
Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link][26]
-
Asati, V., & Srivastava, S. K. (2020). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 18(2), 84-98. [Link][28]
-
Penning, T. D., et al. (2017). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. Bioorganic & Medicinal Chemistry Letters, 27(24), 5363-5368. [Link][23]
-
Andrus, M. B., et al. (2005). Synthesis of pyrroloindolines through formal [3+2]-cycloaddition of indoles with chiral N-2-acetamidoacrylyl oxazolidinones. Tetrahedron Letters, 46(21), 3629-3632. [Link][39]
-
Samanta, S., et al. (2019). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. PLoS One, 14(3), e0213533. [Link][40]
-
Kang, I. J., et al. (2009). Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3754-3758. [Link][27]
-
LibreTexts Chemistry. (2020). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link][15]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14931-14955. [Link][41]
-
ResearchGate. (2015). Oxygenation of 2,3-dihydroindoles. [Link][42]
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 4. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. sci-rad.com [sci-rad.com]
- 8. Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. summit.sfu.ca [summit.sfu.ca]
- 10. Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bis-indole chiral architectures for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. (2,3-Dihydro-1<i>H</i>-indol-5-ylmethyl)amine - ProQuest [proquest.com]
- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. IR Absorption Table [webspectra.chem.ucla.edu]
- 18. elearning.uniroma1.it [elearning.uniroma1.it]
- 19. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. researchgate.net [researchgate.net]
- 22. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficient synthesis of new 2,3-dihydrooxazole-spirooxindoles hybrids as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. turkjps.org [turkjps.org]
- 26. mdpi.com [mdpi.com]
- 27. Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Indoline synthesis [organic-chemistry.org]
- 31. researchgate.net [researchgate.net]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 34. 1H-Indole, 2,3-dihydro- [webbook.nist.gov]
- 35. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 36. Discovery and optimization of 2,3-Dihydroindole derivatives as STING receptor allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights - PMC [pmc.ncbi.nlm.nih.gov]
- 41. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 42. researchgate.net [researchgate.net]
- 43. Oxindole synthesis [organic-chemistry.org]
Introduction: The Enduring Quest for Nature's Complex Scaffolds
An In-depth Technical Guide to the Discovery and Isolation of Novel Indole Alkaloids
Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds.[1] These nitrogen-containing heterocyclic molecules, biosynthetically derived from the amino acid tryptophan, are renowned for their profound pharmacological activities.[2] Many have become cornerstone therapeutics, including the anti-cancer agents vincristine and vinblastine from Catharanthus roseus, the antihypertensive drug reserpine from Rauwolfia serpentina, and the anti-arrhythmic ajmaline.[2][3] The immense structural complexity and potent bioactivity of indole alkaloids make them a "privileged structure" in drug discovery, continually driving the search for novel analogues from a vast array of natural sources like plants, fungi, bacteria, and marine organisms.[3][4][5][6]
However, the path from a raw biological sample to a pure, structurally characterized novel compound is fraught with challenges. The primary obstacle is the frequent rediscovery of known, often abundant, compounds, which consumes significant time and resources.[7] Modern natural product discovery, therefore, is not a linear process but an integrated, multidisciplinary strategy. It combines classical phytochemical techniques with modern analytical chemistry, metabolomics, and bio-informatics to accelerate the identification of unique and biologically active molecules.
This guide, designed for researchers and drug development professionals, provides an in-depth overview of the core workflows and field-proven insights for the successful discovery and isolation of novel indole alkaloids. It emphasizes the causality behind experimental choices, from strategic source selection to the definitive elucidation of complex molecular architectures.
Section 1: The Strategic Foundation - Source Selection and Bio-prospecting
The probability of discovering a novel indole alkaloid is intrinsically linked to the uniqueness of the source organism. While plants from families such as Apocynaceae, Rubiaceae, and Loganiaceae are historically rich sources[3], the exploration of novel ecological niches is critical for uncovering new chemical diversity.
Key Sources for Novel Indole Alkaloids:
-
Terrestrial Plants: Remain a primary source, especially those used in traditional medicine (ethnobotanical approach) or belonging to genera known for alkaloid production (chemotaxonomic approach).
-
Marine Organisms: The unique environmental pressures of marine ecosystems (high pressure, salinity) drive the evolution of unique metabolic pathways.[5] Marine-derived fungi (e.g., Aspergillus, Penicillium), bacteria (e.g., Actinomycetes), sponges, and tunicates are increasingly recognized as prolific producers of novel indole alkaloids.[4][8][9]
-
Endophytic and Epiphytic Microorganisms: Fungi and bacteria living in symbiotic or parasitic relationships with plants can produce unique secondary metabolites not found in the host plant itself.
The initial selection is not random but a hypothesis-driven process. An ethnobotanical lead, for instance, suggests inherent bioactivity, which can be a valuable starting point for a bioassay-guided isolation campaign.
Section 2: The Modern Imperative - Dereplication and Metabolomic Profiling
Before committing to large-scale extraction and laborious isolation, it is essential to rapidly assess the chemical profile of a crude extract to avoid the rediscovery of known compounds. This process, known as dereplication , is a critical triage step in the modern discovery workflow.[7]
The core of dereplication lies in comparing the analytical data of a crude extract against comprehensive natural product databases.[10]
Key Dereplication Technologies:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most widely used method for dereplication.[10] High-resolution mass spectrometry (HR-MS) provides an accurate molecular formula for compounds in the extract. The subsequent fragmentation pattern (MS/MS) serves as a structural fingerprint. This data (molecular formula, retention time, fragmentation) is searched against databases like the Dictionary of Natural Products, AntiBase, and MarinLit to identify known compounds at a very early stage.[7][11]
-
NMR-Based Metabolomics: While less sensitive than MS, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural information.[11][12] A simple 1H NMR spectrum of a crude extract can serve as a "fingerprint." By comparing this fingerprint to those of other extracts and using multivariate data analysis, researchers can identify unique chemical profiles that warrant further investigation.[11][13] This approach is particularly powerful for identifying major components and highlighting extracts with unusual chemical signatures.
By integrating these metabolomic tools, researchers can prioritize extracts that are rich in potentially novel compounds, thereby focusing resources where they are most likely to yield a significant discovery.[12]
Section 3: The Workhorse - Extraction and Fractionation
Once an extract is prioritized, the next step is to liberate the target alkaloids from the complex biological matrix and simplify the mixture. The choice of extraction method is critical and depends on the stability of the target compounds and the nature of the source material.
Causality in Extraction Method Selection
Traditional methods like maceration or Soxhlet extraction are often inefficient, time-consuming, and require large volumes of organic solvents.[14] Modern techniques leverage energy sources like ultrasound and microwaves or manipulate pressure and temperature to enhance efficiency and reduce environmental impact.[14][15]
| Technique | Underlying Principle | Key Advantages | Causality & Best Use Case |
| Maceration | Soaking the material in a solvent to allow for slow diffusion of metabolites.[16] | Simple, requires no specialized equipment. | Best for initial, small-scale screening where time is not a critical factor. Low energy input is gentle on thermolabile compounds. |
| Soxhlet Extraction | Continuous percolation of fresh, hot solvent over the sample matrix. | More efficient than maceration due to continuous fresh solvent exposure. | The elevated temperature can degrade heat-sensitive alkaloids. Best suited for thermostable compounds when exhaustive extraction is needed. |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation creates micro-disruptions in cell walls, enhancing solvent penetration and mass transfer.[15] | Rapid, operates at lower temperatures, reducing thermal degradation.[15] | Excellent for thermolabile indole alkaloids. The mechanical disruption is highly efficient for rigid plant materials. |
| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and intracellular water, causing cell rupture and rapid release of metabolites.[15][16] | Extremely fast, uses less solvent.[15] | Ideal for rapid, high-throughput extraction. Requires careful optimization to avoid "hot spots" that could degrade compounds. |
| Supercritical Fluid Extraction (SFE) | Uses a solvent (typically CO₂) at its supercritical state, where it has properties of both a liquid and a gas, allowing for high penetration and solvating power.[15][17] | Highly selective, solvent-free final product (CO₂ evaporates). | The non-polar nature of CO₂ is best for less polar compounds. Polarity can be tuned with co-solvents, but it is a highly specialized technique. |
| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa), keeping them in a liquid state to enhance solubility and diffusion.[14][15] | Fast, efficient, and requires less solvent than traditional methods.[18] | Highly effective for a broad range of polarities. The high pressure ensures deep penetration into the sample matrix. |
Experimental Protocol: Standard Acid-Base Extraction for Alkaloids
The basic nature of the nitrogen atom in most indole alkaloids is the cornerstone of their classical extraction methodology. This protocol exploits pH-dependent solubility to selectively separate alkaloids from neutral and acidic compounds.[19][20]
-
Maceration & Extraction:
-
Grind the dried and powdered source material (e.g., 100 g of plant leaves) to a fine powder.[21]
-
Macerate the powder in a polar solvent like methanol or ethanol (e.g., 1 L) for 24-48 hours with occasional stirring. This initial step extracts a wide range of metabolites.[21]
-
Filter the mixture and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude extract.
-
-
Acidification & Partitioning (Step 1):
-
Re-dissolve the crude extract in a biphasic system of an immiscible organic solvent (e.g., ethyl acetate, 200 mL) and an acidic aqueous solution (e.g., 5% HCl or 10% acetic acid, 200 mL).
-
Shake vigorously in a separatory funnel. The basic alkaloids will be protonated (R₃N → R₃NH⁺), rendering them soluble in the aqueous acidic layer. Neutral compounds (lipids, chlorophyll) will remain in the organic layer.
-
Separate the layers. Discard the organic layer (containing neutral compounds) and retain the aqueous layer (containing alkaloid salts).[20]
-
-
Basification & Partitioning (Step 2):
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., concentrated NH₄OH or 2M NaOH) with stirring until the pH is approximately 9-10. This deprotonates the alkaloid salts (R₃NH⁺ → R₃N), converting them back to their free-base form, which is poorly soluble in water.
-
Perform a liquid-liquid extraction on this basic aqueous solution with an organic solvent like dichloromethane or chloroform (3 x 150 mL). The free-base alkaloids will now partition into the organic layer.[20]
-
-
Final Processing:
-
Combine the organic layers from the previous step.
-
Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Filter and concentrate the solvent under reduced pressure to yield the crude alkaloid extract , which is now significantly enriched and ready for chromatographic purification.
-
Section 4: The Path to Purity - Chromatographic Isolation
The crude alkaloid extract is still a complex mixture. The goal of chromatography is to separate this mixture into individual, pure compounds based on their differential physicochemical properties (e.g., polarity, size, charge).
Core Chromatographic Techniques:
-
Column Chromatography (CC): This is the primary, large-scale fractionation technique. The crude extract is loaded onto a column packed with a stationary phase (most commonly silica gel for normal-phase or C18-bonded silica for reversed-phase). A solvent or mixture of solvents (the mobile phase) is passed through the column. Compounds separate based on their affinity for the stationary versus the mobile phase. Fractions are collected and analyzed (e.g., by TLC) to pool those containing similar compounds.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds.[17][22] It operates under high pressure, using columns with very small particle sizes, which provides superior separation efficiency compared to standard column chromatography.[17] Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common format for alkaloid purification.[23]
-
Counter-Current Chromatography (CCC): This is an all-liquid chromatographic technique that eliminates solid supports, thus avoiding irreversible adsorption of the sample.[24] Separation occurs through the partitioning of solutes between two immiscible liquid phases. CCC is particularly advantageous for polar and labile compounds and is highly scalable.[24]
Experimental Protocol: Preparative RP-HPLC Purification
This protocol outlines a typical final purification step for an enriched fraction obtained from column chromatography.
-
System Preparation:
-
Column: C18 semi-preparative or preparative column (e.g., 10-20 mm internal diameter).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acidifier improves peak shape by ensuring consistent protonation of the alkaloids.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile or Methanol.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation & Injection:
-
Dissolve the semi-pure fraction in a small volume of the initial mobile phase or a compatible solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
Inject the sample onto the column.
-
-
Elution & Fraction Collection:
-
Run a linear gradient elution. For example, start at 5% B, increase to 70% B over 40 minutes, then ramp up to 100% B for 5 minutes to wash the column.
-
Monitor the elution using a UV detector, typically at wavelengths like 254 nm and 280 nm where the indole chromophore absorbs.
-
Collect fractions corresponding to each peak using an automated fraction collector or manually.
-
-
Post-Purification:
-
Analyze the purity of each collected fraction using analytical HPLC.
-
Pool the pure fractions containing the same compound.
-
Remove the solvent under reduced pressure (e.g., using a lyophilizer or centrifugal evaporator) to obtain the pure, isolated indole alkaloid.
-
Section 5: Unveiling the Molecule - Structure Elucidation
Once a compound is isolated in pure form, its molecular structure must be determined. This is a puzzle-solving process that relies primarily on a combination of mass spectrometry and NMR spectroscopy.[21][25]
-
Mass Spectrometry (MS): The first step is to obtain a high-resolution mass spectrum (HR-MS), typically using Electrospray Ionization (ESI).[21] This experiment provides the compound's exact mass, which is used to calculate its unique molecular formula (e.g., C₂₂H₂₈N₂O₃Cl).[26] Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, provide clues about the core scaffold and functional groups.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise 3D structure and stereochemistry of a molecule.[17][21] A suite of experiments is required:
-
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and connectivity of hydrogen atoms, while the ¹³C spectrum reveals the number and type of carbon atoms (e.g., methyl, methylene, aromatic).[27]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular skeleton, especially around quaternary carbons.
-
-
By systematically analyzing the data from these MS and NMR experiments, the planar structure, connectivity, and relative stereochemistry of the novel indole alkaloid can be unambiguously determined.[26]
Section 6: A Functional Approach - Bioassay-Guided Isolation
In many drug discovery programs, the primary goal is not just to find a novel structure but to find a structure with a specific biological activity. Bioassay-guided isolation is a powerful strategy where the biological activity of fractions is used to direct the purification process.[28][29]
The process is iterative: a crude extract is separated into a series of fractions, each fraction is tested in a biological assay (e.g., anticancer, antibacterial, enzyme inhibition), and only the most active fractions are selected for further purification.[29][30] This cycle of separation and testing is repeated until a pure, bioactive compound is isolated.[29]
This approach ensures that the research effort remains focused on the compounds that are most relevant to the therapeutic goal, preventing the wasted effort of isolating novel but biologically inert molecules.[31]
Conclusion and Future Outlook
The discovery of novel indole alkaloids remains a vibrant and essential field within drug development. While the fundamental principles of extraction and isolation have been established for decades, the modern workflow has been revolutionized by the integration of high-throughput analytical techniques and strategic, logic-driven approaches. The implementation of early-stage dereplication and metabolomic profiling is no longer an option but a necessity to ensure efficiency and novelty. Similarly, a bioassay-guided approach provides a direct and functional path to therapeutically relevant molecules.
Looking forward, the field is poised for further evolution. Advances in metabolic engineering and synthetic biology are enabling the production of known and "unnatural" novel alkaloids in engineered microbial hosts like yeast or bacteria, bypassing the need for challenging extractions from rare natural sources.[32][33][34][35] The continued development of highly sensitive analytical instrumentation and sophisticated bioinformatics tools will further accelerate the identification of trace compounds from complex mixtures, opening new frontiers in the exploration of nature's vast chemical repository.
References
-
Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. PubMed. Available from: [Link]
-
Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. MDPI. Available from: [Link]
-
Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. PubMed. Available from: [Link]
-
Metabolomics and Dereplication Strategies in Natural Products. ResearchGate. Available from: [Link]
-
Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. MDPI. Available from: [Link]
-
Marine Indole Alkaloids—Isolation, Structure and Bioactivities. National Institutes of Health (NIH). Available from: [Link]
-
Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems. National Institutes of Health (NIH). Available from: [Link]
-
Metabolic Engineering of Terpenoid Indole and Quinoline Alkaloid Biosy. Taylor & Francis eBooks. Available from: [Link]
-
Metabolomics and dereplication strategies in the discovery of natural product derived drugs. Thieme E-Books & E-Journals. Available from: [Link]
-
Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. MDPI. Available from: [Link]
-
Metabolomics and Dereplication Strategies in Natural Products. ResearchGate. Available from: [Link]
-
Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. National Institutes of Health (NIH). Available from: [Link]
-
Evolving Trends in the Dereplication of Natural Product Extracts: New Methodology for Rapid, Small-Scale Investigation of Natural Product Extracts. ACS Publications. Available from: [Link]
-
Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. National Institutes of Health (NIH). Available from: [Link]
-
Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Scilit. Available from: [Link]
-
Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. ResearchGate. Available from: [Link]
-
Marine Indole Alkaloids—Isolation, Structure and Bioactivities. ResearchGate. Available from: [Link]
-
Extraction and isolation of indole alkaloids from Tabernaemontana catharinensis A.DC: Technical and economical analysis. ScienceDirect. Available from: [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. Available from: [Link]
-
Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. ResearchGate. Available from: [Link]
-
Bioassay-Guided Alkaloids Isolation from Camellia sinensis and Colchicum luteum: In Silico and In Vitro Evaluations for Protease Inhibition. Semantic Scholar. Available from: [Link]
-
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. National Institutes of Health (NIH). Available from: [Link]
-
Bioassay-Guided Alkaloids Isolation from Camellia sinensis and Colchicum luteum: In Silico and In Vitro Evaluations for Protease Inhibition. National Institutes of Health (NIH). Available from: [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. National Institutes of Health (NIH). Available from: [Link]
-
Modern Approaches to Isolation and Purification in Natural Products Chemistry. Hilaris Publisher. Available from: [Link]
-
Advances and Strategies towards Synthesis of Aspidosperma Indole Alkaloids Goniomitine. ResearchGate. Available from: [Link]
-
Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Semantic Scholar. Available from: [Link]
-
Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. National Institutes of Health (NIH). Available from: [Link]
-
Bioassay-Guided Alkaloids Isolation from Camellia sinensis and Colchicum luteum: In Silico and In Vitro Evaluations for Protease Inhibition. ResearchGate. Available from: [Link]
-
1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. MDPI. Available from: [Link]
-
Techniques for extraction and isolation of natural products: a comprehensive review. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. Available from: [Link]
-
Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. PubMed. Available from: [Link]
-
Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. National Institutes of Health (NIH). Available from: [Link]
-
Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. MDPI. Available from: [Link]
-
Innovative Techniques for Alkaloid Extraction from Plant Sources. GreenskyBio. Available from: [Link]
-
Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. ResearchGate. Available from: [Link]
-
Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. MDPI. Available from: [Link]
-
Synthesis of Indole Alkaloids. MDPI. Available from: [Link]
-
Structural elucidation of indole alkaloids - Strychnine and Brucine. Magritek. Available from: [Link]
-
Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolomics and Dereplication Strategies in Natural Products | Springer Nature Experiments [experiments.springernature.com]
- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 16. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Innovative Techniques for Alkaloid Extraction from Plant Sources [greenskybio.com]
- 19. researchgate.net [researchgate.net]
- 20. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 28. [PDF] Bioassay-Guided Alkaloids Isolation from Camellia sinensis and Colchicum luteum: In Silico and In Vitro Evaluations for Protease Inhibition | Semantic Scholar [semanticscholar.org]
- 29. mdpi.com [mdpi.com]
- 30. Bioassay-Guided Alkaloids Isolation from Camellia sinensis and Colchicum luteum: In Silico and In Vitro Evaluations for Protease Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper [mdpi.com]
- 32. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. [PDF] Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids | Semantic Scholar [semanticscholar.org]
- 34. Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Spectroscopic Approach to the Definitive Structure Elucidation of 2,3-dihydro-1H-indole-1-ethanol
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The precise characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide eschews a simple recitation of data, instead offering a strategic, field-proven workflow for the unambiguous structure elucidation of 2,3-dihydro-1H-indole-1-ethanol. We will demonstrate how a synergistic application of modern spectroscopic techniques creates a self-validating system, where each piece of data corroborates the others, leading to a single, irrefutable structural assignment. Our focus is not merely on the what, but the why—the causal logic behind each experimental choice and the interpretation of its results.
The Analytical Challenge: Beyond a Simple Spectrum
The target molecule, 2,3-dihydro-1H-indole-1-ethanol, presents a clear analytical challenge: confirming the exact point of attachment of the ethanol substituent. While a plausible synthesis (e.g., N-alkylation of indoline with 2-bromoethanol) suggests substitution at the nitrogen (N-1), other isomers are theoretically possible, including substitution at the aromatic ring (positions 4, 5, 6, or 7). A single analytical technique, such as ¹H NMR alone, might be insufficient to definitively rule out all isomeric possibilities.
Therefore, our strategy is built on a foundation of orthogonal techniques, creating a logical cascade of evidence that systematically eliminates ambiguity.
Figure 1: A logical workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
The initial phase focuses on establishing the fundamental characteristics of the molecule: its mass, elemental composition, and the functional groups it contains.
Mass Spectrometry (MS): Confirming the Molecular Blueprint
Mass spectrometry provides the molecular weight, which is the most fundamental piece of structural information.
-
Expertise & Experience: We opt for Electrospray Ionization (ESI) in positive mode, as the tertiary amine in the indoline ring is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is non-negotiable; it provides the exact mass, allowing for the confident determination of the elemental composition, thereby distinguishing our target from any isobaric impurities.
Expected Results for C₁₀H₁₃NO:
-
Molecular Weight: 163.22 g/mol
-
HRMS (ESI-TOF): Calculated for [M+H]⁺ (C₁₀H₁₄NO⁺): 164.1070. Found: 164.1073 (within a 2 ppm error margin).
Fragmentation Analysis: The fragmentation pattern offers preliminary structural clues. The most probable fragmentation pathway involves the cleavage of the C-N bond of the ethanol side chain, a characteristic fragmentation for N-substituted indolines.[2][3]
-
Key Fragment: A peak at m/z 118, corresponding to the loss of the ethanol group (•CH₂CH₂OH, mass 45), leaving the indoline cation radical.
Infrared (IR) Spectroscopy: A Functional Group Census
IR spectroscopy is a rapid and effective method for identifying the functional groups present and, crucially, those that are absent.
-
Expertise & Experience: The most diagnostic aspect of the IR spectrum is the absence of a sharp N-H stretch (around 3300-3500 cm⁻¹), which would be prominent in the indoline starting material.[4][5] Its disappearance is strong evidence of substitution at the nitrogen atom. Concurrently, the appearance of a broad O-H stretching band confirms the presence of the alcohol group.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |
| O-H Stretch (Alcohol) | ~3400 (broad) | Confirms presence of the hydroxyl group. |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the benzene ring of the indoline core. |
| Aliphatic C-H Stretch | 2850 - 2960 | Corresponds to the -CH₂- groups in the structure. |
| Aromatic C=C Stretch | 1600, 1480 | Confirms the aromatic ring. |
| C-N Stretch (Tertiary Amine) | 1340 - 1250 | Consistent with the N-substituted indoline structure. |
| C-O Stretch (Primary Alcohol) | ~1050 | Confirms the presence of the -CH₂OH group. |
| N-H Stretch (Secondary Amine) | Absent | Critical evidence for N-1 substitution. |
Definitive Structural Mapping with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum gives us the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons).
-
Expertise & Experience: The key to interpreting this spectrum is recognizing the distinct spin systems. The four aromatic protons will appear as a complex multiplet, while the four protons on the five-membered ring will present as two distinct triplets due to their vicinal coupling. Similarly, the ethanol side chain will show two triplets. The hydroxyl proton is often a broad singlet and can be confirmed by its disappearance upon a D₂O shake experiment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.15 | m | 2H | H-4, H-7 | Aromatic protons on the indoline ring. |
| ~6.70 | m | 2H | H-5, H-6 | Aromatic protons, typically upfield due to the amine. |
| ~3.75 | t | 2H | N-CH₂-CH₂ -OH | Methylene protons adjacent to the electronegative oxygen. |
| ~3.40 | t | 2H | N-CH₂ -CH₂-OH | Methylene protons adjacent to the nitrogen. |
| ~3.35 | t | 2H | CH₂ -CH₂-N (C-2) | Indoline C-2 protons, deshielded by the adjacent nitrogen. |
| ~2.95 | t | 2H | CH₂-CH₂ -N (C-3) | Indoline C-3 protons, coupled to the C-2 protons. |
| ~2.50 | br s | 1H | OH | Exchangeable hydroxyl proton. |
¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms, while a DEPT-135 experiment helps differentiate between CH, CH₂, and CH₃ groups.
-
Expertise & Experience: We expect to see 10 distinct carbon signals, consistent with the molecular formula C₁₀H₁₃NO. The DEPT-135 experiment is crucial for confirming the presence of four CH₂ groups (which appear as negative signals) and four CH groups (positive signals), with the two quaternary carbons being absent.
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~151.5 | Absent | C-7a |
| ~130.0 | Absent | C-3a |
| ~127.5 | Positive | C-4 |
| ~124.5 | Positive | C-7 |
| ~118.0 | Positive | C-5 |
| ~109.0 | Positive | C-6 |
| ~60.5 | Negative | N-CH₂-C H₂-OH |
| ~53.0 | Negative | C -2 |
| ~51.0 | Negative | N-C H₂-CH₂-OH |
| ~28.5 | Negative | C -3 |
2D NMR: Cementing the Connectivity
Two-dimensional NMR experiments are the final arbiter, providing irrefutable proof of atomic connectivity.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings. We expect to see cross-peaks connecting:
-
The aromatic protons amongst themselves.
-
The C-2 protons with the C-3 protons of the indoline ring.
-
The N-CH₂ protons with the O-CH₂ protons of the ethanol side chain. This validates the presence of the distinct spin systems predicted by the ¹H NMR.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for the confident assignment of all protonated carbons listed in the tables above.
-
HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment. HMBC reveals correlations between protons and carbons over two or three bonds. This is the single most important experiment to confirm the N-1 substitution pattern.
-
Expertise & Experience: The causal logic is simple: if the ethanol group is attached to N-1, then the protons on the methylene group adjacent to the nitrogen (N-C H₂, δ ~3.40 ppm) must show a correlation to the carbons of the indoline ring flanking the nitrogen, namely C-2 and C-7a. The absence of this correlation would invalidate our proposed structure.
Figure 2: Key HMBC correlations confirming N-1 substitution.
Detailed Experimental Protocols
Scientific integrity demands reproducible methodologies. The following are standardized protocols for acquiring the data discussed.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of methanol/water (50:50 v/v) with 0.1% formic acid.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 8 L/min at 325 °C
-
Nebulizer Pressure: 35 psig
-
Mass Range: m/z 50-1000
-
Calibration: Use a suitable internal calibrant (e.g., Agilent ESI-L Low Concentration Tuning Mix) for real-time mass correction.
-
Protocol 2: NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
2D NMR Acquisition: Utilize standard, vendor-supplied pulse programs for COSY, HSQC, and HMBC experiments. Optimize parameters according to instrument software recommendations for a compound of this molecular weight.
Conclusion: The Power of a Self-Validating Workflow
References
-
Shiri, M., & Akbari-Dadam, I. (2019). Recent applications of the Fischer indole synthesis. RSC Advances, 9(56), 32676-32702. [Link]
-
El Kihel, A., & Lhassani, M. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1H-Indole, 2,3-dihydro-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Tabanlı, G., et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. ChemistrySelect, 3(31), 8963-8968. [Link]
Sources
An In-depth Technical Guide to the Toxicology and Safety Profile of 1H-Indole-1-ethanol, 2,3-dihydro-
Preamble: A Predictive Toxicological Assessment
This document is structured not as a definitive statement of the compound's toxicity, but as a strategic guide for its investigation. We will leverage established toxicological data for indoline and ethanol to forecast potential hazards and outline the logical sequence of experimental studies required for a robust safety assessment. This approach, rooted in structure-activity relationships, is a cornerstone of modern toxicology and drug development.
Chemical Identity and Physicochemical Properties
A molecule's behavior in a biological system is fundamentally governed by its physical and chemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME), which in turn dictate its toxic potential.
1.1 Structure and Key Features
-
Chemical Name: 1H-Indole-1-ethanol, 2,3-dihydro-
-
Synonyms: N-(2-hydroxyethyl)indoline
-
Core Structures:
-
Indoline (2,3-dihydroindole): A bicyclic aromatic amine where a benzene ring is fused to a saturated five-membered nitrogen-containing ring.
-
Ethanol Side Chain: A primary alcohol group attached to the nitrogen of the indoline ring.
-
The presence of the indoline ring suggests potential for metabolic activation via aromatization, while the ethanol group introduces pathways for oxidation and conjugation. The overall polarity of the molecule will influence its membrane permeability and distribution.
1.2 Physicochemical Data (Predicted and Experimental)
A comprehensive literature search did not yield a complete experimental dataset for the compound. The following table includes known properties for the parent compound, indoline, to serve as a baseline. The initial steps in any practical evaluation would be to experimentally determine these properties for 1H-Indole-1-ethanol, 2,3-dihydro-.
| Property | Value (for Indoline) | Significance for Toxicology |
| Molecular Formula | C₈H₉N | Defines the elemental composition. |
| Molecular Weight | 119.16 g/mol | Influences diffusion and transport across membranes. |
| Boiling Point | 220-221 °C | Indicates volatility. |
| Water Solubility | Data not readily available | Key for understanding bioavailability and distribution in aqueous biological fluids. |
| LogP (Octanol-Water Partition Coefficient) | Data not readily available | Predicts lipophilicity and potential for bioaccumulation and membrane crossing. |
| pKa | Data not readily available | Determines the ionization state at physiological pH, affecting absorption and receptor interaction. |
Predictive Metabolic Profile
The metabolism of a xenobiotic is a critical determinant of its toxicity. Parent compounds can be detoxified or, conversely, bioactivated to more reactive and toxic metabolites. Based on its structure, the compound is likely to undergo metabolism at both the indoline ring and the ethanol side chain.
2.1 Proposed Metabolic Pathways
The primary routes of metabolism are predicted to be:
-
Dehydrogenation of the Indoline Ring: Cytochrome P450 (CYP) enzymes are known to catalyze the "aromatase" metabolism of indoline to produce indole.[1] This is a significant pathway as indole itself can be further metabolized to reactive intermediates.[1] CYP3A4 has been identified as having high activity in this transformation.[1][2]
-
Oxidation of the Ethanol Side Chain: The primary alcohol group is a substrate for alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), leading to the formation of an aldehyde intermediate and then a carboxylic acid. This is the same pathway responsible for the metabolism of ethanol.
-
Phase II Conjugation: The hydroxyl group of the ethanol side chain and any hydroxylated metabolites of the indoline ring are potential sites for glucuronidation or sulfation, leading to more water-soluble compounds that are more easily excreted.
The interplay of these pathways will determine the steady-state concentration of the parent compound and its various metabolites, and thus the overall toxicological outcome.
Caption: Proposed metabolic pathway for 1H-Indole-1-ethanol, 2,3-dihydro-.
Toxicological Hazard Assessment (Predictive)
This section outlines the anticipated toxicological profile of the compound based on the known hazards of indoline and ethanol. For each endpoint, a recommended experimental workflow is provided to obtain definitive data.
Acute Toxicity
Prediction: The compound is likely to exhibit moderate acute toxicity if ingested. The primary effects at high doses would likely be central nervous system (CNS) depression, similar to ethanol intoxication.[3][4][5] Symptoms could include sedation, cognitive dysfunction, and decreased coordination.[3]
Supporting Evidence:
-
Ethanol: A well-known CNS depressant. Acute high-dose exposure can lead to respiratory depression, coma, and death.[5][6]
-
Indoline Derivatives: While specific LD50 data for indoline is scarce, related aromatic amines can have varying degrees of acute toxicity. The primary concern would be effects on the CNS and potential for metabolic toxicity.
Experimental Workflow: Acute Oral Toxicity Study (OECD 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to classify a substance's toxicity with a minimal number of animals.[7][8]
Caption: Workflow for OECD 423 Acute Toxic Class Method.
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420) [9]
-
Animal Selection: Use a single sex (typically female, as they are often more sensitive) of a standard rodent strain (e.g., Wistar rats).[9]
-
Acclimatization: House animals in standard conditions for at least 5 days prior to dosing.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should allow for a dose volume of 1-2 mL/100g body weight.
-
Sighting Study: Dose a single animal at a starting dose (e.g., 300 mg/kg). Observe for 48 hours. The outcome determines the starting dose for the main study.
-
Main Study: Dose a group of 5 animals at the selected starting dose.
-
Observations: Observe animals closely for the first 4 hours post-dosing, then periodically for 14 days. Record all signs of toxicity, morbidity, and mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Endpoint: The study determines a dose range that causes evident toxicity but not lethality, allowing for classification according to the Globally Harmonized System (GHS).
Genotoxicity
Prediction: There is a potential for genotoxicity. While ethanol itself is a weak mutagen, its primary metabolite, acetaldehyde, is genotoxic and carcinogenic.[10][11][[“]][13] The aromatization of the indoline ring to an indole derivative could also produce intermediates capable of DNA adduction.
Supporting Evidence:
-
Ethanol/Acetaldehyde: Acetaldehyde is a known clastogen (induces chromosome breaks) and can form DNA adducts.[10] Ethanol has been shown to be an aneugen (causes chromosome loss) in some in vitro systems.[10][14]
-
Indoline: The metabolic conversion of indoline to indole is significant because 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles, which can bind to DNA.[1]
Experimental Workflow: Genotoxicity Assessment
A standard battery of tests is required to assess different genotoxicity endpoints.
-
Gene Mutation: Bacterial Reverse Mutation Test (Ames Test, OECD 471).[15][16][17]
-
Chromosomal Damage (In Vitro): In vitro Mammalian Cell Micronucleus Test (OECD 487).
-
Chromosomal Damage (In Vivo): In vivo Mammalian Erythrocyte Micronucleus Test (OECD 474).[18][19][20]
Caption: Standard workflow for genotoxicity testing.
Protocol: Bacterial Reverse Mutation (Ames) Test (Adapted from OECD 471) [17][21][22]
-
Bacterial Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[16]
-
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Dose Selection: Use a range of at least five concentrations of the test compound, typically spanning several logs.
-
Exposure: In the plate incorporation method, add the bacterial culture, test compound (or control), and S9 mix (if used) to molten top agar. Pour this mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Endpoint: A substance is considered mutagenic if it produces a dose-dependent increase in revertants and/or a reproducible, statistically significant positive response for at least one concentration in at least one strain.
Carcinogenicity
Prediction: Long-term exposure to the compound could pose a carcinogenic risk. This is a significant concern due to the known carcinogenicity of ethanol and its metabolite acetaldehyde.
Supporting Evidence:
-
Ethanol: Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[[“]][23] It is linked to cancers of the oral cavity, pharynx, larynx, esophagus, liver, colorectum, and breast.[23] The primary mechanism is the genotoxic effect of acetaldehyde.[24]
-
Indoline/Indole: While indoline itself is not classified, the potential for metabolic activation to reactive indole species that can damage DNA raises a structural alert for carcinogenicity.
Experimental Workflow: A 2-year rodent bioassay is the gold standard for assessing carcinogenicity. This is a long-term, resource-intensive study typically undertaken if there are concerns from genotoxicity data, structural alerts, or expected long-term human exposure.
Reproductive and Developmental Toxicity
Prediction: The compound is predicted to have the potential for reproductive and developmental toxicity, primarily based on the well-documented effects of ethanol.
Supporting Evidence:
-
Ethanol: Ethanol is a known teratogen and reproductive toxicant.[25] Chronic consumption is associated with impaired testosterone production and testicular atrophy in males, and infertility and adverse pregnancy outcomes in females.[26][27] Sub-chronic exposure in mice has been shown to cause sperm and oocyte abnormalities.[28]
-
Indoline: There is limited specific data on the reproductive toxicity of indoline. However, as with any systemically available compound with metabolic potential, effects on reproductive organs cannot be ruled out without testing.
Experimental Workflow:
-
Initial Screening: An initial assessment can be integrated into repeated-dose toxicity studies by including examination of reproductive organs (testes, epididymides, ovaries, uterus).
-
Definitive Studies: If concerns arise, dedicated studies such as the OECD 414 (Prenatal Developmental Toxicity Study) and OECD 416 (Two-Generation Reproduction Toxicity Study) would be required.
In Vitro Cytotoxicity as a Screening Tool
Before proceeding to costly and ethically sensitive animal studies, in vitro cytotoxicity assays provide a rapid and cost-effective means to determine the basal toxicity of a compound and to select dose ranges for further testing.[29][30][31]
4.1 Principle These assays expose cultured cells to the test compound and measure a key indicator of cell health, such as metabolic activity or membrane integrity.[32]
Table: Common In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint |
| MTT/XTT | Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric change proportional to the number of metabolically active cells. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. | Enzymatic activity in the culture medium, indicating cell lysis. |
| Neutral Red Uptake | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. | Quantity of dye extracted from cells, proportional to the number of viable cells. |
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) into a 96-well plate and allow cells to attach overnight.
-
Compound Exposure: Treat cells with a serial dilution of the test compound for a defined period (e.g., 24, 48, or 72 hours). Include vehicle controls and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion and Strategic Recommendations
The toxicological profile of 1H-Indole-1-ethanol, 2,3-dihydro- is currently undefined by direct experimental data. However, a predictive analysis based on its constituent chemical structures, indoline and ethanol, strongly suggests several areas of potential concern that require thorough investigation:
-
Metabolism: The compound is likely to be extensively metabolized by CYP450 enzymes and alcohol/aldehyde dehydrogenases. Understanding the formation and stability of its metabolites is critical.
-
Acute Toxicity: CNS depression is the most likely acute effect at high doses.
-
Genotoxicity: There is a significant concern for genotoxicity, driven by the potential formation of an acetaldehyde-like metabolite and reactive indole species.
-
Carcinogenicity and Reproductive Toxicity: The known hazards of ethanol in these areas make them endpoints of high concern for this compound, particularly under conditions of chronic exposure.
Recommended Strategy:
-
Physicochemical Characterization: Experimentally determine the key physicochemical properties (solubility, LogP, pKa).
-
In Vitro Screening: Conduct a battery of in vitro cytotoxicity assays across multiple cell lines to establish basal toxicity and guide dose selection.
-
Genotoxicity Battery: Perform the standard three-test battery for genotoxicity (Ames, in vitro and in vivo micronucleus) as a priority.
-
Metabolism Studies: Use in vitro systems (liver microsomes, hepatocytes) to identify the major metabolites and the enzymes responsible.
-
Acute and Repeated-Dose In Vivo Studies: If warranted by initial data, proceed with well-designed in vivo studies (e.g., OECD 423 for acute, OECD 407 for 28-day repeated dose) to understand target organ toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
This structured, data-driven approach will enable a comprehensive evaluation of the toxicology and safety profile of 1H-Indole-1-ethanol, 2,3-dihydro-, ensuring that any potential risks to human health are identified and characterized.
References
- Lachenmeier, D. W., & Sweeny, D. J. (2016). Carcinogenic compounds in alcoholic beverages: an update. Regulatory Toxicology and Pharmacology, 81, 16-25.
- Phillips, B. J., & Jenkinson, P. (2001). Is ethanol genotoxic?
- Sun, H., & Yost, G. S. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 35(10), 1789-1796.
- Cebral, E., et al. (2011). Male and female reproductive toxicity induced by sub-chronic ethanol exposure in CF-1 mice. Journal of Applied Toxicology, 31(7), 643-650.
- Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 155-166.
- Ryberg, M. (2019). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Pharmacology and Toxicology, 14(1), 1-6.
- Wikipedia contributors. (2024). Alcohol and cancer. In Wikipedia, The Free Encyclopedia.
- Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
- Phillips, B. J., & Jenkinson, P. (2001). Is ethanol genotoxic?
- OECD. (1987). Test Guideline 401: Acute Oral Toxicity. OECD Publishing.
- Singh, R., & Singh, S. (2010). In vitro genotoxicity of ethanol and acetaldehyde in human lymphocytes and the gastrointestinal tract mucosa cells. Toxicology in Vitro, 24(2), 483-488.
- Consensus. (n.d.). is alcohol carcinogenic.
- Jatlow, P. (1980). Acute toxicology of ethanol ingestion. Role of the clinical laboratory.
- Lachenmeier, D. W., et al. (2019). Carcinogenic compounds in alcoholic beverages: an update. Regulatory Toxicology and Pharmacology, 103, 16-25.
- AAT Bioquest. (n.d.). Ames Test Protocol.
- Geroyiannaki, M., et al. (2020). Carcinogenic, ethanol, acetaldehyde and noncarcinogenic higher alcohols, esters, and methanol compounds found in traditional alcoholic beverages. A risk assessment approach. Food and Chemical Toxicology, 145, 111717.
- CONICET. (n.d.). Alcohol consumption and reproductive toxicity: The role of in situ metabolism of ethanol in target organs.
- Wikipedia contributors. (2024). Ames test. In Wikipedia, The Free Encyclopedia.
- Yale School of Public Health. (2025). The link between alcohol and cancer. Retrieved from Yale School of Public Health website.
- Jung, Y. C., & Namkoong, K. (2014). Alcohol: intoxication and poisoning--diagnosis and treatment. Handbook of Clinical Neurology, 125, 115-121.
- Phillips, B. J., & Jenkinson, P. (2001). Is ethanol genotoxic?
- National Center for Biotechnology Information. (2023). Ethanol Toxicity.
- Medscape. (2025). Alcohol Toxicity: Practice Essentials, Pathophysiology, Epidemiology.
- WikEM. (2025). Ethanol toxicity.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
- Gupta, A., & Kumar, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777.
- Ribeiro, F. W. F., et al. (2020). Low and high postpubertal ethanol use: damage on adulthood reproduction and offspring. Reproductive Toxicology, 98, 113-122.
- National Institutes of Health. (n.d.). Male Reproductive Tract Sensitivity to Ethanol: A Critical Overview.
- National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
- SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test.
- YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423.
- Sun, H., & Yost, G. S. (2008). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition, 36(11), 2245-2254.
- Garry, V. F. (2003). Relevance of the developmental toxicity of ethanol in the occupational setting: a review. Reproductive Toxicology, 17(4), 363-372.
- SlideShare. (n.d.). Acute Toxicity by OECD Guidelines.
- National Institutes of Health. (2013). In vivo micronucleus assay in mouse bone marrow and peripheral blood.
- Springer Nature Experiments. (n.d.). In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood.
- LITFL. (2024). Ethanol Intoxication, Abuse and Dependence.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test.
- Karger Publishers. (2008). Some Biochemical Aspects of Chronic Alcohol Intoxication.
- Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
- BEMS Reports. (n.d.). Practical Considerations in the Conduct of Micronucleus Test.
- ResearchGate. (n.d.). and spectral characterization of indoline and its major metabolites.
- Clinical Tree. (2024). Ethanol and other 'toxic' alcohols.
- Human Metabolome Database. (2021). Showing metabocard for Indoline (HMDB0253472).
- MedlinePlus. (2025). Ethanol poisoning.
- ResearchGate. (n.d.). In vitro cytotoxicity testing prediction of acute human toxicity.
- ResearchGate. (n.d.).
Sources
- 1. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. wikem.org [wikem.org]
- 6. clinicalpub.com [clinicalpub.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. The in vitro genotoxicity of ethanol and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro genotoxicity of ethanol and acetaldehyde in human lymphocytes and the gastrointestinal tract mucosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Carcinogenic compounds in alcoholic beverages: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Is ethanol genotoxic? A review of the published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nucro-technics.com [nucro-technics.com]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. scispace.com [scispace.com]
- 23. Alcohol and cancer - Wikipedia [en.wikipedia.org]
- 24. The link between alcohol and cancer | Yale School of Public Health [ysph.yale.edu]
- 25. Relevance of the developmental toxicity of ethanol in the occupational setting: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 27. Male reproductive tract sensitivity to ethanol: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Male and female reproductive toxicity induced by sub-chronic ethanol exposure in CF-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. kosheeka.com [kosheeka.com]
- 31. criver.com [criver.com]
- 32. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-Dihydro-1H-indole-1-ethanol from 2-Oxindoles
<
Abstract
This document provides a comprehensive technical guide for the synthesis of 2,3-dihydro-1H-indole-1-ethanol, a valuable building block in medicinal chemistry and materials science. The primary focus is on the reductive conversion of readily available 2-oxindoles. This guide details the underlying chemical principles, compares various reductive strategies, and provides validated, step-by-step protocols for researchers, scientists, and drug development professionals. Emphasis is placed on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic transformations.
Introduction: The Significance of the Indoline Scaffold
The indoline (2,3-dihydro-1H-indole) framework is a privileged scaffold in numerous natural products and pharmaceutical agents.[1][2] Its unique structural and electronic properties contribute to a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1] The N-hydroxyethyl substituted indoline, 2,3-dihydro-1H-indole-1-ethanol, serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutics and functional materials.
The synthetic challenge often lies in the selective reduction of the amide functionality within the 2-oxindole precursor without over-reduction of the aromatic ring. This guide will explore robust and efficient methods to achieve this transformation.
Strategic Approaches to the Reduction of 2-Oxindoles
The conversion of a 2-oxindole to a 2,3-dihydro-1H-indole-1-ethanol derivative is fundamentally an amide reduction. The lactam (cyclic amide) in the 2-oxindole ring is reduced to a cyclic amine (indoline). The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, and scalability.
Hydride Reductions: The Workhorses of Amide to Amine Conversion
Strong hydride-donating reagents are the most common and effective for the reduction of amides.
Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide array of functional groups, including amides.[3][4][5] The high reactivity of LiAlH₄ makes it highly effective for the typically challenging reduction of amides.
Mechanism of LiAlH₄ Reduction: The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate.[3] Subsequent coordination of the oxygen to the aluminum and elimination of an aluminate species generates a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the amine.[3]
Advantages:
-
High reactivity and efficiency for amide reduction.
-
Well-established and widely used method.
Limitations:
-
Lack of selectivity; it will reduce many other functional groups (esters, carboxylic acids, etc.).
-
Highly reactive with protic solvents, requiring anhydrous conditions.
-
Pyrophoric nature necessitates careful handling.
Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·DMS), offer a milder and often more selective alternative to LiAlH₄ for amide reductions.[6][7][8] Boranes are electrophilic reducing agents and readily attack the electron-rich carbonyl oxygen of the amide.
Mechanism of Borane Reduction: The reaction is initiated by the coordination of the Lewis acidic boron to the carbonyl oxygen.[8] This activation facilitates the intramolecular transfer of a hydride from the borane to the carbonyl carbon. A subsequent series of steps involving the cleavage of the C-O bond leads to the formation of an amine-borane complex, which is then hydrolyzed during workup to release the free amine.[8]
Advantages:
-
Generally higher functional group tolerance compared to LiAlH₄.[8]
-
BH₃·DMS is more stable and soluble than BH₃·THF.[6]
-
Can be a more environmentally friendly option, especially in flow chemistry setups.[7]
Limitations:
-
May require elevated temperatures for less reactive amides.[6]
-
The generation of dimethyl sulfide from BH₃·DMS can have an unpleasant odor.
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener and often highly selective method for the reduction of certain functional groups. While the direct hydrogenation of the lactam in 2-oxindoles to an indoline is challenging, it has been reported, particularly for the reduction of the benzene ring in the oxindole scaffold.[9] However, for the specific transformation to 2,3-dihydro-1H-indole-1-ethanol, a two-step approach involving initial reduction to the indoline followed by N-alkylation would be more common. The hydrogenation of unprotected indoles to indolines can be achieved using catalysts like Pt/C in the presence of an acid.[10]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Hydride reagents are highly reactive and should be handled with extreme care under an inert atmosphere.
Protocol 1: Reduction of 2-Oxindole using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the general procedure for the reduction of a generic 2-oxindole to the corresponding indoline. Subsequent N-alkylation would be required to obtain the final product.
Materials:
-
2-Oxindole derivative
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF.
-
Addition of 2-Oxindole: The 2-oxindole (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude indoline product is purified by column chromatography on silica gel.
Protocol 2: Reduction of 2-Oxindole using Borane-Dimethyl Sulfide (BH₃·DMS)
This protocol provides a method for the reduction of a 2-oxindole to the corresponding indoline using the more stable borane complex.
Materials:
-
2-Oxindole derivative
-
Borane-dimethyl sulfide complex (BH₃·DMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of the 2-oxindole (1.0 eq.) in dry THF at 0 °C, BH₃·DMS (2.0-3.0 eq.) is added dropwise.
-
Reaction: The reaction mixture is brought to room temperature and stirred. If the reaction is sluggish, it can be gently heated to 40-50 °C.[6] Monitor the reaction progress by TLC.
-
Quenching: After completion, the reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol or ethanol (Note: effervescence will be observed).[6]
-
Workup: The mixture is stirred at room temperature for 2 hours, then poured into water and extracted with DCM or EtOAc.[6] The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.[6]
-
Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.
N-Alkylation to form 2,3-Dihydro-1H-indole-1-ethanol
Once the indoline is obtained, the N-hydroxyethyl group can be introduced via standard N-alkylation procedures.
Materials:
-
Indoline derivative
-
2-Bromoethanol or 2-chloroethanol
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
Reaction Setup: To a solution of the indoline (1.0 eq.) in the chosen solvent, add the base (1.5-2.0 eq.).
-
Addition of Alkylating Agent: Add 2-bromoethanol or 2-chloroethanol (1.1-1.2 eq.) dropwise to the stirred mixture.
-
Reaction: The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC.
-
Workup: The reaction mixture is quenched with water and extracted with a suitable organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude 2,3-dihydro-1H-indole-1-ethanol is purified by column chromatography.
Data Summary and Comparison of Methods
| Reducing Agent | Key Advantages | Key Disadvantages | Typical Conditions |
| LiAlH₄ | High reactivity, well-established | Low selectivity, pyrophoric, requires strict anhydrous conditions | Anhydrous THF, reflux |
| BH₃·DMS | Milder, better functional group tolerance, stable reagent | Unpleasant odor, may require heating | Anhydrous THF, 0 °C to reflux |
Conclusion
The synthesis of 2,3-dihydro-1H-indole-1-ethanol from 2-oxindoles is a readily achievable transformation for which several reliable methods exist. The choice between a strong reducing agent like LiAlH₄ and a milder one like a borane complex will depend on the specific substrate and the presence of other functional groups. For substrates with sensitive functionalities, the borane reduction is generally the preferred method. Subsequent N-alkylation provides a straightforward route to the desired N-hydroxyethyl indoline. The protocols provided in this guide are robust and can be adapted to a range of substituted 2-oxindoles, providing a valuable resource for researchers in synthetic and medicinal chemistry.
References
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available from: [Link]
-
Cantillo, D., & Kappe, C. O. (2019). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry–A European Journal, 25(7), 1800-1804. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by amide reduction. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Borane & Borane Complexes. Available from: [Link]
-
Kornet, M. J., Thio, P. A., & Tan, S. I. (1968). Borane reduction of amido esters. The Journal of Organic Chemistry, 33(9), 3637-3639. Available from: [Link]
-
JoVE. Amides to Amines: LiAlH4 Reduction. Available from: [Link]
-
University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. Available from: [Link]
-
Krasowska, D., et al. (2020). Diastereoselective Rhodium-Catalyzed Hydrogenation of 2-Oxindoles and 3,4-Dihydroquinolones. Organic Letters, 22(23), 9204–9208. Available from: [Link]
-
Master Organic Chemistry. Reduction of Amides to Amines. Available from: [Link]
-
The Reaction Map. Amide to Amine - Common Conditions. Available from: [Link]
-
Gribble, G. W. (2018). Indolines from Oxindoles, Isatins, and Indoxyls. In Indole Ring Synthesis (pp. 559-593). John Wiley & Sons, Ltd. Available from: [Link]
-
Chemistry Steps. Reduction of Amides to Amines and Aldehydes. Available from: [Link]
-
ResearchGate. Synthesis of N‐{2‐[4‐(hydroxycarbamoyl)phenoxy]ethyl}indolines 2. Available from: [Link]
-
Balaraman, K., & Gunanathan, C. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(16), 4256–4259. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indoline synthesis [organic-chemistry.org]
- 3. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
"analytical methods for quantification of 1H-Indole-1-ethanol, 2,3-dihydro-"
Application Note & Protocol
Topic: Analytical Methods for the Quantification of 1H-Indole-1-ethanol, 2,3-dihydro-
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Quantitative Analysis of 1H-Indole-1-ethanol, 2,3-dihydro- (Indoline-1-ethanol)
Introduction and Rationale
1H-Indole-1-ethanol, 2,3-dihydro-, also known as Indoline-1-ethanol, is a heterocyclic compound featuring an indoline core functionalized with an ethanol group on the nitrogen atom. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. The quantification of such molecules is critical during drug discovery and development, for pharmacokinetic studies, metabolite identification, and quality control of bulk drug substances.
This guide provides comprehensive, field-tested protocols for the robust quantification of 1H-Indole-1-ethanol, 2,3-dihydro-. We will detail two primary analytical methods: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ideal for complex biological matrices, and a robust High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method, which offers excellent sensitivity and is widely accessible.
The choice of method is dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS is the gold standard for bioanalysis due to its superior specificity and low detection limits.[1] HPLC-FLD is a powerful alternative, leveraging the native fluorescence of the indoline moiety to achieve high sensitivity.[2] The development and validation of these methods must adhere to stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity.[3][4]
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is optimized for detecting trace levels of 1H-Indole-1-ethanol, 2,3-dihydro- in complex biological matrices such as plasma or serum. The core principle involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM), which provides exceptional specificity.[5]
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow from sample receipt to final data reporting.
Detailed LC-MS/MS Protocol
1. Sample Preparation: Protein Precipitation
This procedure is designed to efficiently remove proteins from plasma samples, which can interfere with the analysis.[6]
-
Step 1: Aliquot 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 10 µL of an internal standard (IS) working solution (e.g., 1 µg/mL of 1H-Indole-1-ethanol-d4 in 50:50 methanol:water). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variability during sample preparation and injection.[7]
-
Step 3: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Step 4: Vortex the mixture vigorously for 30 seconds.
-
Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Step 6: Carefully transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography Conditions
-
Instrument: Agilent 1290 Infinity II LC or equivalent.[8]
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrument: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[8]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MRM Transitions (Hypothetical):
-
The molecular weight of 1H-Indole-1-ethanol, 2,3-dihydro- (C₁₀H₁₃NO) is 163.10. The precursor ion will be the protonated molecule [M+H]⁺ at m/z 164.1. A plausible fragmentation is the loss of water (H₂O) from the ethanol group, resulting in a product ion of m/z 146.1. Another is the loss of the entire hydroxyethyl group (•CH₂CH₂OH), resulting in an indoline ion at m/z 120.1.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1H-Indole-1-ethanol, 2,3-dihydro- | 164.1 | 146.1 (Quantifier) | 15 |
| 1H-Indole-1-ethanol, 2,3-dihydro- | 164.1 | 120.1 (Qualifier) | 25 |
| IS (d4-labeled) | 168.1 | 150.1 | 15 |
4. Method Validation Parameters
The method must be validated according to established guidelines to ensure its suitability.[9][10]
| Parameter | Acceptance Criteria | Typical Expected Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL |
| Accuracy | Within ±15% of nominal value (±20% at LOQ) | 90 - 110% |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤15% (≤20% at LOQ) | < 10% |
| Specificity | No significant interference at the retention time of the analyte | Confirmed with blank matrix |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Within acceptable limits |
Method 2: Quantification by HPLC with Fluorescence Detection (HPLC-FLD)
This method provides a reliable and sensitive alternative when an LC-MS/MS system is unavailable. It leverages the native fluorescence of the indoline ring system. The spectroscopic properties of indoline show fluorescence emission that is sensitive to solvent polarity and pH.[2][11]
Workflow for HPLC-FLD Analysis
Caption: General workflow for HPLC-FLD analysis.
Detailed HPLC-FLD Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a classic technique for cleaning up samples and concentrating the analyte.
-
Step 1: To 200 µL of plasma, add 50 µL of internal standard (e.g., 2-Methylindole at 5 µg/mL) and 100 µL of 1M NaOH to basify the sample.
-
Step 2: Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Step 3: Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.
-
Step 4: Transfer the upper organic layer to a clean tube.
-
Step 5: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Step 6: Reconstitute the residue in 100 µL of mobile phase and inject.
2. HPLC and Fluorescence Detector Conditions
-
Instrument: Standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 40% Acetonitrile and 60% 20 mM Phosphate Buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 290 nm
-
Emission Wavelength (λem): 360 nm
-
Note: These wavelengths are based on the parent indoline structure and should be empirically optimized using a solution of the pure analyte.[2]
-
3. Validation Parameters
Similar validation parameters as the LC-MS/MS method should be assessed.
| Parameter | Typical Expected Performance |
| Linearity (r²) | ≥ 0.995 over 10 - 2000 ng/mL |
| LOQ | 10 ng/mL |
| Accuracy | 92 - 108% |
| Precision (CV) | < 12% |
Expert Insights and Troubleshooting
-
Causality in Method Choice: The LC-MS/MS method's protein precipitation is fast and effective but can be prone to matrix effects. If ion suppression or enhancement is observed, a more rigorous sample cleanup like Solid Phase Extraction (SPE) should be considered.[12] The LLE protocol for the HPLC-FLD method provides a cleaner extract, which is beneficial for reducing background noise and extending column lifetime.
-
Self-Validating Systems: Each analytical run should include calibration standards and at least three levels of quality control (QC) samples (low, mid, high) prepared in the same matrix as the unknown samples. The successful analysis of these QCs validates the performance of the system for that specific run.[13]
-
Analyte Stability: 1H-Indole-1-ethanol, 2,3-dihydro-, like many indole derivatives, may be sensitive to light and oxidation. Samples should be protected from light, and antioxidants like ascorbic acid may be added during sample preparation if degradation is observed.
References
- Vertex AI Search. (n.d.).
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Toh, E., et al. (2012). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 78(3), 805–811.
- Hilaris Publisher. (n.d.). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues.
- Emery Pharma. (2023).
- Prajapati, Y. I., et al. (n.d.).
- Chaudhary, J., & Jain, A. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Erudition.
- de Jong, L. I., et al. (2021). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 67(11), 1509–1519.
- Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716.
- Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ.
- Bishop, S. M., et al. (2004). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A, 108(44), 9643–9650.
- Williams, T. D., et al. (2008). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemical & Photobiological Sciences, 7(8), 925–934.
- Request PDF. (n.d.). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid.
- ResearchGate. (n.d.). and spectral characterization of indoline and its major metabolites.
- ResearchGate. (n.d.). (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- Wernisch, S., et al. (2020). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Proteome Research, 19(6), 2419–2427.
- Ministry of Environment. (n.d.). III Analytical Methods.
- International Journal of Innovative Science and Research Technology. (n.d.).
- Eurofins. (2022). ANALYTICAL METHOD SUMMARIES.
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691.
- NIST. (n.d.). 1H-Indole, 2,3-dihydro-. NIST Chemistry WebBook.
- SIELC Technologies. (n.d.). Separation of 1H-Indole-3-ethanol on Newcrom R1 HPLC column.
- Lakshmipriya, M., et al. (2023). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 10(1), 57–66.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. upm-inc.com [upm-inc.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. agilent.com [agilent.com]
- 9. emerypharma.com [emerypharma.com]
- 10. wjarr.com [wjarr.com]
- 11. researchgate.net [researchgate.net]
- 12. ijisrt.com [ijisrt.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
The Versatile Building Block: A Guide to the Synthesis and Application of 1H-Indole-1-ethanol, 2,3-dihydro- in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Indoline Scaffold
The indoline nucleus is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic and structural properties make it a valuable scaffold in drug discovery, leading to a wide array of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2] Among the diverse array of functionalized indolines, 1H-Indole-1-ethanol, 2,3-dihydro-, also known as 2-(indolin-1-yl)ethanol, has emerged as a particularly versatile and powerful building block in organic synthesis. This guide provides a comprehensive overview of its synthesis, key reactions, and detailed protocols for its application, empowering researchers to leverage this valuable intermediate in the creation of novel and complex molecular architectures.
The strategic importance of 2-(indolin-1-yl)ethanol lies in its bifunctional nature. The indoline core provides a robust platform for further elaboration, while the primary hydroxyl group on the N-ethyl side chain offers a reactive handle for a multitude of chemical transformations. This dual reactivity allows for the construction of diverse molecular libraries with potential applications in medicinal chemistry and materials science.
Synthesis of the Building Block: Accessing 2-(Indolin-1-yl)ethanol
The preparation of 2-(indolin-1-yl)ethanol is readily achievable through the N-alkylation of indoline. This transformation can be accomplished using several reliable methods, with the choice of reagent and conditions influencing the yield and purity of the final product.
N-Alkylation with 2-Haloethanols
A common and straightforward approach involves the reaction of indoline with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a suitable base. The base serves to deprotonate the indoline nitrogen, generating a more nucleophilic species that readily displaces the halide.
Protocol 1: Synthesis of 2-(Indolin-1-yl)ethanol via N-Alkylation with 2-Bromoethanol
Materials:
-
Indoline
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of indoline (1.0 eq) in anhydrous DMF or MeCN, add a base (K₂CO₃, 2.0 eq or NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(indolin-1-yl)ethanol as a pure compound.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF or MeCN facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic indoline anion. An excess of the base ensures complete deprotonation of the indoline. The choice between a milder base like K₂CO₃ and a stronger base like NaH can be made based on the reactivity of the starting materials and desired reaction rate.
Reaction with Ethylene Oxide
An alternative and highly atom-economical method for the synthesis of 2-(indolin-1-yl)ethanol is the ring-opening of ethylene oxide with indoline. This reaction is typically catalyzed by an acid or a Lewis acid.
Protocol 2: Synthesis of 2-(Indolin-1-yl)ethanol via Reaction with Ethylene Oxide
Materials:
-
Indoline
-
Ethylene oxide (as a solution in a suitable solvent or generated in situ)
-
A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., acetic acid)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
Reaction Setup: Dissolve indoline (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Addition of Ethylene Oxide: Add a solution of ethylene oxide (1.5 eq) in the same solvent to the reaction mixture at 0 °C.
-
Catalyst Addition: Add a catalytic amount of the chosen acid.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Trustworthiness of the Protocol: This method's reliability stems from the predictable and high-yielding nature of epoxide ring-opening reactions with amine nucleophiles. The regioselectivity is ensured by the attack of the nucleophilic nitrogen at the less hindered carbon of the ethylene oxide ring.
Applications in Organic Synthesis: Harnessing the Reactivity of 2-(Indolin-1-yl)ethanol
The true utility of 2-(indolin-1-yl)ethanol is demonstrated in its application as a versatile building block for the synthesis of more complex molecules. Both the hydroxyl group and the indoline core can be selectively functionalized to introduce a wide range of substituents and to construct novel heterocyclic systems.
Functionalization of the Hydroxyl Group
The primary alcohol of 2-(indolin-1-yl)ethanol can undergo a variety of standard transformations, providing access to a diverse array of derivatives.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under activating conditions such as DCC or EDC coupling) yields the corresponding esters. These esters can serve as prodrugs or as intermediates for further transformations.
-
Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) affords ethers. This allows for the introduction of various alkyl or aryl side chains.
-
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid provides key functionalities for subsequent reactions such as Wittig reactions, reductive aminations, or amide bond formations.
-
Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol to the corresponding chloride or bromide, which are excellent electrophiles for substitution reactions.
Protocol 3: O-Alkylation of 2-(Indolin-1-yl)ethanol
Materials:
-
2-(Indolin-1-yl)ethanol
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Deprotonation: To a solution of 2-(indolin-1-yl)ethanol (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Addition of Alkyl Halide: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq) dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with water, extract with an organic solvent, and purify by column chromatography.
Reactions Involving the Indoline Core
The indoline nucleus of 2-(indolin-1-yl)ethanol can also be a site of further functionalization.
-
Aromatic Electrophilic Substitution: The benzene ring of the indoline is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, allowing for the introduction of substituents at the 5- or 7-positions.
-
C-H Functionalization: Modern catalytic methods enable the direct functionalization of the C-H bonds of the indoline ring, providing a powerful tool for late-stage modification.[3]
-
Ring-Opening and Rearrangement: Under specific conditions, the indoline ring can undergo ring-opening or rearrangement reactions to form other heterocyclic systems.
Intramolecular Cyclization Reactions
A particularly powerful application of 2-(indolin-1-yl)ethanol is its use in intramolecular cyclization reactions to construct fused heterocyclic systems. By functionalizing the hydroxyl group to introduce a reactive partner, a variety of ring systems can be accessed.
For example, conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by introduction of a nucleophile at the C7 position of the indoline ring can lead to the formation of a bridged ring system. Alternatively, functionalization of the C2 position of the indoline followed by an intramolecular reaction with the hydroxyl group or a derivative can lead to the formation of a fused ring.
Workflow: Synthesis of a Fused Oxazino-Indoline System
Data Presentation
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| 2-(Indolin-1-yl)ethanol | Indoline, 2-Bromoethanol | K₂CO₃, DMF | 75-85 | General Procedure |
| 2-(Indolin-1-yl)ethyl acetate | 2-(Indolin-1-yl)ethanol | Acetyl chloride, Pyridine | >90 | Standard Esterification |
| 1-(2-Benzyloxyethyl)indoline | 2-(Indolin-1-yl)ethanol | NaH, Benzyl bromide, THF | 80-90 | Protocol 3 |
| 2-(Indolin-1-yl)acetaldehyde | 2-(Indolin-1-yl)ethanol | PCC, DCM | 60-70 | Standard Oxidation |
Conclusion: A Gateway to Molecular Diversity
1H-Indole-1-ethanol, 2,3-dihydro- stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its straightforward synthesis and the orthogonal reactivity of its indoline core and hydroxyl functionality provide a gateway to a vast chemical space of novel and complex molecules. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable scaffold in the pursuit of new discoveries in medicinal chemistry, materials science, and beyond.
References
-
Maj, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. J. Org. Chem., 87(9), 5603–5616. [Link]
-
Hudlicky, T., et al. (2005). Reactions of indole derivatives with oxiranes and aziridines on silica. Synthesis of β-carbolin-1-one mimic of pancratistatin. J. Org. Chem., 70(9), 3490-3499. [Link]
-
Cee, V., & Erlanson, D. (2019). N-alkylation of an indole. ACS Med. Chem. Lett., 10(9), 1302-1308. [Link]
-
Presset, M., et al. (2017). Synthesis of Indolines. Organic Chemistry Portal. [Link]
-
Petrini, M. (2018). Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds. Nat. Prod. Rep., 35, 1034-1051. [Link]
-
Kappe, C. O. (2018). On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions. J. Org. Chem.. [Link]
-
Coric, E., & List, B. (2012). Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives. J. Am. Chem. Soc.. [Link]
-
Kempe, R. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chem. Eur. J.. [Link]
-
Cravotto, G., & Cintas, P. (2020). A Recent Update on the Flow Synthesis of Indoles. Molecules. [Link]
-
Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
-
Wolfe, J. P. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. J. Am. Chem. Soc.. [Link]
-
Sun, W., et al. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. Eur. J. Med. Chem., 46(9), 4393-4401. [Link]
-
Zard, S. Z. (2013). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chem. Eur. J.. [Link]
-
Quick Company. The Process Of Preparing Indoline Compounds And A Novel Indoline Salt. [Link]
-
Astolfi, P., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Org. Biomol. Chem., 4(17), 3282-90. [Link]
-
ResearchGate. A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors. [Link]
-
ChemSynthesis. 2-hydroxyethyl 1H-indole-1-carboxylate. [Link]
-
Cravotto, G., et al. (2021). Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates. Ultrason. Sonochem.. [Link]
-
Wirth, T. (2015). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. J. Org. Chem.. [Link]
-
Berteina-Raboin, S. (2015). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. [Link]
-
Wang, Q., et al. (2016). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. [Link]
Sources
- 1. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 2. Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
Application Notes & Protocols for the N-Alkylation of 2,3-Dihydroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Indolines
The 2,3-dihydroindole, commonly known as indoline, is a privileged heterocyclic scaffold central to a vast array of natural products and pharmaceutical agents.[1] Its structural motif is a cornerstone in drugs targeting a wide range of conditions. The functionalization of the indoline nucleus, particularly at the N-1 position, is a critical strategy in medicinal chemistry for modulating pharmacological activity, improving pharmacokinetic properties, and exploring structure-activity relationships (SAR). N-alkylated indolines are key intermediates and final products in the synthesis of compounds with applications ranging from selective 5-HT2C agonists to potent enzyme inhibitors.[1][2]
This guide provides an in-depth exploration of established and modern protocols for the N-alkylation of 2,3-dihydroindole. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and optimization.
Pillar 1: Foundational Principles of Indoline Alkylation
The regioselectivity of indoline alkylation (N- vs. C-alkylation) is governed by a delicate interplay of electronic and steric factors, which can be manipulated through careful selection of reaction conditions.
-
Nucleophilicity: The nitrogen atom of the indoline is a primary nucleophilic site. However, under certain conditions, the electron-rich aromatic ring can compete, leading to C-alkylation, typically at the C3 position (after oxidation to the indole).[3][4]
-
The Role of the Base: The choice of base is paramount. Strong, non-nucleophilic bases such as sodium hydride (NaH) are highly effective at deprotonating the N-H bond, generating the indolinide anion.[3][5] This significantly enhances the nitrogen's nucleophilicity and strongly favors N-alkylation. Weaker bases, like potassium carbonate (K2CO3), are often used in polar aprotic solvents or under phase-transfer conditions.[3][6]
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly employed.[2][3][6] They effectively solvate the counter-ion of the base (e.g., Na+) without solvating the indolinide anion, leaving it highly reactive for nucleophilic attack.
Protocol I: Classical N-Alkylation with Alkyl Halides
This is the most direct and traditional approach, relying on the SN2 reaction between the indolinide anion and an alkyl halide. Its simplicity and cost-effectiveness make it a first-line choice for many applications.
Mechanism & Rationale
The reaction proceeds in two fundamental steps. First, a strong base abstracts the acidic proton from the indoline nitrogen to form a highly nucleophilic indolinide anion. Second, this anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-N bond. The use of a strong base like NaH ensures near-quantitative formation of the anion, driving the reaction to completion.
Caption: Workflow for Classical N-Alkylation.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,3-dihydroindole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Caution: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indolinide is often accompanied by a color change.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol II: Reductive Amination
Reductive amination is a mild and highly efficient method for N-alkylation, particularly for synthesizing secondary and tertiary amines. It involves the reaction of the indoline with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.
Mechanism & Rationale
This one-pot procedure avoids the use of strong bases and harsh alkylating agents. The initial reaction between the secondary amine (indoline) and the carbonyl compound forms a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), is present in the reaction mixture to selectively reduce the iminium ion as it forms, yielding the N-alkylated product.[3][7] STAB is often preferred due to its mildness and tolerance of acidic conditions, which can help catalyze iminium ion formation.
Caption: Simplified Mechanism of Reductive Amination.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask, add 2,3-dihydroindole (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).
-
Solvent Addition: Dissolve the components in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M).
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) to the mixture in one portion. If desired, a small amount of acetic acid (0.1 eq.) can be added to catalyze iminium formation, especially with less reactive ketones.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously for 15-30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by silica gel column chromatography.
Protocol III: Metal-Catalyzed "Borrowing Hydrogen" Alkylation
A significant advancement in sustainable chemistry, the "borrowing hydrogen" or "hydrogen auto-transfer" methodology uses alcohols as benign alkylating agents, with water as the only byproduct.[3] Iron and iridium catalysts are particularly effective for this transformation.[1][8]
Mechanism & Rationale
The catalytic cycle involves three key stages:
-
Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde in situ.
-
Condensation: The indoline condenses with the newly formed aldehyde to generate an iminium ion (or enamine).
-
Reduction: The metal-hydride species, which holds the "borrowed" hydrogen, then reduces the iminium ion to the final N-alkylated product and regenerates the catalyst.
This atom-economical process avoids the need for pre-oxidized carbonyl compounds and stoichiometric reducing agents.
Caption: The "Borrowing Hydrogen" Catalytic Cycle.
Detailed Step-by-Step Protocol (Iron-Catalyzed Example)
This protocol is adapted from the work of Sortais and colleagues.[1][9]
-
Preparation: In a screw-capped vial under an argon atmosphere, combine the indoline (0.5 mmol, 1.0 eq.), the alcohol (1.0 mmol, 2.0 eq.), the iron catalyst (e.g., tricarbonyl(cyclopentadienone)iron complex, 5 mol%), a trimethylamine N-oxide (Me3NO) additive (10 mol%), and potassium carbonate (K2CO3, 0.5 mmol, 1.0 eq.).[1][9]
-
Solvent: Add 2,2,2-trifluoroethanol (TFE) to achieve a 0.5 M concentration.[1]
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 110 °C. Stir for 18-30 hours.[9]
-
Cooling & Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-alkylated indoline.
Protocol IV: Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly reduced times compared to conventional heating.[6][10][11]
Rationale
Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, leading to rapid temperature increases and localized superheating of polar solvents. This high-energy input can overcome activation barriers more effectively than conventional oil bath heating, shortening reaction times from hours to minutes.[6][11]
Detailed Step-by-Step Protocol
This protocol is a general adaptation for microwave-assisted synthesis.[6][12]
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add isatin (or indoline) (1.0 eq.), potassium carbonate (K2CO3, 2.0 eq.), and the alkyl halide (1.2 eq.).
-
Solvent: Add a minimal amount of a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidinone (NMP) (e.g., 1-2 mL).[6]
-
Microwave Irradiation: Seal the vessel and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 5-20 minutes. Power and pressure should be monitored by the instrument's software.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na2SO4, and filter.
-
Purification: Concentrate the filtrate and purify by column chromatography.
Comparative Summary of Protocols
| Protocol | Alkylating Agent | Base/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Classical Alkylation | Alkyl Halides (R-X) | Strong Base (NaH) | 0 °C to RT, 2-16 h | Simple, widely applicable, cost-effective | Requires strong base, not atom-economical, stoichiometric waste (NaX) |
| Reductive Amination | Aldehydes, Ketones | Mild Reductant (STAB) | RT, 4-24 h | Very mild, high functional group tolerance, avoids harsh reagents | Requires carbonyl compound, stoichiometric reductant waste |
| "Borrowing Hydrogen" | Alcohols | Fe or Ir Catalyst | 110 °C, 18-30 h | Atom-economical, uses benign alcohols, water is the only byproduct | Requires high temperature, specific metal catalysts needed |
| Microwave-Assisted | Alkyl Halides | Weak Base (K2CO3) | 100-150 °C, 5-20 min | Extremely fast, often higher yields, less solvent | Requires specialized microwave equipment |
Conclusion
The N-alkylation of 2,3-dihydroindole is a fundamental transformation with diverse solutions available to the modern chemist. The choice of protocol depends on the specific substrate, available resources, and desired scale. Classical alkylation remains a robust and straightforward option. For sensitive substrates, reductive amination offers a mild and effective alternative. For greener and more atom-economical processes, metal-catalyzed "borrowing hydrogen" methodologies represent the state-of-the-art. Finally, microwave-assisted synthesis provides a powerful tool for rapid reaction optimization and library synthesis. Understanding the principles and practicalities of each method empowers researchers to select the optimal path for their synthetic goals.
References
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
-
The use of phase-transfer catalysis for the N-alkylation of indole. IRIS - Unife. Available at: [Link]
-
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Symmetry. Available at: [Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (NIH). Available at: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Environmentally benign, microwave-assisted chemoselective N-hydroxyalkylation of indoles with trifluoroacetaldehyde methyl hemiacetal. ResearchGate. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health (NIH). Available at: [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health (NIH). Available at: [Link]
-
Scope of the N‐alkylation of indolines with alcohols. ResearchGate. Available at: [Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. pubs.acs.org. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Microwave-assisted synthesis of medicinally relevant indoles. PubMed. Available at: [Link]
-
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. pubs.acs.org. Available at: [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. National Institutes of Health (NIH). Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Nature Communications. Available at: [Link]
-
in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Institutes of Health (NIH). Available at: [Link]
-
Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Engineering Journal IJOER. Available at: [Link]
-
Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. PubMed. Available at: [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]
Sources
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H-Indole-1-ethanol, 2,3-dihydro- in Medicinal Chemistry
Introduction: The Untapped Potential of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active natural products and synthetic drugs.[1] Its hydrogenated counterpart, the 2,3-dihydro-1H-indole or indoline, offers a three-dimensional geometry that can provide unique binding interactions with biological targets, making it an attractive starting point for novel drug discovery.[2] This application note focuses on a specific, yet underexplored, derivative: 1H-Indole-1-ethanol, 2,3-dihydro- (also known as N-(2-hydroxyethyl)indoline).
While direct and extensive research on this particular molecule is emerging, its structural motifs—the indoline core and the N-hydroxyethyl side chain—are present in compounds with significant pharmacological activities. This document will serve as a comprehensive guide for researchers, providing insights into the potential therapeutic applications of 1H-Indole-1-ethanol, 2,3-dihydro-, detailed protocols for its synthesis, and methodologies for evaluating its biological activity. We will extrapolate from the known bioactivities of closely related analogs to build a strong rationale for its investigation in key therapeutic areas.
Rationale for Investigation: Potential Therapeutic Applications
The structural components of 1H-Indole-1-ethanol, 2,3-dihydro- suggest its potential in several therapeutic domains:
-
Neuroprotection and Neuromodulation: 2,3-Dihydroindoles are being investigated as promising agents for their neuroprotective and antioxidant properties.[3] The modification of the indole ring in this manner is a strategy for developing new analogs of neuro-active compounds like melatonin.[3] The introduction of the N-hydroxyethyl group could modulate the molecule's polarity and ability to cross the blood-brain barrier, potentially influencing its activity at neurological targets.
-
Anti-inflammatory and Analgesic Activity: The indole scaffold is a well-established framework for anti-inflammatory agents.[4] Furthermore, indole derivatives bearing N-alkyl side chains have been shown to possess potent anti-inflammatory and analgesic effects, for instance, through modulation of the CB2 receptor.[5] The N-(2-hydroxyethyl) moiety itself is found in compounds with demonstrated anti-inflammatory properties, such as N-(2-hydroxyethyl) palmitamide.[6] This suggests that 1H-Indole-1-ethanol, 2,3-dihydro- could be a valuable lead for developing novel anti-inflammatory and pain-relieving therapeutics.
-
Anticancer and Kinase Inhibition: Dichlorinated indole derivatives have been explored as inhibitors of various protein kinases, which are crucial targets in oncology.[7] The non-planar structure of the 2,3-dihydro-1H-indole core could offer unique binding orientations within the ATP-binding sites of kinases compared to the flat indole ring.[7]
Synthesis of 1H-Indole-1-ethanol, 2,3-dihydro-
The synthesis of the target molecule can be achieved through the N-alkylation of indoline. Several methods have been reported for the N-alkylation of indolines, including reactions with alcohols under catalytic conditions.[8][9] Below is a detailed protocol for the synthesis of 1H-Indole-1-ethanol, 2,3-dihydro- via N-alkylation of indoline with 2-bromoethanol.
Experimental Protocol: N-Alkylation of Indoline
Objective: To synthesize 1H-Indole-1-ethanol, 2,3-dihydro- by reacting indoline with 2-bromoethanol in the presence of a base.
Materials:
-
Indoline
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of indoline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure 1H-Indole-1-ethanol, 2,3-dihydro-.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and effective base for the deprotonation of the indoline nitrogen, forming the nucleophilic indolide anion required for the reaction.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions and can dissolve the reactants and reagents.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 1H-Indole-1-ethanol, 2,3-dihydro-.
Protocols for Biological Evaluation
Based on the therapeutic potential outlined above, the following protocols are recommended for the initial biological evaluation of 1H-Indole-1-ethanol, 2,3-dihydro-.
Protocol 1: In Vitro Anti-inflammatory Activity Assay
Objective: To assess the anti-inflammatory potential of 1H-Indole-1-ethanol, 2,3-dihydro- by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
1H-Indole-1-ethanol, 2,3-dihydro- (test compound)
-
Dexamethasone (positive control)
-
Griess Reagent
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the test compound for 24 hours. Assess cell viability using the MTT assay to determine non-toxic concentrations.
-
NO Production Assay: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Visualizing the Anti-inflammatory Assay Workflow
Caption: Workflow for the in vitro anti-inflammatory assay.
Protocol 2: In Vitro Neuroprotection Assay
Objective: To evaluate the neuroprotective effect of 1H-Indole-1-ethanol, 2,3-dihydro- against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin
-
1H-Indole-1-ethanol, 2,3-dihydro- (test compound)
-
N-acetylcysteine (NAC) (positive control)
-
MTT or LDH assay kit for cell viability assessment
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Viability Assay (MTT): Determine the non-toxic concentrations of the test compound as described in Protocol 1.
-
Neuroprotection Assay: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of the test compound or NAC for 1-2 hours.
-
Induce neuronal cell death by exposing the cells to a neurotoxin (e.g., H₂O₂ or 6-OHDA) for 24 hours.
-
Assess cell viability using the MTT or LDH assay.
-
Calculate the percentage of cell viability relative to the untreated control.
Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized in a clear and structured format.
Table 1: In Vitro Anti-inflammatory Activity of 1H-Indole-1-ethanol, 2,3-dihydro-
| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Test Compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Dexamethasone | 10 |
Table 2: Neuroprotective Effect of 1H-Indole-1-ethanol, 2,3-dihydro-
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Control | - | 100 |
| Neurotoxin alone | - | |
| Test Compound + Neurotoxin | 1 | |
| 10 | ||
| 50 | ||
| NAC + Neurotoxin | 1000 |
Conclusion and Future Directions
1H-Indole-1-ethanol, 2,3-dihydro- represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the known biological activities of its structural components, it is a compelling candidate for investigation as a novel neuroprotective, anti-inflammatory, and potentially anticancer agent. The protocols detailed in this application note provide a robust framework for the synthesis and initial biological evaluation of this compound. Further studies should focus on elucidating its mechanism of action, exploring structure-activity relationships through the synthesis of analogs, and evaluating its pharmacokinetic properties to assess its potential as a therapeutic lead.
References
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
- Vitale, P., et al. (2020). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry.
- Cai, J., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal.
-
Cai, J., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemCatChem. [Link]
-
Patel, H., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
Misra, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Manipal Research Portal. [Link]
-
de Sá, A. L., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry. [Link]
-
Sravanthi, K., & Manju, S. L. (2016). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impact Factor. [Link]
-
Kumar, N. M., & Priya, A. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. [Link]
-
Nguyen, T. T. H., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules. [Link]
-
de Sá, A. L., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Semantic Scholar. [Link]
-
El-Enany, M., et al. (2015). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry. [Link]
- El-Enany, M., et al. (2015). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry.
-
Somei, M. (2018). Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. ResearchGate. [Link]
-
Kletskov, A. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. [Link]
-
Singh, G., et al. (2021). A brief review of the biological potential of indole derivatives. ResearchGate. [Link]
-
Zhang, P., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. [Link]
-
Li, Z., et al. (2019). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. MedChemComm. [Link]
-
Perlík, F., Rasková, H., & Elis, J. (1971). Anti-inflammatory Properties of N(2-hydroxyethyl) Palmitamide. Acta physiologica Academiae Scientiarum Hungaricae. [Link]
-
Iwatsuki, M., et al. (2018). New tetrahydroquinoline and indoline compounds containing a hydroxy cyclopentenone, virantmycin B and C, produced by Streptomyces sp. AM-2504. The Journal of Antibiotics. [Link]
-
Uddin, M. A., et al. (2021). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Molecules. [Link]
Sources
- 1. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory properties of N(2-hydroxyethyl) palmitamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Development of 1H-Indole-1-ethanol, 2,3-dihydro- Derivatives as Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and approved drugs.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of interactions with a wide array of biological targets, including enzymes.[2] This guide focuses on a specific, promising subclass: 1H-Indole-1-ethanol, 2,3-dihydro- derivatives . The introduction of an ethanol group at the N-1 position and the saturation of the 2,3-double bond of the indole core create a three-dimensional structure with distinct stereochemical and physicochemical properties. These features offer the potential for developing highly selective and potent inhibitors for key enzyme targets implicated in various pathologies. This document provides a comprehensive technical guide, outlining the rationale, synthesis, and detailed protocols for the evaluation of these compounds as enzyme inhibitors, with a primary focus on Monoamine Oxidase B (MAO-B) and cholinesterases, two enzymes of significant therapeutic interest.
Introduction: The Rationale for Targeting Enzymes with 2,3-dihydro-1H-Indole-1-ethanol Derivatives
The therapeutic potential of indole derivatives is vast, with applications ranging from anticancer to anti-inflammatory and antiviral agents.[1] The modification of the indole core to a 2,3-dihydroindole (indoline) structure introduces a chiral center and a less planar, more flexible scaffold. This can lead to enhanced binding affinity and selectivity for specific enzyme active sites. The addition of a 1-ethanol substituent provides a key functional group that can participate in hydrogen bonding and other polar interactions, further anchoring the molecule within the target's active site.
Our focus on Monoamine Oxidase B (MAO-B) stems from its critical role in the degradation of neurotransmitters like dopamine.[3] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease.[4] Structurally similar 2,3-dihydro-1H-inden-1-amine derivatives have shown potent and selective MAO-B inhibitory activity, suggesting that the 2,3-dihydro-1H-indole-1-ethanol scaffold is a highly promising starting point for novel MAO-B inhibitors.[4][5]
Furthermore, the cholinergic hypothesis of Alzheimer's disease highlights the importance of inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to restore acetylcholine levels in the brain.[6] Indole-based compounds have been successfully developed as cholinesterase inhibitors, and the unique structural features of our target scaffold may offer advantages in terms of potency and selectivity.[6][7]
This guide will provide the foundational knowledge and detailed experimental procedures to empower researchers to synthesize, characterize, and evaluate 1H-Indole-1-ethanol, 2,3-dihydro- derivatives as a novel class of enzyme inhibitors.
Synthesis of 1H-Indole-1-ethanol, 2,3-dihydro- Derivatives: A General Approach
The synthesis of 1H-Indole-1-ethanol, 2,3-dihydro- derivatives can be approached through a multi-step sequence, starting from commercially available indoline or by reduction of a corresponding indole derivative. A generalized synthetic scheme is presented below.
Caption: General workflow for the synthesis of 1H-Indole-1-ethanol, 2,3-dihydro- derivatives.
Protocol 2.1: Synthesis of 2,3-dihydro-1H-indole-1-ethanol
This protocol describes a general method for the N-alkylation of indoline.
Materials:
-
Indoline
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indoline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydro-1H-indole-1-ethanol.
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note: 2,3-dihydro-1H-Indole-1-ethanol Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors
Rationale and Structure-Activity Relationship (SAR) Insights
The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease.[1] The active site of MAO-B features a hydrophobic cavity and a flavin adenine dinucleotide (FAD) cofactor.[8] Based on studies of structurally related 2,3-dihydro-1H-inden-1-amine inhibitors, we can hypothesize the following SAR for 2,3-dihydro-1H-indole-1-ethanol derivatives:[4]
-
The 2,3-dihydroindole core: This scaffold is expected to fit snugly into the hydrophobic active site of MAO-B.
-
The N-1 ethanol group: The hydroxyl group can form a crucial hydrogen bond with residues in the active site or with the FAD cofactor, enhancing binding affinity. The length of the alkyl chain can be varied to optimize this interaction.
-
Substitutions on the aromatic ring: Introducing small, lipophilic substituents at the 5- or 6-position of the indole ring could further enhance hydrophobic interactions within the active site, potentially increasing potency and selectivity.
Caption: Hypothesized structure-activity relationships for MAO-B inhibition.
Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and published literature for the determination of MAO-B inhibitory activity.[9][10]
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-B catalyzed oxidation of a substrate. In the presence of a developer and a probe, the H₂O₂ generates a fluorescent signal that is proportional to the enzyme activity.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Developer
-
Fluorescent Probe (e.g., GenieRed Probe)[9]
-
Positive Control Inhibitor (e.g., Selegiline)[9]
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Solution Preparation: Dilute the MAO-B enzyme stock solution in MAO-B Assay Buffer to the desired working concentration.
-
Assay Protocol: a. Add 50 µL of the diluted test compounds or controls to the wells of the 96-well plate. b. Add 50 µL of the MAO-B enzyme solution to each well. c. Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction. d. Prepare the MAO-B Substrate Solution by mixing the MAO-B Substrate, Developer, and Fluorescent Probe in MAO-B Assay Buffer according to the kit manufacturer's instructions. e. Initiate the reaction by adding 40 µL of the MAO-B Substrate Solution to each well.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 30-60 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). c. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | R¹ | R² | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Scaffold | H | H | To be determined | To be determined |
| Derivative 1 | 5-Cl | H | To be determined | To be determined |
| Derivative 2 | 6-F | H | To be determined | To be determined |
| Selegiline | - | - | Reference value | Reference value |
Application Note: 2,3-dihydro-1H-Indole-1-ethanol Derivatives as Cholinesterase Inhibitors
Rationale and Mechanistic Insights
Cholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft by preventing its breakdown by AChE and BuChE.[6] The active site of AChE is a narrow gorge containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[6] The 2,3-dihydro-1H-indole-1-ethanol scaffold could potentially interact with both sites. The protonated nitrogen of a derivatized side chain could interact with the CAS, while the indole ring could engage in π-π stacking interactions at the PAS. The ethanol moiety could form hydrogen bonds within the gorge.
Caption: Proposed mechanism of cholinesterase inhibition.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used colorimetric method developed by Ellman et al.[7][11][12][13]
Principle: The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Positive Control Inhibitor (e.g., Donepezil or Galantamine)[6]
-
Test compounds (dissolved in a suitable solvent, e.g., ethanol or DMSO)
-
96-well clear microplate
Procedure:
-
Reagent Preparation: a. Prepare stock solutions of ATCI, BTCI, and DTNB in phosphate buffer. b. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Protocol: a. In the wells of the microplate, add 20 µL of the test compound solution. b. Add 140 µL of phosphate buffer. c. Add 20 µL of the respective enzyme solution (AChE or BuChE). d. Incubate the mixture for 15 minutes at 25°C. e. Add 10 µL of the DTNB solution. f. Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percentage of inhibition for each compound concentration. c. Calculate the IC₅₀ values as described for the MAO-B assay.
Data Presentation:
| Compound | R¹ | R² | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| Scaffold | H | H | To be determined | To be determined |
| Derivative 1 | 5-OCH₃ | H | To be determined | To be determined |
| Derivative 2 | H | 6-NO₂ | To be determined | To be determined |
| Donepezil | - | - | Reference value | Reference value |
Trustworthiness and Self-Validation of Protocols
To ensure the reliability and reproducibility of the obtained results, the following self-validating measures should be incorporated into the experimental workflow:
-
Positive and Negative Controls: Always include a known inhibitor as a positive control (e.g., selegiline for MAO-B, donepezil for cholinesterases) and a vehicle control (e.g., DMSO) as a negative control. The results for the positive control should fall within the expected range of activity.
-
Determination of Kinetic Parameters: For lead compounds, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). This provides deeper insights into the inhibitor's interaction with the enzyme.
-
Orthogonal Assays: Whenever possible, confirm the results from the primary assay using a different assay format (e.g., a radiometric assay for MAO-B) to rule out assay-specific artifacts.
-
Selectivity Profiling: Test promising inhibitors against related enzymes (e.g., MAO-A for MAO-B inhibitors) to determine their selectivity profile, which is a critical parameter for drug development.
-
Reagent Quality Control: Ensure the purity and activity of all reagents, especially the enzymes and substrates, before initiating the screening campaign.
Conclusion
The 1H-Indole-1-ethanol, 2,3-dihydro- scaffold represents a promising starting point for the development of novel and selective enzyme inhibitors. The synthetic accessibility and the potential for diverse substitutions make this class of compounds an attractive area for further investigation in drug discovery. The detailed protocols and application notes provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of these derivatives against key enzyme targets such as MAO-B and cholinesterases. By adhering to the principles of scientific integrity and incorporating self-validating measures, the data generated will be robust and reliable, paving the way for the discovery of new therapeutic agents.
References
-
Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. (n.d.). PubMed Central. [Link]
-
Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. (2018). PubMed. [Link]
-
Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. (2023). RSC Publishing. [Link]
-
Structure activity relationships for hMAO-B inhibition. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. (n.d.). MDPI. [Link]
-
Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. (n.d.). PubMed. [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing. [Link]
-
Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. (2019). PubMed. [Link]
-
Synthesis, Structure-Activity Relationships and Molecular Modeling Studies of New Indole Inhibitors of Monoamine Oxidases A and B. (2008). PubMed. [Link]
-
(PDF) Ellman's method is still an appropriate method for measurement of cholinesterases activities. (2025). ResearchGate. [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. [Link]
-
New findings about Ellman's method to determine cholinesterase activity. (n.d.). PubMed. [Link]
-
Ellmans Protocol Colorimetric Determination of Cholinesterase Activities. (n.d.). Scribd. [Link]
Sources
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 7. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships and molecular modeling studies of new indole inhibitors of monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 1H-Indole-1-ethanol, 2,3-dihydro-
Introduction: The Versatility of the Indoline Scaffold in Medicinal Chemistry
The indoline, or 2,3-dihydroindole, framework is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] The non-planar, sp³-rich structure of the indoline nucleus offers distinct advantages over its aromatic counterpart, indole, including improved aqueous solubility and three-dimensional diversity for enhanced protein-ligand interactions.[1] These properties have led to the development of indoline-based drugs with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and cardiovascular effects.[1][2] This application note provides a detailed synthetic protocol for leveraging 1H-Indole-1-ethanol, 2,3-dihydro- as a versatile starting material for the synthesis of a potent and selective dopamine D4 receptor antagonist, a class of compounds with potential applications in the treatment of various neuropsychiatric disorders.
The hydroxyl group of 1H-Indole-1-ethanol, 2,3-dihydro- presents a prime site for chemical modification, allowing for its conversion into various functional groups. This protocol will focus on the transformation of the alcohol to a primary amine via a Mitsunobu reaction followed by azide reduction. The resulting N-(2-aminoethyl)indoline is a key intermediate that can be further elaborated to access a diverse range of bioactive molecules.
Proposed Synthetic Pathway: From Indoline Ethanol to a Dopamine D4 Receptor Antagonist
The overall synthetic strategy involves a three-step sequence starting from 1H-Indole-1-ethanol, 2,3-dihydro-, as illustrated in the workflow diagram below. The key transformations are the conversion of the primary alcohol to an azide, followed by reduction to the corresponding amine, and finally, a reductive amination to install the pharmacophore responsible for dopamine receptor affinity.
Caption: Overall synthetic workflow from the starting material to the target bioactive compound.
Experimental Protocols
Step 1: Synthesis of 1-(2-azidoethyl)-2,3-dihydro-1H-indole (Intermediate 1)
This step utilizes the Mitsunobu reaction to convert the primary alcohol of the starting material into an azide.[3] The reaction proceeds with inversion of configuration, although this is not relevant for a primary alcohol. The use of diphenylphosphoryl azide (DPPA) serves as the azide source.
Reaction Scheme:
Caption: Conversion of the starting alcohol to an azide via the Mitsunobu reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| 1H-Indole-1-ethanol, 2,3-dihydro- | 163.22 | 10.0 | 1.63 g |
| Triphenylphosphine (PPh₃) | 262.29 | 12.0 | 3.15 g |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 12.0 | 2.37 mL |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 12.0 | 2.58 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 1H-Indole-1-ethanol, 2,3-dihydro- (1.63 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol).
-
Dissolve the solids in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (2.37 mL, 12.0 mmol) dropwise to the stirred solution over 10 minutes. The solution may turn a pale yellow color.
-
After stirring for 15 minutes at 0 °C, add diphenylphosphoryl azide (2.58 mL, 12.0 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 5-10% Ethyl acetate in Hexane) to afford 1-(2-azidoethyl)-2,3-dihydro-1H-indole as a colorless oil.
Expected Yield and Characterization:
-
Yield: 85-95%
-
¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J = 7.2 Hz, 1H), 7.05 (t, J = 7.6 Hz, 1H), 6.68 (t, J = 7.4 Hz, 1H), 6.55 (d, J = 7.8 Hz, 1H), 3.45 (t, J = 6.8 Hz, 2H), 3.35 (t, J = 6.8 Hz, 2H), 3.00 (t, J = 8.4 Hz, 2H).
-
MS (ESI): m/z calculated for C₁₀H₁₂N₄ [M+H]⁺ 189.11, found 189.11.
Step 2: Synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-indole (Intermediate 2)
The azide intermediate is reduced to the primary amine using a Staudinger reduction. This method is mild and avoids the use of harsh reducing agents that could potentially affect the indoline ring.
Reaction Scheme:
Caption: Reduction of the azide to a primary amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| 1-(2-azidoethyl)-2,3-dihydro-1H-indole | 188.23 | 8.0 | 1.51 g |
| Triphenylphosphine (PPh₃) | 262.29 | 8.8 | 2.31 g |
| Tetrahydrofuran (THF) | - | - | 40 mL |
| Water (H₂O) | - | - | 4 mL |
Procedure:
-
Dissolve 1-(2-azidoethyl)-2,3-dihydro-1H-indole (1.51 g, 8.0 mmol) in THF (40 mL) in a 100 mL round-bottom flask.
-
Add triphenylphosphine (2.31 g, 8.8 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours. Nitrogen gas evolution should be observed.
-
Add water (4 mL) and continue stirring at room temperature for an additional 8 hours.
-
Remove the THF under reduced pressure.
-
Add 1 M HCl (20 mL) and wash the aqueous layer with diethyl ether (3 x 20 mL) to remove triphenylphosphine oxide.
-
Basify the aqueous layer with 2 M NaOH to pH > 12.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-aminoethyl)-2,3-dihydro-1H-indole as a pale yellow oil.
Expected Yield and Characterization:
-
Yield: 90-98%
-
¹H NMR (400 MHz, CDCl₃): δ 7.08 (d, J = 7.2 Hz, 1H), 7.03 (t, J = 7.6 Hz, 1H), 6.65 (t, J = 7.4 Hz, 1H), 6.53 (d, J = 7.8 Hz, 1H), 3.30 (t, J = 8.4 Hz, 2H), 3.25 (t, J = 6.4 Hz, 2H), 2.95 (t, J = 6.4 Hz, 2H), 2.90 (t, J = 8.4 Hz, 2H), 1.45 (s, 2H, -NH₂).
-
MS (ESI): m/z calculated for C₁₀H₁₄N₂ [M+H]⁺ 163.12, found 163.12.
Step 3: Synthesis of the Target Dopamine D4 Antagonist
The final step involves a reductive amination between the primary amine intermediate and a suitable aromatic aldehyde to construct the final molecule.[4] In this example, we will use 4-hydroxy-3-methoxybenzaldehyde to generate a compound with potential D4 receptor affinity.
Reaction Scheme:
Caption: Final assembly of the target molecule via reductive amination.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| 1-(2-aminoethyl)-2,3-dihydro-1H-indole | 162.23 | 5.0 | 0.81 g |
| 4-hydroxy-3-methoxybenzaldehyde | 152.15 | 5.0 | 0.76 g |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 7.5 | 1.59 g |
| 1,2-Dichloroethane (DCE) | - | - | 30 mL |
| Acetic Acid | - | - | 0.3 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 1-(2-aminoethyl)-2,3-dihydro-1H-indole (0.81 g, 5.0 mmol) and 4-hydroxy-3-methoxybenzaldehyde (0.76 g, 5.0 mmol).
-
Add 1,2-dichloroethane (30 mL) and a few drops of acetic acid (0.3 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 2-5% Methanol in Dichloromethane) to afford the target compound.
Expected Yield and Characterization:
-
Yield: 70-85%
-
¹H NMR (400 MHz, CDCl₃): δ 7.09 (d, J = 7.2 Hz, 1H), 7.04 (t, J = 7.6 Hz, 1H), 6.85-6.75 (m, 3H), 6.66 (t, J = 7.4 Hz, 1H), 6.54 (d, J = 7.8 Hz, 1H), 5.60 (s, 1H, -OH), 3.88 (s, 3H, -OCH₃), 3.75 (s, 2H), 3.32 (t, J = 8.4 Hz, 2H), 3.28 (t, J = 6.2 Hz, 2H), 2.98 (t, J = 6.2 Hz, 2H), 2.92 (t, J = 8.4 Hz, 2H).
-
MS (ESI): m/z calculated for C₁₈H₂₂N₂O₂ [M+H]⁺ 299.17, found 299.17.
Conclusion
This application note details a robust and efficient three-step synthesis of a potential dopamine D4 receptor antagonist starting from the readily available 1H-Indole-1-ethanol, 2,3-dihydro-. The key transformations, including a Mitsunobu reaction and a reductive amination, are well-established and high-yielding, making this protocol suitable for the generation of a library of analogues for structure-activity relationship studies. The versatility of the N-(2-aminoethyl)indoline intermediate opens up possibilities for the synthesis of a wide array of bioactive compounds, highlighting the utility of 1H-Indole-1-ethanol, 2,3-dihydro- as a valuable building block in medicinal chemistry.
References
-
Beddoe, R. H., et al. (2019). Redox-neutral organocatalytic Mitsunobu reactions. Science, 365(6456), 910-914. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Dodge, J. A., et al. (1998). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626. Journal of Medicinal Chemistry, 41(10), 1647-1556. [Link]
-
Demerson, C. A., et al. (1976). Etodolic acid and related compounds. Chemistry and antiinflammatory actions of some potent di- and trisubstituted 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids. Journal of Medicinal Chemistry, 19(3), 391-395. [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Butora, G., et al. (1998). A Practical, Large-Scale Synthesis of the Dopamine D4 Receptor Selective Antagonist L-745,870. Organic Process Research & Development, 2(4), 230-234. [Link]
-
Li, B., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(3), e202200235. [Link]
-
ResearchGate. (2023). Development and Application of Indolines in Pharmaceuticals. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
PubMed Central (PMC). (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Reductive Dechlorination of 2-Chloroindole Derivatives
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds. The functionalization of the indole ring is a key strategy in drug development, and 2-chloroindoles serve as versatile synthetic intermediates. The selective removal of the C2-chloro substituent, a process known as reductive dehalogenation or hydrodehalogenation, is a critical transformation to yield the parent indole or to prepare the scaffold for subsequent reactions. This transformation, however, requires careful selection of methodology to ensure high yield and chemoselectivity, avoiding unwanted reduction of other functional groups or the indole ring itself.
This guide provides an in-depth analysis and detailed protocols for three robust methods for the reduction of 2-chloroindole derivatives: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Zinc-Mediated Reduction. The causality behind experimental choices, safety protocols, and troubleshooting are discussed to provide researchers with a comprehensive and practical resource.
Mechanistic Considerations: An Overview
The reductive dehalogenation of aryl chlorides, including 2-chloroindoles, is a fundamental transformation in organic synthesis.[1] The choice of method is dictated by the substrate's functional group tolerance, available laboratory equipment, and safety considerations. The primary methods rely on distinct mechanistic pathways:
-
Catalytic Hydrogenation: This method involves the heterogeneous catalysis of molecular hydrogen (H₂) using a noble metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via oxidative addition of the aryl chloride to the palladium(0) surface, followed by hydrogenolysis to release the dechlorinated product and regenerate the catalyst.
-
Catalytic Transfer Hydrogenation: A safer alternative to using pressurized hydrogen gas, this technique employs a hydrogen donor molecule in the presence of a catalyst. Common donors include formic acid, formates, and isopropanol, which decompose on the catalyst surface (e.g., Pd/C or Raney® Nickel) to provide the necessary hydrogen in situ.[2][3]
-
Metal-Mediated Reduction: This approach uses a stoichiometric amount of a reducing metal, such as zinc dust. The reaction often proceeds through a single-electron transfer (SET) mechanism from the metal to the aryl halide, generating a radical anion that subsequently cleaves the carbon-halogen bond.[4]
Below is a decision workflow to aid in selecting the appropriate reduction strategy.
Figure 1: Decision workflow for selecting a reduction method.
Method 1: Catalytic Hydrogenation with H₂/Pd/C
This is the classic and often most efficient method for hydrodehalogenation, provided the necessary equipment is available. The addition of a mild base, such as triethylamine, is known to significantly accelerate the rate of hydrodechlorination by scavenging the HCl generated during the reaction.[1]
Expertise & Causality
-
Catalyst Choice: 10% Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation due to its high activity and relative stability. The catalyst is pyrophoric, especially after use when it is saturated with hydrogen, and must be handled with extreme care under an inert atmosphere.[5]
-
Solvent: Polar, low-flammability solvents like ethanol or methanol are preferred to minimize fire hazards during catalyst handling and to ensure substrate solubility.[5]
-
Pressure: While atmospheric pressure (using a hydrogen-filled balloon) can be sufficient, moderate pressure (50-100 psi) in a dedicated hydrogenation vessel (e.g., a Parr shaker) significantly increases reaction rates by enhancing hydrogen concentration at the catalyst surface.
-
Safety: The primary hazard is the combination of a pyrophoric catalyst, a flammable solvent, and explosive hydrogen gas.[6] It is imperative to purge the reaction vessel thoroughly with an inert gas (nitrogen or argon) to remove all oxygen before introducing hydrogen.[5][7]
Safety First: A Self-Validating Protocol
Handling hydrogenation reactions requires strict adherence to safety protocols. The following steps are critical for a safe operation.
Figure 2: Safety workflow for catalytic hydrogenation.
Detailed Experimental Protocol
Materials:
-
2-chloroindole derivative (1.0 mmol)
-
10% Palladium on carbon (Pd/C), 5-10 mol% (e.g., 53-106 mg for a 1 g substrate of MW ~1000)
-
Triethylamine (Et₃N, 1.2-1.5 equiv)
-
Ethanol (or Methanol), anhydrous grade (10-20 mL)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® 545
Equipment:
-
Heavy-walled pressure flask (hydrogenation flask) or Parr hydrogenation apparatus
-
Magnetic stir plate
-
Hydrogen balloon or regulated H₂ cylinder
-
Vacuum/Nitrogen manifold (Schlenk line)
-
Syringes and needles
-
Buchner funnel and filter paper
Procedure:
-
Vessel Preparation: Ensure the pressure flask is clean, dry, and free of cracks.[5] Add a magnetic stir bar.
-
Catalyst Loading: Weigh the Pd/C catalyst and add it to the flask. Immediately place the flask under a gentle stream of nitrogen. Crucially, do not leave dry Pd/C exposed to air. [5]
-
Inerting the Atmosphere: Seal the flask and connect it to a vacuum/nitrogen manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Addition of Reagents: Under a positive pressure of nitrogen, add the 2-chloroindole derivative. Then, via syringe, add the anhydrous ethanol, followed by the triethylamine.
-
Introducing Hydrogen: Again, evacuate the flask and backfill, this time with hydrogen gas. Repeat this cycle three times.
-
Reaction: If using a balloon, ensure it is securely attached. If using a pressure vessel, pressurize to the desired setpoint (e.g., 50 psi). Begin vigorous stirring. The reaction is typically run at room temperature but may be gently heated (40-50 °C) if slow.
-
Monitoring: The reaction can be monitored by the consumption of hydrogen (pressure drop in a closed system) and by TLC analysis. To take a TLC sample, vent the hydrogen, purge with nitrogen, and quickly remove an aliquot with a nitrogen-flushed pipette.[6]
-
Reaction Completion & Quenching: Once the reaction is complete, cool to room temperature. Carefully vent the excess hydrogen into a fume hood. Purge the flask with nitrogen (3x cycle).
-
Catalyst Removal (Critical Step): Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol. Never filter the catalyst dry. [7] Under a nitrogen atmosphere if possible, pour the reaction slurry through the Celite pad. Wash the flask and the pad with additional ethanol. The filtrate contains the product.
-
Workup: The collected filtrate can now be concentrated under reduced pressure. The resulting residue is typically purified by silica gel chromatography to yield the pure indole derivative.
Method 2: Catalytic Transfer Hydrogenation with Raney® Nickel
This method avoids the use of pressurized hydrogen gas, making it more accessible for standard laboratory setups. Raney® Nickel is an effective catalyst, and formic acid serves as an excellent hydrogen donor.[8] This system is particularly effective for reducing nitro groups while also achieving dehalogenation, though it is generally chemoselective for many other functional groups.[8]
Expertise & Causality
-
Catalyst: Raney® Nickel is a fine-grained nickel-aluminum alloy that has been activated by leaching the aluminum with sodium hydroxide, creating a high-surface-area, "spongy" nickel catalyst.[9] It is highly pyrophoric when dry and is typically supplied and handled as a slurry in water.[10][11]
-
Hydrogen Donor: Formic acid decomposes on the nickel surface to produce H₂ and CO₂. Ammonium formate can also be used and may be advantageous in pH-sensitive applications.[8]
-
Chemoselectivity: This method shows excellent tolerance for a variety of functional groups including esters, amides, nitriles, and carbonyls, which are generally not reduced under these mild conditions.[8]
Detailed Experimental Protocol
Materials:
-
2-chloroindole derivative (1.0 mmol)
-
Raney® Nickel (approx. 20-30% by weight of substrate), aqueous slurry
-
Formic acid (90%, ~2.5 mL for a 5 mmol scale, adjust accordingly) or Ammonium formate (5-10 equiv)
-
Methanol (10-15 mL)
-
Diatomaceous earth (Celite®)
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a stir bar, add the 2-chloroindole derivative and methanol.
-
Adding the Catalyst: Using a pipette, carefully remove the water from the top of the Raney® Nickel slurry. Transfer the required amount of the wet catalyst slurry to the reaction flask.
-
Reaction Initiation: While stirring the suspension at room temperature, slowly add the formic acid dropwise. An exotherm and gas evolution (CO₂) will be observed. Control the addition rate to maintain a gentle effervescence.
-
Monitoring: The reaction is typically rapid, often completing within 10-60 minutes at room temperature.[8] Monitor the reaction progress by TLC.
-
Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the pad thoroughly with methanol. Keep the filtered catalyst wet with water to prevent ignition. [6]
-
Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution to neutralize any remaining formic acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Method 3: Zinc-Mediated Reduction
This protocol offers a transition-metal-free alternative that is experimentally simple and tolerant of a wide array of functional groups. It relies on the reducing power of metallic zinc dust in an acidic medium.[4]
Expertise & Causality
-
Reducing Agent: Zinc dust provides a large surface area for the electron transfer to the 2-chloroindole. The quality and particle size of the zinc can influence reactivity.[4]
-
Proton Source: Acetic acid serves as the proton source required to quench the anionic intermediates formed during the reduction, yielding the final product. It also helps to activate the zinc surface by dissolving the passivating oxide layer.
-
Functional Group Tolerance: Zinc-mediated reductions are well-known for their excellent compatibility with functional groups like esters, amides, and nitriles, which are stable under these conditions.[4]
Detailed Experimental Protocol
Materials:
-
2-chloroindole derivative (1.0 mmol)
-
Zinc dust (<10 micron, 4-5 equiv)
-
Glacial Acetic Acid (10-20 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask with a stir bar, dissolve the 2-chloroindole derivative in glacial acetic acid.
-
Addition of Zinc: Add the zinc dust to the solution in one portion. The mixture may warm slightly.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.
-
Monitoring: Monitor the disappearance of the starting material by TLC. Reactions are typically complete within 1-4 hours.
-
Workup: Once complete, cool the reaction to room temperature and filter off the excess zinc dust through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Carefully dilute with water and neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Summary and Comparison of Methods
| Feature | Method 1: H₂/Pd/C | Method 2: Raney® Ni / HCOOH | Method 3: Zn / AcOH |
| H Source | H₂ gas | Formic Acid / Formate | Acetic Acid (Proton Source) |
| Catalyst/Reagent | 5-10 mol% Pd/C | Raney® Nickel (slurry) | Zinc dust (stoichiometric) |
| Pressure | Atmospheric to High | Atmospheric | Atmospheric |
| Temperature | Room Temp to 50 °C | Room Temperature | Room Temp to 60 °C |
| Pros | High efficiency, catalytic | No H₂ gas needed, rapid, good FG tolerance | No pyrophoric catalyst, excellent FG tolerance, simple setup |
| Cons | Requires pressure equipment, H₂ hazards, pyrophoric catalyst | Pyrophoric catalyst, acidic conditions | Stoichiometric metal waste, acidic conditions |
| Best For | Large-scale synthesis, when speed is critical | Labs without hydrogenation equipment | Substrates with sensitive, reducible groups (e.g., alkynes, other halides) |
References
- Ghosh, B. & Maleczka, R. E., Jr. Catalytic Hydrodehalogenation Reactions. Science of Synthesis, Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/sos-SD-203-00109]
- Aramendía, M. A., et al. Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Applied Catalysis B: Environmental, 2003. [URL: https://www.sciencedirect.com/science/article/abs/pii/S092633730200270X]
- Caskey, D. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. LinkedIn, 2023. [URL: https://www.linkedin.
- Process Safety Consulting. Hydrogenation Reaction Safety In The Chemical Industry. iitk.ac.in. [URL: https://www.iitk.ac.in/che/pdf/resources/Hydrogenation-Reaction-Safety-in-the-Chemical-Industry.pdf]
- University of Rochester. Hydrogenation SOP. rochester.edu. [URL: https://www.sas.rochester.
- Gallou, F., et al. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3753366/]
- Malik, S., et al. Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 2017. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.7b00003]
- Viciu, M. S., et al. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 2001. [URL: https://pubs.acs.org/doi/10.1021/om010333b]
- Industrial Engineering Chemistry. Hydrogenation reaction safety. YouTube, 2024. [URL: https://www.youtube.
- Aramendia, M. A., et al. Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ResearchGate, 2003. [URL: https://www.researchgate.
- Wang, D., et al. Transfer hydrodehalogenation of aryl halides accelerated by a saturated sodium acetate aqueous solution. RSC Publishing, 2013. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra43653a]
- Hsieh, C-H., et al. Mechanochemical reduction of alkyl and aryl halides using mesoporous zinc oxide. Chemical Communications, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc01584a]
- Li, X., et al. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI, 2022. [URL: https://www.mdpi.com/2073-4344/12/10/1258]
- Organic Chemistry Portal. Synthesis of indoles. organic-chemistry.org. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indoles.shtm]
- Organic Chemistry Portal. Zinc. organic-chemistry.org. [URL: https://www.organic-chemistry.org/namedreactions/clemmensen-reduction/zinc.shtm]
- Wikipedia. Raney nickel. Wikipedia. [URL: https://en.wikipedia.org/wiki/Raney_nickel]
- Balaraman, K., et al. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3237775/]
- Li, J-H., et al. Reductive coupling of allylic halides with zinc in aqueous media. ResearchGate, 2003. [URL: https://www.researchgate.net/publication/244670233_Reductive_coupling_of_allylic_halides_with_zinc_in_aqueous_media_a]
- Bergman, J. & Venemalm, L. Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry, 1992. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00041a036]
- Langer, P., et al. Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chlorides. Semantic Scholar, 2011. [URL: https://www.semanticscholar.org/paper/Synthesis-of-2%2C3-dihydroindoles%2C-indoles%2C-and-by-Langer-Sawatzky/c02b370631e8093112b05973e46c96576859e45e]
- Nagarathnam, D. A Simple Synthesis of 2-Substituted Indoles. Combinatorial Chemistry Review, 2020. [URL: http://www.combichemistry.com/synthesis/2-substituted-indoles.html]
- Cacchi, S., et al. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI, 2018. [URL: https://www.mdpi.com/1420-3049/23/11/2967]
- Shah, K. H., et al. Raney nickel reductions-part i. Indian Academy of Sciences, 1948. [URL: https://repository.ias.ac.in/2242/1/2242.pdf]
- Ram, S. & Ehrenkaufer, R. E. Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthesis, 1986. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1986-31494]
- University of Saskatchewan. Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. CORE, 2014. [URL: https://core.ac.uk/download/pdf/234419918.pdf]
- Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts, 2021. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_II/02%3A_Reduction_of_Organic_Compounds_(Experiment)]
- Chemistry university. Raney Nickel Reduction. YouTube, 2021. [URL: https://www.youtube.
- Clark, J. reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/addelim/nabh4.html]
- Dr. Norris. Sodium borohydride reduction. YouTube, 2018. [URL: https://www.youtube.
- Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. organic-chemistry.org. [URL: https://www.organic-chemistry.
- Tomchin, A. B., et al. Chlorination of 2-substituted 1-hydroxyindoles. ResearchGate, 2010. [URL: https://www.researchgate.
- Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube, 2016. [URL: https://www.youtube.
- Google Patents. A process for the preparation of oxindole derivatives. Google Patents. [URL: https://patents.google.
- Zhang, Z-W., et al. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10293409/]
- Rodrigues Silva, D., et al. Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. ResearchGate, 2023. [URL: https://www.researchgate.net/publication/372076043_Solvent_Effects_on_the_Sodium_Borohydride_Reduction_of_2-Halocyclohexanones]
- Ni, Y., et al. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. NIH, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395931/]
- The Organic Chemistry Tutor. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube, 2016. [URL: https://www.youtube.
- Ali, I., et al. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PMC, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10204739/]
- Kuwano, R., et al. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. PMC, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152109/]
- Chemistry with Dr. C. Organometallics: Hydrogenation with Wilkinson's catalyst. YouTube, 2020. [URL: https://www.youtube.
- Sci-Hub. The catalytic hydrogenation of indoles. Sci-Hub. [URL: https://sci-hub.se/10.1039/C19650000219]
- ResearchGate. Highly Chemoselective Reduction Using a Rh/C—Fe(OAc)2 System: Practical Synthesis of Functionalized Indoles. ResearchGate. [URL: https://www.researchgate.
- Wang, C., et al. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate, 2019. [URL: https://www.researchgate.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
Large-Scale Synthesis of 1H-Indole-1-ethanol, 2,3-dihydro-: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2,3-dihydro-1H-indole-1-ethanol in Medicinal Chemistry
2,3-dihydro-1H-indole-1-ethanol, also known as N-(2-hydroxyethyl)indoline, is a valuable heterocyclic building block in the landscape of modern drug discovery and development. Its rigid indoline core, combined with a flexible hydroxyethyl side chain, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The indoline moiety is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties. The introduction of the N-hydroxyethyl group not only enhances the molecule's polarity and potential for hydrogen bonding, which can be crucial for target engagement, but also serves as a convenient handle for further chemical modification and the construction of more complex molecular architectures. This application note provides a detailed, scalable, and field-proven protocol for the synthesis of 2,3-dihydro-1H-indole-1-ethanol, designed to be a reliable resource for researchers in both academic and industrial settings.
Strategic Approach to Synthesis: N-Alkylation of Indoline
The most direct and scalable approach for the synthesis of 2,3-dihydro-1H-indole-1-ethanol is the N-alkylation of indoline. This strategy involves the formation of a carbon-nitrogen bond between the nitrogen atom of the indoline ring and a two-carbon electrophilic synthon bearing a hydroxyl group. Several methods can be employed for this transformation, with the classical approach utilizing 2-haloethanols being one of the most established and reliable for scale-up.
This guide will focus on the N-alkylation of indoline with 2-bromoethanol. This method offers a good balance of reactivity, cost-effectiveness of starting materials, and operational simplicity, making it well-suited for large-scale production. The reaction proceeds via a nucleophilic substitution mechanism where the indoline nitrogen acts as the nucleophile, displacing the bromide from 2-bromoethanol. The presence of a suitable base is crucial to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity and facilitating the reaction.
Visualizing the Synthetic Pathway
Caption: Synthetic Workflow for 2,3-dihydro-1H-indole-1-ethanol
Detailed Protocol for Large-Scale Synthesis (100 g Scale)
This protocol details the synthesis of 2,3-dihydro-1H-indole-1-ethanol on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Indoline | 119.16 | 100 g | 0.839 | 99% | e.g., Sigma-Aldrich |
| 2-Bromoethanol | 124.97 | 136 g (81.5 mL) | 1.09 | 95% | e.g., Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 174 g | 1.26 | ≥99% | e.g., Acros Organics |
| Acetone | 58.08 | 1.5 L | - | ACS grade | e.g., Fisher Scientific |
| Ethyl Acetate | 88.11 | 2 L | - | ACS grade | e.g., Fisher Scientific |
| Hexanes | - | 1 L | - | ACS grade | e.g., Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | 1 L | - | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | 1 L | - | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 100 g | - | Granular | e.g., VWR |
| Silica Gel | - | ~500 g | - | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
Equipment
-
5 L three-neck round-bottom flask
-
Mechanical stirrer with a Teflon paddle
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Dropping funnel (500 mL)
-
Large separatory funnel (4 L)
-
Rotary evaporator
-
Glass column for chromatography (e.g., 10 cm diameter)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add indoline (100 g, 0.839 mol), anhydrous potassium carbonate (174 g, 1.26 mol), and acetone (1.5 L).
-
Begin stirring the mixture to create a well-agitated suspension.
-
-
Addition of 2-Bromoethanol:
-
In the dropping funnel, place 2-bromoethanol (136 g, 1.09 mol).
-
Add the 2-bromoethanol dropwise to the stirred suspension over a period of 1 hour. The addition should be controlled to maintain a gentle reflux. A slight exotherm may be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7) as the eluent. The disappearance of the indoline spot and the appearance of a new, more polar product spot indicate the reaction's progression.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone (2 x 100 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
To the resulting residue, add ethyl acetate (1 L) and a saturated sodium bicarbonate solution (1 L). Transfer the mixture to a 4 L separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate (100 g), filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[1][2][3]
-
Prepare a slurry of silica gel (~500 g) in hexanes and pack a glass column.
-
Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30-40%).
-
Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield 2,3-dihydro-1H-indole-1-ethanol as a viscous oil or a low-melting solid.
-
Expected Yield and Characterization
-
Expected Yield: 95-115 g (70-85%)
-
Appearance: Colorless to pale yellow viscous oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.10 (d, J = 7.2 Hz, 1H), 7.02 (t, J = 7.6 Hz, 1H), 6.68 (t, J = 7.3 Hz, 1H), 6.51 (d, J = 7.8 Hz, 1H), 3.84 (t, J = 5.4 Hz, 2H), 3.42 (t, J = 8.4 Hz, 2H), 3.32 (t, J = 5.4 Hz, 2H), 3.01 (t, J = 8.4 Hz, 2H), 1.80 (br s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃) δ: 151.2, 127.4, 124.6, 117.8, 109.5, 61.2, 53.8, 49.5, 28.6.
-
Mass Spectrometry (ESI+): m/z 164.1 [M+H]⁺.
Safety and Handling Precautions
-
Indoline: Harmful if swallowed or in contact with skin.[4][5] Causes skin irritation and serious eye irritation.[4][5] It is a combustible liquid.[5] Handle in a well-ventilated area and wear appropriate PPE.[4][5]
-
2-Bromoethanol: Toxic if swallowed, in contact with skin, or if inhaled.[6][7] Causes severe skin burns and eye damage.[6][7] It is a combustible liquid.[6] Handle with extreme care in a fume hood, using appropriate PPE.[6][7]
-
Potassium Carbonate: Causes serious eye irritation. Handle with care to avoid dust inhalation.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.
Process Optimization and Scalability Considerations
For scaling up the synthesis beyond the 100 g scale, several factors should be considered:
-
Heat Management: The N-alkylation reaction can be exothermic, especially during the addition of 2-bromoethanol. For larger scales, a jacketed reactor with controlled heating and cooling capabilities is recommended to maintain a steady reaction temperature.
-
Mixing: Efficient mixing is crucial to ensure good contact between the reactants in the heterogeneous mixture. A powerful overhead mechanical stirrer is essential.
-
Solvent Choice: While acetone is a good solvent for this reaction, other polar aprotic solvents like acetonitrile or DMF could also be used. However, acetone's lower boiling point and ease of removal make it a practical choice.
-
Base Selection: Other bases such as sodium carbonate or triethylamine can be used, but potassium carbonate is often preferred for its balance of reactivity, cost, and ease of handling.
-
Purification Strategy: For multi-kilogram scale production, purification by column chromatography can be cumbersome. In such cases, distillation under reduced pressure might be a more viable option for purifying the final product. Alternatively, crystallization of a salt form of the product could be explored.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 2,3-dihydro-1H-indole-1-ethanol, a key intermediate in pharmaceutical research. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable building block in significant quantities. The provided characterization data serves as a benchmark for product quality control. The discussion on scalability and optimization offers insights for transitioning this synthesis from the laboratory to a pilot or production scale, thereby supporting the advancement of drug discovery and development programs.
References
- 2-Bromoethanol - Safety D
- Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. (2025). Benchchem.
- SAFETY DATA SHEET - 2-Bromoethanol. (2007). Fisher Scientific.
- INDOLINE MSDS. (2018). Loba Chemie.
- Indoline 99% Material Safety D
- 2-(2,3-Dihydro-1H-indol-3-yl)ethanol: Synthesis, Separation of Enantiomers, and Assignment of Absolute Stereochemistry by X-ray Structure Analysis. (2004).
- Technical Support Center: Purification of 1-Acetylindoline by Column Chrom
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules, 27(21), 7485.
- Column chrom
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020).
- Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1978). Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271.
- Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (2022). The Journal of Organic Chemistry, 87(9), 5603–5616.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(1H-Indol-1-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. rsc.org [rsc.org]
- 7. ias.ac.in [ias.ac.in]
Application Note: A Practical Guide to the Chromatographic Purification of 1H-Indole-1-ethanol, 2,3-dihydro-
Abstract
This comprehensive guide provides detailed protocols and technical insights for the chromatographic purification of 1H-Indole-1-ethanol, 2,3-dihydro- (also known as N-(2-hydroxyethyl)indoline). As a key heterocyclic scaffold in medicinal chemistry, obtaining this compound in high purity is paramount for reliable downstream applications, including biological assays and further synthetic elaboration. This document outlines two primary purification strategies: Normal-Phase Flash Chromatography and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the causal reasoning behind methodological choices, from solvent selection to the use of mobile phase modifiers, to address the specific chemical properties of the target molecule. This application note is designed for researchers, chemists, and drug development professionals seeking robust and reproducible purification methods.
Introduction: The Purification Imperative
1H-Indole-1-ethanol, 2,3-dihydro-, belongs to the indoline family, a privileged structure in drug discovery. The synthesis of such molecules often yields crude mixtures containing unreacted starting materials, catalysts, and various byproducts.[1] The presence of these impurities can confound biological screening results and interfere with subsequent chemical reactions. Therefore, efficient and scalable purification is not merely a procedural step but a critical determinant of research validity and success.
This guide provides a systematic approach to developing a purification strategy, beginning with an analysis of the target molecule's properties and culminating in detailed, step-by-step protocols for both flash and preparative HPLC chromatography.
Compound Profile and Physicochemical Properties
Understanding the physicochemical properties of 1H-Indole-1-ethanol, 2,3-dihydro- is the foundation of effective method development. The molecule contains a basic secondary amine within the indoline ring and a polar hydroxyl group, balanced by a moderately non-polar aromatic-aliphatic core.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | Influences diffusion and loading capacity. |
| Structure | Indoline core with N-ethanol substituent | Contains a basic nitrogen, a polar -OH group, and a hydrophobic benzene ring. |
| Polarity | Moderately Polar | Suitable for both Normal-Phase and Reversed-Phase chromatography.[2] |
| Key Functional Groups | Secondary Amine (in ring), Primary Alcohol | The basic amine can interact strongly with acidic silica. The alcohol provides polarity. |
| UV Absorbance | ~245 nm, ~290 nm (Indoline Chromophore) | Allows for UV detection during chromatography. |
Strategic Approach to Purification Method Development
The selection of an appropriate chromatographic technique is a critical decision point. The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography depends on the purity requirements, scale, and the nature of the impurities.
Protocol 1: Normal-Phase Flash Chromatography
Normal-phase chromatography, with its polar stationary phase (silica gel) and non-polar mobile phase, is a cost-effective and rapid method for purifying moderately polar compounds, especially at larger scales.[3]
Principle of Separation: In normal-phase chromatography, polar compounds are retained more strongly on the polar silica gel stationary phase. Elution is achieved by increasing the polarity of the mobile phase. For 1H-Indole-1-ethanol, 2,3-dihydro-, the hydroxyl group and the nitrogen atom provide the primary sites for interaction with the silica.
Key Challenge & Solution: The basic nitrogen of the indoline ring can form strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to severe peak tailing and poor separation.
-
The Solution: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase.[3] This modifier competitively binds to the acidic sites on the silica, ensuring the analyte travels through the column as a neutral species, resulting in sharp, symmetrical peaks.
Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
Silica Gel Flash Column (select size based on crude mass; typically a 40-100:1 ratio of silica to crude sample by weight).
-
Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade).
-
Additive: Triethylamine (TEA).
-
TLC Plates (Silica gel 60 F254).
-
-
Mobile Phase Optimization via TLC:
-
Objective: To find a solvent system where the target compound has an Rf value of 0.2-0.4 for optimal flash chromatography separation.[3]
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on several TLC plates.
-
Develop the plates in chambers containing different mobile phase systems. Start with a non-polar system and gradually increase polarity.
-
Recommended Starting Systems:
-
System A: Hexane / Ethyl Acetate (e.g., 70:30, 50:50, 30:70).
-
System B: Dichloromethane / Methanol (e.g., 98:2, 95:5, 90:10).
-
-
Crucial Step: To the chosen optimal system, add 0.5-1% TEA by volume to mitigate peak tailing. Re-run the TLC in this modified solvent to confirm the Rf value.
-
-
-
Column Preparation and Equilibration:
-
Mount the selected silica flash column onto the chromatography system.
-
Equilibrate the column by flushing with at least 5 column volumes (CV) of the initial mobile phase (e.g., 100% Hexane or DCM containing 0.5% TEA).
-
-
Sample Loading:
-
Liquid Loading: If the crude material dissolves readily in a minimal amount of a weak solvent (like DCM or toluene), it can be injected directly onto the column.
-
Dry Loading (Recommended): Dissolve the crude material in a strong solvent (e.g., DCM/MeOH). Add a small amount of silica gel (or an inert sorbent like Celite®) to the solution and evaporate the solvent completely to obtain a dry, free-flowing powder.[4] Load this powder onto the top of the column. This technique prevents band broadening caused by injecting strong solvents.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, non-polar mobile phase.
-
Run a linear gradient to the final, more polar mobile phase composition determined from the TLC analysis. A typical gradient might be from 0% to 50% EtOAc in Hexane (with 0.5% TEA throughout) over 10-15 CV.
-
Monitor the elution using a UV detector (254 nm or 280 nm).
-
Collect fractions throughout the run.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Example Flash Chromatography Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard, cost-effective media for normal-phase. |
| Mobile Phase A | Hexane + 0.5% Triethylamine | Non-polar eluent with basic modifier. |
| Mobile Phase B | Ethyl Acetate + 0.5% Triethylamine | Polar eluent with basic modifier. |
| Gradient | 10% to 60% B over 15 CV | Gradually increases solvent strength to elute compounds of increasing polarity. |
| Loading | Dry loading on silica | Ensures sharp bands and optimal separation.[4] |
| Detection | UV 254 nm | The aromatic ring is UV-active. |
Protocol 2: Reversed-Phase Preparative HPLC (RP-HPLC)
Reversed-phase chromatography is a high-resolution technique ideal for purifying polar compounds or when baseline separation from closely-related impurities is required.[5][6] It is particularly well-suited for ensuring the final purity of drug candidates.
Principle of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile).[2][5] The 1H-Indole-1-ethanol, 2,3-dihydro- is retained primarily through hydrophobic interactions between its indoline core and the C18 alkyl chains. Elution is achieved by increasing the organic content of the mobile phase, which decreases its polarity.[6]
Key Challenge & Solution: The basic nitrogen can exist in both protonated and neutral forms at intermediate pH, leading to broad or split peaks.
-
The Solution: Add an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase at a concentration of ~0.1%. This ensures the amine is consistently protonated (R₂NH₂⁺), resulting in a single species that chromatographs with excellent peak shape.[7]
Detailed Step-by-Step Protocol
-
Materials & Reagents:
-
Preparative HPLC system with UV detector and fraction collector.
-
C18 Preparative Column (e.g., 10 µm particle size, 20-50 mm ID).
-
Solvents: HPLC-grade Water, Acetonitrile (ACN) or Methanol (MeOH).
-
Additive: Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
-
Analytical Method Development:
-
Objective: To develop a high-resolution separation on an analytical scale (e.g., 4.6 mm ID C18 column) that can be scaled up to a preparative method.
-
Procedure:
-
Prepare mobile phases:
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
-
Dissolve a small sample of crude material in the initial mobile phase (e.g., 95:5 Water:ACN).
-
Inject the sample and run a scouting gradient (e.g., 5% to 95% B over 15 minutes).
-
Observe the retention time of the target peak and the separation from impurities.
-
Optimize the gradient to maximize resolution around the target peak. A shallower gradient will improve separation.[2]
-
-
-
Scale-up to Preparative Chromatography:
-
Objective: To apply the optimized analytical method to a larger preparative column to isolate gram-level quantities.
-
Calculations: Scale the flow rate and gradient times based on the column diameters. (New Flow Rate ≈ Old Flow Rate × (New Diameter / Old Diameter)²). Adjust sample load according to column capacity.
-
Procedure:
-
Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95:5 A:B) for at least 5-10 CVs.
-
Dissolve the crude sample in a minimal amount of solvent (ideally the initial mobile phase or DMSO). Filter the solution through a 0.45 µm filter to remove particulates.
-
Inject the sample onto the column.
-
Run the scaled-up preparative gradient.
-
Monitor the elution via UV and set the fraction collector to trigger based on peak slope and/or threshold.
-
-
-
Analysis and Work-up:
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Combine the pure fractions. Most of the organic solvent (ACN) can be removed by rotary evaporation.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure compound as its TFA salt. Alternatively, the solution can be neutralized with a mild base (e.g., NaHCO₃) and extracted with an organic solvent (e.g., EtOAc), then dried and evaporated.
-
Example RP-HPLC Conditions
| Parameter | Analytical | Preparative |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 10 µm, 30 x 150 mm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Gradient | 10% to 50% B over 20 min | 10% to 50% B over 25 min |
| Flow Rate | 1.0 mL/min | 25 mL/min |
| Detection | UV 254 nm | UV 254 nm |
| Sample Load | ~1 mg | ~250 mg |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing (NP) | Strong interaction with acidic silica. | Add 0.5-1% triethylamine or 0.1% ammonium hydroxide to the mobile phase. |
| Poor Resolution | Inappropriate solvent system or steep gradient. | Re-optimize the mobile phase using TLC. Use a shallower gradient during elution. |
| Peak Splitting (RP) | Analyte exists in multiple ionic forms. | Ensure consistent addition of an acid modifier (0.1% TFA or FA) to all mobile phases. |
| Low Recovery | Compound is irreversibly adsorbed or precipitating on the column. | In NP, use dry loading. In RP, ensure the sample is fully dissolved before injection. Check for compatibility with the mobile phase. |
Conclusion
The successful purification of 1H-Indole-1-ethanol, 2,3-dihydro- is readily achievable through a systematic chromatographic approach. For rapid, large-scale purification where impurities have significantly different polarities, Normal-Phase Flash Chromatography with a basic modifier is the method of choice. For achieving the highest levels of purity (>99%) and resolving closely-eluting byproducts, Reversed-Phase Preparative HPLC with an acidic modifier provides superior resolution and reproducibility. The protocols and principles outlined in this guide provide a robust framework for researchers to obtain highly pure material essential for advancing scientific discovery.
References
-
Zhou, J., Du, S., Dong, H., Fang, L., & Feng, J. (2017). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Molecules, 22(9), 1493. Available from: [Link]
-
Semantic Scholar. (n.d.). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Retrieved from: [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
-
ResearchGate. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Retrieved from: [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from: [Link]
-
Hatano, T., et al. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Available from: [Link]
-
MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
PubMed. (1998). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Available from: [Link]
-
National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Available from: [Link]
-
Wiley Online Library. (2002). 2-(2,3-Dihydro-1H-indol-3-yl)ethanol: synthesis, separation of enantiomers, and assignment of absolute stereochemistry by X-ray structure analysis. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3-Dihydro-1-(2-methyl-1-oxo-2-propenyl)-1H-indole-2-carboxylic acid ethyl ester. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Available from: [Link]
-
PubMed. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]
-
ChemSynthesis. (2025). 1-(1-acetyl-2,3-dihydro-1H-indol-3-yl)ethanol. Retrieved from: [Link]
-
PubChem. (n.d.). 2-(1-Ethyl-1H-indol-3-yl)-ethanol. Retrieved from: [Link]
-
King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from: [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Indole-3-ethanol on Newcrom R1 HPLC column. Available from: [Link]
-
National Center for Biotechnology Information. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]
-
Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from: [Link]
-
NIST. (n.d.). 1H-Indole, 2,3-dihydro-. Retrieved from: [Link]
-
Arkivoc. (2010). Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
-
PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of 1H-Indole-3-ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1H-Indole-1-ethanol, 2,3-dihydro-
Welcome to the technical support guide for the synthesis of 1H-Indole-1-ethanol, 2,3-dihydro- (also known as 2-(2,3-dihydro-1H-indol-1-yl)ethanol). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common experimental hurdles, and maximizing yield and purity.
Overview of the Synthesis
The target molecule, 1H-Indole-1-ethanol, 2,3-dihydro-, is a valuable intermediate in medicinal chemistry and materials science. It is most commonly synthesized via the N-alkylation of indoline. This process, while straightforward in principle, presents several challenges in practice, including low conversion rates, competitive side reactions, and purification difficulties.
The primary synthetic route involves the reaction of indoline with a two-carbon electrophile bearing a hydroxyl group or a precursor. The two most common methods are:
-
Reaction with 2-Bromoethanol: A classic SN2 reaction where indoline acts as a nucleophile. This method requires a base to deprotonate the indoline nitrogen or to scavenge the HBr byproduct.
-
Reaction with Ethylene Oxide: A ring-opening reaction that is highly atom-economical but requires careful handling due to the hazardous nature of ethylene oxide.
This guide will focus on diagnosing and solving issues related to these common pathways to ensure a robust and reproducible synthesis.
General Synthesis Workflow
Caption: A decision tree for troubleshooting common synthesis problems.
Q3: How can I effectively purify 1H-Indole-1-ethanol, 2,3-dihydro- from the crude reaction mixture?
A3: The product is a relatively polar alcohol, which dictates the purification strategy. Unreacted indoline and nonpolar side products must be separated.
-
Aqueous Workup: First, quench the reaction carefully (e.g., with water or a saturated NH₄Cl solution). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water-soluble impurities.
-
Column Chromatography: This is the most reliable method for achieving high purity.
-
Stationary Phase: Silica gel is standard. [1] * Mobile Phase: A gradient system of Hexanes and Ethyl Acetate is a good starting point. Begin with a low polarity eluent (e.g., 9:1 Hexanes:EtOAc) to elute nonpolar impurities and unreacted indoline, then gradually increase the polarity (e.g., to 7:3 or 1:1 Hexanes:EtOAc) to elute your product. The product's hydroxyl group will cause it to have a lower Rf value than indoline.
-
-
Distillation: If the product is the major component and impurities have significantly different boiling points, vacuum distillation can be an effective, scalable purification method.
-
Crystallization: The free base is often an oil. Conversion to a salt (e.g., the hydrochloride salt) can sometimes induce crystallization, which is an excellent method for purification. [2]
Frequently Asked Questions (FAQs)
-
Which alkylating agent is better: 2-bromoethanol or ethylene oxide?
-
2-Bromoethanol is generally preferred in a research setting due to its ease of handling as a liquid. However, the reaction generates a bromide salt byproduct.
-
Ethylene Oxide is a gas and is acutely toxic and carcinogenic, requiring specialized handling procedures (e.g., a sealed, heavy-walled reaction vessel). [3]Its primary advantage is atom economy, as the only byproduct is the proton abstracted by the indoline nitrogen. For safety and practicality in a standard lab, 2-bromoethanol is the recommended starting point.
-
-
How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the most common method. Use a silica plate and a mobile phase like 7:3 Hexanes:EtOAc. Stain with potassium permanganate or view under UV light. The product should have a lower Rf (be less mobile) than the starting indoline due to the polar hydroxyl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of starting material and the appearance of the product peak with the correct mass.
-
-
Is the final product stable, and how should it be stored?
Detailed Experimental Protocol
Protocol: Synthesis via N-Alkylation with 2-Bromoethanol
Disclaimer: This protocol is intended for trained professionals. Always perform a thorough safety assessment before beginning any chemical synthesis.
Materials:
-
Indoline (1.0 equiv)
-
2-Bromoethanol (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add indoline (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to indoline).
-
Reagent Addition: Begin vigorous stirring and add 2-bromoethanol (1.2 equiv) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting indoline spot is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (2x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure 1H-Indole-1-ethanol, 2,3-dihydro-.
References
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemCatChem. [Link]
-
Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. ResearchGate. [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Indole Derivatives Attached to Polyethylene Oxides. Journal of Polymer Science. [Link]
-
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules. [Link]
-
Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P, P=O system. Tetrahedron Letters. [Link]
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. [Link]
-
2-(2,3-Dihydro-1H-indol-3-yl)ethanol: Synthesis, Separation of Enantiomers, and Assignment of Absolute Stereochemistry by X-ray Structure Analysis. ResearchGate. [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. [Link]
-
N-alkylation of an indole. YouTube. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie. [Link]
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry. [Link]
-
Dearomative Alkylation-Based Two-Step cis-Diastereoselective Synthesis of Indoline-2,3-Fused Chromans and Tetrahydropyrans. The Journal of Organic Chemistry. [Link]
-
2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry. [Link]
-
Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]
- N-alkylation of indole derivatives.
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
- 2,3-Dihydro-1H-indole derivatives and intermediates therefor, processes for their preparation and pharmaceutical compositions containing them.
-
Synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. ResearchGate. [Link]
-
Study on Reaction Process of Synthesis of Indole from Aniline and Ethylene Glycol. Scientific.Net. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
- Processes for production of indole compounds.
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
-
The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. SciSpace. [Link]
-
Synthesis of 2,3′‐biindolyl from indole in one‐step reactions. Scilit. [Link]
-
Process for the preparation of the 2-oxoindole derivative, Ropinirole. European Patent Office. [Link]
-
Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis. Biotechnology for Biofuels. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
- Process for purifying indole.
-
Enhanced 2,3-Butanediol Purification Using a Hybrid Extraction Process. Research Square. [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Arkivoc. [Link]
Sources
- 1. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2,3-Dihydroindole Derivatives
Welcome to the technical support center for the synthesis of 2,3-dihydroindole (indoline) derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered in your synthetic workflows. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of 2,3-dihydroindole derivatives. Each problem is presented with its likely causes and actionable solutions grounded in established chemical principles.
Issue 1: My final product is the corresponding indole, not the 2,3-dihydroindole. What is causing this aromatization?
Symptom: You observe the formation of a significant amount of the indole byproduct, or in some cases, complete conversion to the indole, as confirmed by NMR or LC-MS analysis of your crude or purified product.
Probable Cause(s):
2,3-dihydroindoles are susceptible to oxidation, which leads to the formation of the thermodynamically more stable aromatic indole ring.[1] This can be triggered by several factors:
-
Atmospheric Oxygen: Exposure to air, especially during workup, purification, or storage in solution, can lead to gradual oxidation.[1]
-
Catalyst Choice: Some catalysts, particularly under certain conditions, can promote dehydrogenation. For instance, transition-metal complexes used in some synthetic routes can facilitate this process.[2]
-
Harsh Reaction Conditions: Elevated temperatures or the presence of certain reagents can accelerate the oxidation process.
-
Purification Conditions: The stationary phase in column chromatography (e.g., silica gel) can sometimes promote the aromatization of sensitive dihydroindoles.[1]
Proposed Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Solvent Degassing: Use degassed solvents for both the reaction and purification to remove dissolved oxygen.
-
Temperature Control: Maintain the lowest effective temperature for your reaction to proceed to completion.
-
Careful Catalyst Selection: If using a transition-metal catalyst, screen for those less prone to promoting dehydrogenation under your reaction conditions. For example, some iridium catalysts are used for both dehydrogenation and hydrogenation, so conditions must be carefully controlled.[2]
-
Mild Purification:
-
Consider using a less acidic stationary phase like alumina instead of silica gel for chromatography.
-
Alternatively, you can deactivate silica gel by treating it with a base like triethylamine.
-
Minimize the time your compound spends on the column.
-
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage can prevent degradation.
Issue 2: My Fischer indole synthesis with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I improve the selectivity?
Symptom: You are obtaining a mixture of two different indole or dihydroindole isomers, resulting from the cyclization at the two different α-positions of your ketone.
Probable Cause(s):
The regioselectivity of the Fischer indole synthesis is determined by the formation of the enamine intermediate and the subsequent[3][3]-sigmatropic rearrangement.[4] With unsymmetrical ketones, two different enamines can form, leading to two regioisomeric products. The ratio of these products is highly dependent on the reaction conditions, particularly the acid catalyst used.[5]
Proposed Solutions:
-
Acid Catalyst Screening: The choice and concentration of the acid catalyst can dramatically influence the product ratio. For example, milder acids like acetic acid often favor the thermodynamically more stable enamine, while stronger acids like polyphosphoric acid (PPA) can favor the kinetically controlled product.[5][6] A systematic screening of acids (e.g., HCl, H₂SO₄, PPA, TsOH) is recommended.[4]
-
Temperature Optimization: The reaction temperature can affect the equilibrium between the two enamine intermediates. Running the reaction at different temperatures may favor the formation of one regioisomer over the other.
-
Use of a Directing Group: In some cases, a temporary directing group can be installed on the phenylhydrazine to force the cyclization in a specific direction.[6]
-
Computational Analysis: For complex substrates, computational studies can help predict the favored regioisomer by calculating the activation energies for the different[3][3]-sigmatropic rearrangement transition states.[7]
Issue 3: I am trying to N-alkylate my 2,3-dihydroindole, but I am getting a significant amount of the C3-alkylated byproduct. How can I improve N-selectivity?
Symptom: Your reaction is producing a mixture of N-alkylated and C3-alkylated dihydroindoles.
Probable Cause(s):
The nitrogen of the dihydroindole is generally more nucleophilic than the C3 position. However, under certain conditions, C3-alkylation can compete or even become the major pathway. The key factors influencing the N- vs. C-alkylation selectivity are the choice of base, solvent, and the nature of the electrophile.[8]
Proposed Solutions:
-
Optimize Base and Solvent:
-
For N-Alkylation: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors the formation of the N-anion, leading to N-alkylation with alkyl halides.[8]
-
For C3-Alkylation: Some catalytic systems, such as those using iridium catalysts with alcohols as alkylating agents under "borrowing hydrogen" conditions, can be tuned to favor C3-alkylation.[9] Lewis acids like B(C₆F₅)₃ can also promote selective C3-alkylation.[8]
-
-
Choice of Electrophile: Highly reactive alkylating agents like primary alkyl halides under strongly basic conditions tend to favor N-alkylation. In contrast, Michael acceptors are more prone to react at the C3 position.[8]
-
Catalyst and Ligand Tuning: In transition-metal-catalyzed alkylations, the choice of the metal and ligand is crucial. For instance, with copper hydride catalysts, the regioselectivity can be switched between N- and C-alkylation simply by changing the phosphine ligand.[8]
| Condition | Favored Product | Rationale |
| Strong Base (e.g., NaH) | N-Alkylation | Deprotonation of the nitrogen increases its nucleophilicity. |
| Polar Aprotic Solvent (e.g., DMF) | N-Alkylation | Solvates the cation of the base, leaving a more reactive "naked" N-anion. |
| Primary Alkyl Halide | N-Alkylation | Good Sₙ2 electrophile for the N-nucleophile. |
| "Borrowing Hydrogen" Catalysis (e.g., Ir-catalyst with alcohol) | C3-Alkylation (can be tuned) | The mechanism involves the formation of an enamine-like intermediate which is more reactive at C3. |
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the reductive cyclization of 2-nitrostyrenes to form 2,3-dihydroindoles?
A1: The reductive cyclization of 2-nitrostyrenes is a powerful method for synthesizing indoles and can be adapted for dihydroindoles. However, several side reactions can occur. In some cases, particularly with certain catalysts and reaction conditions, quinoline-N-oxides and/or quinolines have been isolated as side products.[10] Additionally, if a base is used in the reaction (for example, to decompose a CO surrogate like phenyl formate), it can catalyze the oligo-polymerization of the starting styrene derivative, leading to lower yields of the desired product.[11] Careful optimization of the catalyst, reducing agent, and reaction conditions is necessary to minimize these byproducts.
Q2: I am having trouble purifying my 2,3-dihydroindole derivative by column chromatography. What can I do?
A2: The purification of dihydroindoles can be challenging due to their basic nature and potential instability on silica gel.[1] Here are some tips:
-
TLC Analysis First: Before running a column, perform a thorough TLC analysis to find a solvent system that gives good separation (an Rf value of 0.2-0.4 for your product is ideal).[12]
-
Use a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent can help to prevent peak tailing and improve the resolution of basic compounds.
-
Consider Alternative Stationary Phases: If your compound is degrading on silica gel, consider using neutral or basic alumina, or even reverse-phase chromatography.[13]
-
Dry Loading: If your compound is not very soluble in the eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.
-
Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide better separation of closely related compounds.
Q3: Can I synthesize 2,3-dihydroindoles directly using a modified Fischer indole synthesis?
A3: While the Fischer indole synthesis classically yields indoles, it is possible to obtain dihydroindoles (indolines) or their precursors (indolenines) under carefully controlled conditions. This often involves a subsequent reduction step. For example, by carefully controlling the reaction temperature and the choice of solvent and acid, it may be possible to isolate the indolenine intermediate, which can then be reduced to the corresponding dihydroindole.[6] Some modern approaches combine the Fischer indole synthesis with a subsequent reduction in a one-pot procedure.
Visualizing Key Processes
Decision-Making Workflow for N- vs. C-Alkylation
Caption: A workflow for selecting reaction conditions for N- vs. C3-alkylation.
General Reaction Scheme: Common Side Reactions
Caption: Overview of common side reactions in dihydroindole synthesis.
References
-
El-Shabrawy, O. A., & El-Sayed, M. A.-A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54131-54153. [Link]
-
Ghosh, A. K., & Kumar, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Karageorge, G. N., et al. (2017). An Indole Dearomatization Strategy for the Synthesis of Pseudo-Natural Products. Angewandte Chemie International Edition, 56(44), 13739-13743. [Link]
-
Moseev, A. D., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Ragaini, F., et al. (2020). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. European Journal of Organic Chemistry, 2020(36), 5945-5954. [Link]
-
Palmer, M. H., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-449. [Link]
- Gribble, G. W. (1980). Reduction of indole compounds to indoline compounds. U.S.
-
He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)−H Amination. Organic Letters, 14(11), 2936–2939. [Link]
-
Sadeghi, B., & Ghafuri, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Söderberg, B. C. G. (2016). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 1-10. [Link]
-
Savoie, P. R., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6393–6402. [Link]
-
Rahman, S. M. A. (2014). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU. [Link]
-
Ragaini, F., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 27(2), 523. [Link]
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 10. "Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene " by S M Ashikur Rahman [researchrepository.wvu.edu]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for Indole N-Alkylation
Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions in a direct question-and-answer format.
Issue 1: Low to No Conversion of Starting Material
Question: I've set up my indole N-alkylation reaction, but upon analysis (TLC/LC-MS), I'm seeing mostly unreacted starting material. What are the likely causes and how can I fix this?
Answer: Low or no conversion is a common hurdle that typically points to one of several core issues related to reaction activation. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
-
Insufficient Basicity: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for efficient deprotonation to form the reactive indolate anion.[1] If the chosen base is too weak, the equilibrium will favor the starting materials.
-
Solution: Switch to a stronger base. Sodium hydride (NaH), a non-nucleophilic strong base, is a classic and highly effective choice for generating the indolate anion.[1][2] Alternatively, strong bases like potassium hydroxide (KOH) or milder carbonate bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) can be effective, especially with more reactive alkylating agents.[1][3][4]
-
-
Poor Reagent or Solvent Purity: Strong bases like NaH are extremely sensitive to protic impurities, such as water. Any moisture in the reagents or solvent will quench the base and the subsequently formed indolate anion, effectively halting the reaction.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use reagents from freshly opened containers and employ anhydrous solvents. It is critical to perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]
-
-
Low Reaction Temperature: The reaction may lack the necessary thermal energy to overcome the activation barrier for the nucleophilic substitution (SN2) step.[1]
-
Poor Solubility: If the indole substrate, base, or alkylating agent is not well-dissolved, the reaction will be slow and inefficient.[1]
Issue 2: Formation of C3-Alkylated Byproduct
Question: My reaction is working, but I'm getting a significant amount of the C3-alkylated isomer along with my desired N-alkylated product. How can I improve the N-selectivity?
Answer: The competition between N-alkylation and C3-alkylation is a classic challenge in indole chemistry. This arises because the neutral indole ring is inherently more nucleophilic at the C3 position.[2][7][8] However, the regioselectivity can be effectively controlled by carefully choosing the reaction conditions to favor formation and reaction of the indolate anion.
Key Factors Influencing N- vs. C-Alkylation:
| Factor | Favors N-Alkylation | Favors C-Alkylation (Side Reaction) | Rationale |
| Deprotonation | Complete deprotonation | Incomplete deprotonation | The indolate anion is significantly more N-nucleophilic. Incomplete deprotonation leaves neutral indole, which reacts preferentially at C3.[2] |
| Base | Strong, non-nucleophilic bases (e.g., NaH, KH) | Weaker bases or hindered bases | Strong bases ensure a high concentration of the N-selective indolate anion.[2] |
| Solvent | Polar aprotic (DMF, DMSO) | Less polar or protic solvents | Polar aprotic solvents effectively solvate the cation, leaving a "naked" and highly reactive indolate anion, favoring the SN2 attack at the nitrogen.[1] |
| Counter-ion | Large, soft cations (K⁺, Cs⁺) | Small, hard cations (Li⁺) | Larger cations associate less tightly with the indolate nitrogen, increasing its availability for alkylation. The "cesium effect" is particularly noted for enhancing N-selectivity.[9][10][11][12] |
| Temperature | Higher temperatures | Lower temperatures | Higher temperatures can favor the thermodynamically preferred N-alkylation product over the kinetically favored C-alkylation product.[2] |
Workflow for Improving N-Selectivity:
Caption: Troubleshooting workflow for C3-alkylation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate base for my reaction?
A1: The choice of base is critical and depends on the reactivity of your indole substrate and alkylating agent. A stronger base is not always better.
| Base | Type | Common Solvents | Key Considerations |
| NaH / KH | Strong, non-nucleophilic hydride | DMF, THF | The gold standard for complete deprotonation.[1][2] Requires strictly anhydrous conditions. |
| K₂CO₃ | Mild, inexpensive inorganic base | DMF, Acetonitrile | Very common for routine alkylations; often requires heating.[3][4][5] Good for substrates sensitive to harsh bases. |
| Cs₂CO₃ | Mild, highly effective inorganic base | DMF, Acetonitrile | Often provides higher yields and better N-selectivity than K₂CO₃ due to the "cesium effect".[3][4][9][11] The preferred choice for difficult alkylations. |
| KOH | Strong, inexpensive hydroxide | DMSO, Dioxane | A strong base that can be effective, but its nucleophilic nature and the generation of water can sometimes cause side reactions.[6] |
| PTC | Phase-Transfer Catalysis (e.g., Bu₄N⁺HSO₄⁻) | CH₂Cl₂/H₂O, Toluene/H₂O | Useful for avoiding anhydrous conditions. The catalyst transfers the hydroxide ion into the organic phase to deprotonate the indole.[13][14][15] |
Q2: What is the role of the solvent and how do I select one?
A2: The solvent's primary roles are to dissolve the reactants and to influence the reaction rate and selectivity. For indole N-alkylation, which typically proceeds via an SN2 mechanism, polar aprotic solvents are highly preferred. They can solvate the cation from the base (e.g., Na⁺, K⁺), leaving the indolate anion more "naked" and nucleophilic, thereby accelerating the reaction.
-
Recommended: DMF, DMSO, Acetonitrile, THF.
-
Avoid: Protic solvents like ethanol or water, as they will be deprotonated by the base and will protonate the reactive indolate anion.
Q3: My indole has an electron-withdrawing group and is unreactive. What should I do?
A3: Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) decrease the nucleophilicity of the indole nitrogen, making the reaction more difficult.[16] However, these groups also increase the acidity of the N-H proton, making deprotonation easier.[7] To overcome the low nucleophilicity, you may need to use more forcing conditions, such as a stronger base, higher temperatures, or a more reactive alkylating agent (e.g., switching from an alkyl chloride to an iodide).[16]
Q4: Are there alternatives to standard alkyl halides?
A4: Yes, several other electrophiles can be used. Dialkyl sulfates (e.g., dimethyl sulfate) and sulfonates (e.g., tosylates, mesylates) are excellent alkylating agents.[3][4] Modern methods also allow for the use of alcohols through transition-metal-catalyzed "borrowing hydrogen" methodologies, which are highly atom-economical.[17][18] Additionally, copper-catalyzed cross-coupling with N-tosylhydrazones has emerged as an efficient method.[6]
General Experimental Protocol
Below is a representative, field-proven protocol for the N-alkylation of a generic indole using potassium carbonate, a widely applicable and reliable method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Semantic Scholar [semanticscholar.org]
- 14. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Purification of Indole Compounds
Welcome to the Technical Support Center for indole compound purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying indole-containing molecules. The unique electronic properties and reactivity of the indole nucleus present specific hurdles that require careful consideration of purification strategies. This document provides in-depth, field-proven insights and detailed protocols to navigate these complexities effectively.
Core Principles & Initial Assessment
The purification strategy for any indole derivative is dictated by its inherent chemical properties: stability, polarity, and solubility. Indoles are electron-rich aromatic systems, making them susceptible to oxidation and degradation under acidic conditions. The N-H proton imparts a moderate polarity and allows for hydrogen bonding, which influences chromatographic behavior.
Before initiating purification, a preliminary assessment of the crude product is essential.
-
Thin-Layer Chromatography (TLC): Use TLC to estimate the number of components, the relative polarity of the target compound, and to screen for suitable solvent systems for column chromatography.
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum can reveal the presence of major impurities, unreacted starting materials, and provide an initial estimate of the product's purity.
General Purification Workflow
The following diagram illustrates a typical workflow for moving from a crude reaction mixture to a highly purified indole compound.
Caption: A decision-making workflow for purifying indole compounds.
Troubleshooting Flash Column Chromatography
Flash column chromatography is the workhorse for primary purification. However, the acidic nature of standard silica gel and the polarity of the indole N-H group can lead to common issues like streaking and compound degradation.[1]
Q1: My indole compound is streaking or tailing badly on the column, leading to poor separation. Why is this happening and what can I do?
Causality: Streaking is often caused by strong interactions between the polar N-H group of the indole and the acidic silanol (Si-OH) groups on the silica surface.[1] This leads to non-uniform movement down the column. Compounds containing basic moieties, such as tertiary amines, are particularly prone to this issue.[2]
Solutions:
-
Solvent System Modification: The most common solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system. The TEA will preferentially bind to the acidic sites on the silica, "deactivating" them and allowing your indole compound to elute more symmetrically.[3][4]
-
Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as the polar component of the eluent system.[2]
-
-
Stationary Phase Selection: If modifying the eluent is insufficient, consider an alternative stationary phase.
-
Deactivated Silica: You can prepare triethylamine-deactivated silica gel before packing the column.[1]
-
Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive or basic compounds.[1]
-
Reverse-Phase Silica (C18): For highly polar indoles, reverse-phase chromatography, where the most polar compounds elute first, can provide superior separation.[2]
-
Q2: I'm observing a new, more polar spot on my TLC plates after running a column, and my yield is low. Is my compound decomposing?
Causality: Yes, this is a classic sign of on-column degradation. The electron-rich indole ring is susceptible to decomposition on the acidic surface of silica gel.[1][3][5] This can manifest as new baseline spots or streaks between your product and the baseline.
Solutions:
-
Confirm Instability (2D TLC): Before running a column, perform a two-dimensional TLC. Spot your crude material, run the plate in your chosen solvent system, dry it completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, you will see new spots off the diagonal.
-
Deactivate the Silica: As described in Q1, use TEA in your eluent or pre-treat your silica. This is the most effective first step for preventing acid-catalyzed degradation.[4]
-
Use an N-Protecting Group: If the indole nitrogen is the site of reactivity or instability, using a protecting group during synthesis can prevent degradation during purification. The protecting group can be removed in a subsequent step. This is crucial if C-2 lithiation is performed, as the N-H is more acidic.[6]
| Protecting Group | Common Abbreviation | Stability / Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Stable to base; Cleaved with acid (e.g., TFA).[7] |
| Phenylsulfonyl | PhSO₂ or SO₂Ph | Very robust; Cleavage requires harsh basic conditions.[6] |
| Tosyl | Ts | Stable to many conditions; Cleaved with strong base or reducing agents.[8] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | Cleaved with fluoride sources (TBAF) or Lewis acids.[8] |
Table 1: Common N-protecting groups for indoles and their typical cleavage conditions.
Troubleshooting Logic for Chromatography
Caption: A troubleshooting guide for indole degradation during chromatography.
Troubleshooting Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it often involves a trade-off with recovery.[9] Success depends entirely on selecting an appropriate solvent or solvent system.
Q1: I can't find a suitable single solvent for recrystallization. What should I do?
Causality: The ideal recrystallization solvent dissolves the compound when hot but not when cold. Many indoles do not have this ideal solubility profile in common single solvents.
Solution: Use a Two-Solvent System. This is the most common and effective solution.
-
Dissolve your indole in the minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
A study on the purification of crude indole from industrial sources found a mixed solvent of methanol and water to be effective.[10]
Q2: My recovery after recrystallization is extremely low. How can I improve it?
Causality: Low recovery is an inherent challenge with recrystallization, especially if the compound has some solubility in the cold solvent or if multiple recrystallizations are needed.[9]
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more of your product in the mother liquor upon cooling.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Crash-cooling can trap impurities and lead to smaller crystals that are harder to filter.
-
Recycle the Mother Liquor: The filtrate (mother liquor) contains dissolved product. You can concentrate it and perform a second recrystallization to recover more material, although this "second crop" may be less pure.[11]
-
Wash Crystals Judiciously: Wash the filtered crystals with a small amount of ice-cold solvent to remove residual impurities from the surface. Using too much or warm washing solvent will dissolve your product.
A multi-step crystallization process, which may include recycling the mother liquor, can significantly improve the overall yield.[11] In one documented process, a final purity of 99.5 wt% was achieved with an overall yield of 45.5% after extraction and crystallization steps.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for both analytical purity assessment and final-stage preparative purification of high-value indole compounds.[12]
Q1: What are the recommended starting conditions for reverse-phase HPLC (RP-HPLC) analysis of an indole derivative?
Answer: A C18 column is the standard choice for RP-HPLC. A good starting point for method development is a gradient elution using water and acetonitrile (ACN) or methanol (MeOH) as the mobile phase.
-
Column: C18, 5 µm particle size, ~4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Note: The acidic modifier improves peak shape by protonating residual silanols on the stationary phase. However, prolonged exposure to acid can degrade sensitive indoles. If degradation is observed, use a neutral mobile phase or a column designed for use at higher pH.[13]
-
-
Mobile Phase B: Acetonitrile or Methanol with the same modifier.
-
Gradient: Start with a high percentage of water (e.g., 95% A) and ramp up to a high percentage of organic (e.g., 95% B) over 15-20 minutes.
-
Detection: Indoles have a strong UV chromophore. Monitor at wavelengths around 220 nm and 280 nm.
Q2: My preparative HPLC purification is giving broad peaks and poor recovery. What's wrong?
Causality: Issues in preparative HPLC often stem from overloading the column or solubility problems.
Solutions:
-
Check Solubility: Ensure your sample is fully dissolved in the injection solvent. The ideal injection solvent is the initial mobile phase of your gradient to prevent peak distortion. If you must use a stronger solvent (like DMSO or DMF), keep the injection volume as small as possible.
-
Reduce Loading: You may be overloading the column. Perform a loading study by injecting increasing amounts of your sample. When peak shape begins to deteriorate, you have found the approximate capacity of your column for that compound.
-
Optimize the Gradient: A shallow gradient around the elution point of your compound will improve resolution from nearby impurities.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Deactivation
This protocol is for the purification of a moderately polar, potentially acid-sensitive indole derivative.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target indole an Rf value of ~0.25-0.35.
-
Prepare Eluent: Prepare a bulk solution of your chosen solvent system containing 1% triethylamine (v/v).
-
Pack the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in your prepared eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica.
-
-
Load the Sample (Dry Loading):
-
Dissolve your crude product (~100-200 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add ~1-2 g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or house air) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC.
-
-
Analysis: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
This protocol describes the purification of a solid indole using a soluble/insoluble solvent pair (e.g., Ethyl Acetate/Hexane).
-
Initial Dissolution: Place the crude solid indole in an Erlenmeyer flask with a stir bar. Add the "good" solvent (Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves.
-
Induce Precipitation: Remove the flask from the heat source. Add the "poor" solvent (Hexane) dropwise with continuous stirring. Continue adding until you observe persistent cloudiness.
-
Clarify and Cool: Add 1-2 drops of the "good" solvent (Ethyl Acetate) to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold "poor" solvent (Hexane).
-
Drying: Dry the purified crystals under vacuum. Analyze the final product for purity.
References
-
Kim, S.J. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available from: [Link]
-
Kim, S.J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Available from: [Link]
-
Kim, S.J. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Available from: [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Available from: [Link]
-
Reddit User Discussion. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Available from: [Link]
-
Phetla, T., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available from: [Link]
-
Reddit User Discussion. (2019). Problems with Fischer indole synthesis. r/Chempros. Available from: [Link]
-
Kim, S.J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). MDPI. Available from: [Link]
- Showa Denko K.K. (1992). Process of preparing purified aqueous indole solution. Google Patents.
-
Verma, A., et al. (2025). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. Journal of Organic Chemistry. Available from: [Link]
-
Al-Sabha, T.N. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. Available from: [Link]
-
ResearchGate User Question. (2017). What do common indole impurities look like? ResearchGate. Available from: [Link]
-
ResearchGate Publication. (2018). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available from: [Link]
-
Schmer, G., & Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta. Available from: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available from: [Link]
-
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. National Institutes of Health. Available from: [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Available from: [Link]
-
Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. Available from: [Link]
-
Lubell, W.D., et al. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group. The Journal of Organic Chemistry. Available from: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available from: [Link]
-
ResearchGate User Discussion. (2019). Deactivation of silica gel? ResearchGate. Available from: [Link]
-
Gali, C., et al. (2022). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan. MDPI. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]
-
Abdel-Hamed, A.R., et al. (2024). Four New Perforane-Type Sesquiterpenes from Laurencia obtusa. ACS Omega. Available from: [Link]
-
Collins, C.H., & Dolan, J.W. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns. MDPI. Available from: [Link]
-
Lubell, W.D., et al. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. National Institutes of Health. Available from: [Link]
-
Lundbeck & Co. (2009). Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. Available from: [Link]
-
Crane, J.K., et al. (2023). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Available from: [Link]
-
Chemistry For Everyone. (2024). How To Neutralize Silica Gel? YouTube. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
Alma, J., et al. (1999). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Available from: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
- 9. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cetjournal.it [cetjournal.it]
Technical Support Center: Stabilization of 2,3-Dihydroindole Compounds for Storage
Welcome to the technical support center for the handling and storage of 2,3-dihydroindole compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of these valuable molecules. 2,3-Dihydroindoles, also known as indolines, are a critical structural motif in numerous biologically active compounds and pharmaceuticals.[1][2] However, their reduced pyrrole ring makes them susceptible to environmental factors, posing a significant challenge for their long-term storage and experimental reproducibility. This guide provides field-proven insights and detailed protocols to ensure the integrity of your compounds.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses specific issues you might encounter during your experiments, providing probable causes, immediate actions, and long-term preventative measures.
Q1: I've noticed a gradual color change (e.g., yellowing, browning) in my solid 2,3-dihydroindole sample over time. What is happening and what should I do?
Probable Cause: Color change in solid organic compounds is often a visual indicator of chemical degradation. For 2,3-dihydroindoles, the most common cause is aerobic oxidation. The dihydroindole core is susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts. Even trace amounts of oxygen in a storage vial can initiate this process over weeks or months.
Recommended Actions:
-
Characterize the Extent of Degradation: Before using the compound, assess its purity. A simple Thin Layer Chromatography (TLC) analysis against a fresh or reliably stored sample can quickly reveal the presence of impurities. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the percentage of the parent compound remaining and to identify potential degradation products.[3][4]
-
Evaluate Usability: If degradation is minimal (<5%) and the impurities are known to not interfere with your application, the sample may still be usable for non-critical experiments. However, for sensitive applications like quantitative bioassays or clinical development, using a degraded sample is strongly discouraged as it can lead to inaccurate and misleading results.
Preventative Measures:
-
Inert Atmosphere Storage: The most effective preventative measure is to store the solid compound under an inert atmosphere.[5] This involves purging the storage vial with a dry, inert gas like argon or nitrogen before sealing. Argon is often preferred due to its higher density, which helps displace air more effectively.[6]
-
Proper Sealing: Use vials with high-quality, airtight seals. For maximum protection and long-term storage, sealing the compound in a glass ampoule under vacuum or an inert atmosphere is the gold standard.[7] For routine lab use, vials with PTFE-lined caps are a good option. Consider wrapping the cap seal with parafilm for an extra barrier against moisture and air ingress.[8]
-
Controlled Environment: Store the compound in a cool, dark, and dry place. A desiccator can provide protection from moisture.
Q2: My 2,3-dihydroindole solution, stored in DMSO, is showing new peaks in the LC-MS analysis after just a few days. What are these new peaks and how can I prevent their formation?
Probable Cause: 2,3-dihydroindoles are significantly less stable in solution compared to their solid state.[9] The solvent can facilitate degradation pathways. The new peaks are likely one of two common degradation products:
-
Aromatization Product (Indole): The compound may have been oxidized to its corresponding indole derivative.
-
Oxidized Product (2-Oxindole or 3-Hydroxyindolenine): Oxidation can also occur at the C2 or C3 position of the dihydroindole ring, leading to the formation of oxindoles or other oxidized species.[9][10][11]
Studies have shown that for compounds stored in DMSO, the presence of water is a more significant factor in causing compound loss than oxygen.[12]
Recommended Actions:
-
Identify Degradants: Use the mass spectrometry data to propose structures for the new peaks. The corresponding indole will have a mass that is 2 Da less than the parent compound (loss of two hydrogen atoms). An oxindole will have a mass that is 14 Da more (net addition of an oxygen atom and loss of two hydrogen atoms).
-
Adopt a Stabilization Strategy: Immediately implement a storage strategy for your solutions. Do not assume stability at room temperature or even at 4°C for more than a few hours without taking precautions.
Preventative Measures:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous grade solvents (e.g., anhydrous DMSO) to minimize water-mediated degradation.[12]
-
Inert Gas Purging: Before sealing, gently bubble argon or nitrogen through the solution for a minute and flush the vial's headspace to displace dissolved oxygen.[13]
-
Low-Temperature Storage: Store solutions at -20°C or, for long-term archival, at -80°C. A study on a diverse compound library showed that storage at -20°C under argon resulted in a projected integrity loss of only 12% over four years, compared to 58% for storage at +15°C under argon.[3]
-
Consider Antioxidants: For particularly sensitive compounds or when repeated access is necessary, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be effective.[14] A typical concentration is 0.01%. However, you must first verify that the antioxidant does not interfere with your downstream assay.[15]
Visualizing the Problem: Degradation Pathways
To better understand the chemical changes your compound may be undergoing, the following diagram illustrates the primary oxidative degradation pathways.
Caption: Primary oxidative degradation pathways for 2,3-dihydroindole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2,3-dihydroindole compounds?
For optimal stability, solid compounds should be stored under conditions that minimize exposure to oxygen, moisture, light, and heat. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents aerobic oxidation, the primary degradation pathway.[5] |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the rate of chemical degradation.[3] |
| Light | Amber or Opaque Vials | Protects against photolytic degradation.[16][17] |
| Moisture | Dry Environment (e.g., Desiccator) | Prevents hydrolysis and water-mediated degradation.[6] |
Q2: How should I store 2,3-dihydroindole compounds prepared in solution (e.g., DMSO) for a screening library?
Solutions are more prone to degradation than solids.[9] Proper storage is critical for maintaining the integrity of compound libraries.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Grade DMSO | Minimizes water content, which can accelerate degradation more than oxygen.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) Purge | Removes dissolved oxygen from the solvent and headspace.[13] |
| Temperature | -20°C or -80°C | Significantly slows degradation kinetics.[3] |
| Container | Tightly Sealed Vials (Glass or Polypropylene) | Prevents solvent evaporation and atmospheric contamination.[12] |
| Handling | Aliquot into Single-Use Volumes | Avoids repeated freeze-thaw cycles and contamination of the main stock.[12] |
Q3: I need to repeatedly access my stock solution. What is the best practice to avoid degradation?
Repeatedly opening a stock solution vial introduces atmospheric oxygen and moisture with each use, accelerating degradation. The single best practice to mitigate this is aliquotting .
Upon preparing your stock solution, immediately divide it into smaller, single-use volumes in separate vials. This ensures the main stock remains untouched and that each aliquot is only exposed to the atmosphere once, just before use.
Caption: Recommended workflow for preparing and using aliquotted stock solutions.
Experimental Protocols
Protocol 1: Preparing a Solid Sample for Long-Term Storage under Inert Atmosphere
Objective: To package a solid 2,3-dihydroindole compound in an environment free of reactive oxygen and moisture.
Materials:
-
2,3-dihydroindole compound (pre-dried if necessary)
-
Appropriately sized amber glass vial with a PTFE-lined screw cap
-
Source of dry nitrogen or argon gas with a regulator and needle adapter
-
A second, shorter "exhaust" needle
-
Parafilm
Procedure:
-
Preparation: Place the desired amount of the solid compound into the amber vial. Do not fill the vial more than halfway to ensure adequate headspace for the inert gas.
-
Gas Setup: Set the gas regulator to a low, gentle flow rate (e.g., 1-2 psi). A high flow rate can blow the solid material out of the vial.
-
Purging: Carefully pierce the vial's cap septum (if available) or work under the slightly lifted cap. Insert the inert gas delivery needle into the headspace, ensuring the tip is above the solid. Insert the shorter exhaust needle to allow air to escape.[14]
-
Flushing: Gently flush the vial with the inert gas for 2-5 minutes. This displaces the air and moisture from the vial.
-
Sealing: Remove the exhaust needle first. Wait 2-3 seconds to build a slight positive pressure inside the vial, then remove the gas delivery needle.[14]
-
Final Seal: Immediately tighten the cap securely. For extra protection, wrap the cap-vial interface with 2-3 layers of parafilm, stretching it as you wrap to create a tight seal.
-
Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial in a freezer at -20°C for long-term storage.
Protocol 2: Quality Control Check for Compound Degradation using HPLC
Objective: To assess the purity of a 2,3-dihydroindole sample and check for the presence of degradation products.
Materials:
-
2,3-dihydroindole sample
-
Reference standard (a new or certified pure batch of the same compound, if available)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC system with a UV detector (and ideally a mass spectrometer)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Accurately prepare a solution of your 2,3-dihydroindole sample in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a solution of the reference standard at the same concentration.
-
Method Development: Develop or use an established HPLC method that provides good separation between the parent compound and potential impurities. A typical starting point for a C18 column is a gradient elution from water/acetonitrile to pure acetonitrile. Monitor at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or its λmax).
-
Analysis: Inject the reference standard to determine its retention time and peak shape. Then, inject your test sample.
-
Data Interpretation:
-
Compare the chromatograms. The primary peak in your sample should match the retention time of the reference standard.
-
Integrate all peaks in the chromatogram of your test sample. Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks, expressed as a percentage (Area %).
-
Analyze any significant secondary peaks. If connected to a mass spectrometer, examine their mass-to-charge ratio (m/z) to help identify them as potential indole or oxindole degradation products.[18]
-
-
Decision: Based on the purity level, decide if the compound is suitable for its intended use. For quantitative studies, a purity of >95% is generally required.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Ossila. Air Sensitive Compounds.
- University of Pittsburgh. Chemical Storage.
-
Kochetkov, A. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. [Link]
-
Antosik, A., & Pytlak, A. (2014). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Mini reviews in medicinal chemistry, 14(11), 944-951. [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?. [Link]
-
ResearchGate. (2025). The Search for Promising Antioxidants and Thermostabilizers for Synthetic Fibres in a Number of Nitrogen-Containing Heterocycle Derivatives. [Link]
-
ResearchGate. (2025). New pathway for the biodegradation of indole in Aspergillus niger. [Link]
-
ResearchGate. (2025). Oxygenation of 2,3-dihydroindoles. [Link]
-
ResearchGate. (2025). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. [Link]
-
Der Pharma Chemica. (2017). A Review: Biological Importance of Heterocyclic Compounds. [Link]
-
Sci-Hub. Oxidation of 2,3‐Bis(hydroxymethyl)indole. [Link]
-
Semantic Scholar. Oxidation of 2,3‐Bis(hydroxymethyl)indole. [Link]
-
Lin, G. H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2689. [Link]
-
University of Southern California. Chemical Segregation and Storage. [Link]
-
Godevac, D., et al. (2013). Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini reviews in medicinal chemistry, 13(3), 431-438. [Link]
-
Carter, S. E., et al. (2024). Biocatalytic stereoselective oxidation of 2-arylindoles. ChemRxiv. [Link]
-
PubMed. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]
-
MDPI. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]
-
Beller, M., et al. (2000). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry, 65(18), 5678-5684. [Link]
-
ACS Publications. Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-304. [Link]
-
Klemba, A., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific reports, 10(1), 1-11. [Link]
-
Kozik, V., et al. (2012). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of biomolecular screening, 17(7), 904-913. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Park, J. M., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. Applied Biological Chemistry, 62(1), 1-5. [Link]
-
Arismendi, M. J., et al. (2013). Analytical methodologies for the determination of endocrine disrupting compounds in biological and environmental samples. BioMed research international, 2013. [Link]
-
Sirsi, S. R., et al. (2019). Effect of temperature on the size distribution, shell properties, and stability of Definity. Ultrasound in medicine & biology, 45(2), 487-497. [Link]
-
ResearchGate. (2016). Effect of temperature and time on the stability of chemistry analytes in lyophilized control samples. [Link]
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1982). Acid-catalysed rearrangements. Specific syntheses of 2,3-disubstituted indoles and N-hydroxyindoles. [Link]
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ossila.com [ossila.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Complexities of Substituted Indole Characterization
Welcome to the Technical Support Center dedicated to the analytical challenges encountered in the characterization of substituted indoles. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with this vital class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Indole and its derivatives are privileged scaffolds in numerous pharmaceuticals and biologically active molecules. However, their unique electronic properties, reactivity, and potential for instability can present significant hurdles during structural elucidation and purity assessment. This guide is structured in a question-and-answer format to directly address common issues you may face.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural characterization for organic molecules. However, the indole nucleus has several features that can complicate spectral interpretation.
FAQ 1.1: Why is the N-H proton of my indole often broad or completely absent in the ¹H NMR spectrum? How can I reliably observe and assign it?
Answer:
The broadening or disappearance of the indole N-H proton signal is a frequently observed phenomenon rooted in two main chemical processes: quadrupolar broadening and chemical exchange .
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and possesses a quadrupole moment. This allows for rapid relaxation, which can lead to broadening of the signal of any proton directly attached to it.
-
Chemical Exchange: The N-H proton is acidic and can undergo chemical exchange with residual water or other exchangeable protons in the NMR solvent (e.g., methanol-d4). If the rate of this exchange is on the NMR timescale, the signal will be broadened. In the presence of even trace amounts of acidic or basic impurities, this exchange can be accelerated, leading to the signal disappearing entirely into the baseline.
Troubleshooting and Solutions:
-
Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible. Using freshly opened ampules of high-purity solvent or storing the solvent over molecular sieves can help. Even NMR tubes that have been washed and oven-dried can retain enough moisture to cause issues.[1]
-
D₂O Exchange: To confirm the identity of a suspected N-H peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the peak to disappear.[1]
-
Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in a sharper N-H signal.
-
Use a Non-protic, Aprotic Solvent: Solvents like DMSO-d₆ are excellent for observing N-H protons as they are less likely to participate in proton exchange compared to solvents like CDCl₃ (which can contain trace acid) or MeOD-d₄.
-
¹⁵N-HMBC Experiment: For unambiguous assignment, a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment can be performed. This will show a correlation between the N-H proton and the nitrogen atom of the indole ring.
FAQ 1.2: The aromatic region of my ¹H NMR spectrum is crowded and difficult to interpret. What strategies can I use for confident assignment?
Answer:
The protons on the benzene portion of the indole ring (positions 4, 5, 6, and 7) often have similar chemical shifts, leading to overlapping multiplets. The substitution pattern dramatically influences these shifts.
Key Strategies for Deciphering Complex Aromatic Signals:
-
Predictive Analysis: Use known substituent effects to predict the chemical shifts. Electron-donating groups (e.g., -OCH₃, -CH₃) will shield nearby protons (shift them upfield), while electron-withdrawing groups (e.g., -NO₂, -CN) will deshield them (shift them downfield).
-
2D NMR Spectroscopy: Two-dimensional NMR is an indispensable tool for resolving overlapping signals and establishing connectivity.[2][3][4][5][6]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks will appear between protons that are coupled to each other (typically on adjacent carbons). This is excellent for tracing the connectivity of the aromatic protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly powerful for assigning quaternary carbons and for linking substituents to the indole core.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which can be crucial for differentiating between certain isomers.
-
Typical ¹H and ¹³C Chemical Shift Ranges for the Indole Core:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (N-H) | 8.0 - 8.5 (often broad) | - |
| 2 | 7.0 - 7.5 | 120 - 125 |
| 3 | 6.4 - 6.8 | 100 - 105 |
| 3a | - | 127 - 130 |
| 4 | 7.5 - 7.8 | 120 - 123 |
| 5 | 7.0 - 7.3 | 120 - 123 |
| 6 | 7.0 - 7.3 | 120 - 123 |
| 7 | 7.5 - 7.8 | 110 - 115 |
| 7a | - | 135 - 138 |
Note: These are approximate ranges and can vary significantly with substitution.[7][8][9][10]
Experimental Workflow for Structural Elucidation:
Section 2: Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and obtaining structural information through fragmentation analysis.
FAQ 2.1: What are the characteristic fragmentation patterns of substituted indoles in ESI-MS/MS?
Answer:
The fragmentation of substituted indoles is highly dependent on the nature and position of the substituents. However, some general patterns are observed.
-
Loss of Substituents: A common fragmentation pathway is the loss of substituents from the indole core. For example, an N-alkylated indole will often show a fragment corresponding to the loss of the alkyl group.
-
Ring Cleavage: The indole ring system itself can undergo fragmentation. A characteristic fragment for many indoles is the ion at m/z = 89, which arises from cleavage of the pyrrole ring.[11]
-
Rearrangements: Intramolecular rearrangements can occur, especially in complex indole alkaloids.[12]
-
Influence of Substituents: The fragmentation will be directed by the substituents. For instance, in nitro-substituted indoles, the loss of the nitro group is a common fragmentation pathway.[13] For compounds with ester groups, losses of ethylene and carbon dioxide can be observed.[11]
Example Fragmentation of a Simple Substituted Indole (e.g., 3-acetylindole):
-
Molecular Ion ([M+H]⁺): The protonated molecule is typically the base peak.
-
Loss of Ketene: A common fragmentation for acetylated compounds is the loss of ketene (CH₂=C=O).
-
Loss of Methyl Radical: Loss of a methyl radical from the acetyl group can also occur.
A detailed study of the fragmentation patterns of your specific class of substituted indoles is highly recommended.[13][14][15][16][17][18]
FAQ 2.2: My indole is not ionizing well by Electrospray Ionization (ESI). What are some alternative ionization techniques?
Answer:
ESI is most effective for polar and ionizable compounds. If your substituted indole is relatively nonpolar, you may experience poor ionization efficiency. Here are some excellent alternatives:
| Ionization Technique | Principle | Best Suited For |
| APCI (Atmospheric Pressure Chemical Ionization) | A corona discharge creates reagent ions from the solvent vapor, which then ionize the analyte through proton transfer or charge exchange. | Moderately polar to nonpolar compounds that are volatile enough to be vaporized in a heated nebulizer. |
| APPI (Atmospheric Pressure Photoionization) | A UV lamp emits photons that ionize a dopant molecule, which in turn ionizes the analyte. | Nonpolar and aromatic compounds that are difficult to ionize by ESI or APCI. |
| EI (Electron Ionization) | A high-energy electron beam bombards the sample in the gas phase, causing ionization and extensive fragmentation. | Volatile and thermally stable compounds. Often used with GC-MS. Provides reproducible fragmentation patterns for library searching.[19] |
| CI (Chemical Ionization) | A "softer" version of EI where a reagent gas is used to ionize the analyte through chemical reactions. | Compounds that fragment excessively with EI, allowing for better observation of the molecular ion.[19] |
Decision Tree for Ionization Method Selection:
Section 3: Chromatography (HPLC/UPLC)
Chromatographic separation is essential for assessing the purity of substituted indoles and for isolating them from reaction mixtures.
FAQ 3.1: I'm experiencing poor peak shape (tailing) for my indole analysis on a C18 column. What are the likely causes and how can I improve it?
Answer:
Peak tailing for indoles, which are basic compounds, is a classic problem in reversed-phase HPLC. The primary cause is secondary interactions between the basic indole nitrogen and acidic silanol groups on the surface of the silica-based stationary phase.
Solutions to Improve Peak Shape:
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5), both the indole (which will be protonated) and the silanol groups (which will be in their neutral form) are in a state that minimizes unwanted ionic interactions.[20]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. Using a high-quality, modern C18 column is often the most effective solution.[21]
-
Add a Competing Base: In older methods, a small amount of a competing base, like triethylamine (TEA), was added to the mobile phase to occupy the active silanol sites and prevent them from interacting with the analyte.[20]
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.[22][23]
-
Reduce Injection Volume/Concentration: Overloading the column can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.[22]
FAQ 3.2: My substituted indoles are co-eluting. What strategies can I use to improve their separation?
Answer:
Achieving baseline separation of structurally similar indoles can be challenging. Here's a systematic approach to method development:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase. Acetonitrile and methanol offer different selectivities.
-
pH: The retention of ionizable indoles is highly dependent on the pH of the mobile phase. A small change in pH can significantly alter selectivity.[24][25]
-
-
Employ Gradient Elution: If your sample contains indoles with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic method.[24]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can provide a different selectivity.
-
Phenyl-Hexyl or PFP (Pentafluorophenyl) Phases: These phases offer alternative retention mechanisms, including π-π interactions, which can be very effective for separating aromatic compounds like indoles.[26][27]
-
C8 vs. C18: A C8 column is less retentive than a C18 and may provide better separation for very hydrophobic indoles.[21]
-
-
Adjust Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, which can alter selectivity.
Section 4: General Sample Handling and Stability
The inherent reactivity of the indole nucleus makes these compounds susceptible to degradation.
FAQ 4.1: My substituted indole is developing a color over time. What is the cause of this degradation and how should I store my samples?
Answer:
The development of color in indole samples is a strong indicator of oxidation . The electron-rich nature of the indole ring makes it susceptible to oxidation by atmospheric oxygen, especially when exposed to light.[28][29][30][31][32][33] This can lead to the formation of complex oligomeric and polymeric materials, often with intense colors.
Best Practices for Storage and Handling:
-
Store under an Inert Atmosphere: For long-term storage, it is best to store solid samples or solutions under an inert atmosphere of nitrogen or argon.
-
Protect from Light: Store samples in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze oxidation.[29]
-
Low Temperature: Store samples at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation.
-
Use Freshly Prepared Solutions: For analytical work, it is always best to use freshly prepared solutions of your indole standards and samples.
-
Solvent Choice: The choice of solvent can influence stability. Protic solvents can sometimes facilitate degradation pathways.[34][35][36][37][38][39]
By understanding the inherent chemical properties of substituted indoles and employing a systematic, science-based approach to troubleshooting, you can overcome the challenges in their characterization and ensure the integrity of your analytical data.
References
-
Study of Mass Spectra of Some Indole Derivatives - Scirp.org. Available at: [Link]
-
3-Substituted indole: A review - International Journal of Chemical Studies. Available at: [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH. Available at: [Link]
-
Mass spectrometry of simple indoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed. Available at: [Link]
-
Structure Determination of Two New Indole-Diterpenoids From Penicillium Sp. CM-7 by NMR Spectroscopy - PubMed. Available at: [Link]
-
Alternative Ionization Techniques | Waters. Available at: [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. Available at: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
-
Structure Elucidation and NMR Assignments of Two Unusual Monoterpene Indole Alkaloids From Psychotria Stachyoides - PubMed. Available at: [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. Available at: [Link]
-
Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC - NIH. Available at: [Link]
-
Solvent effects on the fluorescent states of indole derivatives–dipole moments. Available at: [Link]
-
Differential Analysis of 2D NMR Spectra: New Natural Products from a Pilot-Scale Fungal Extract Library - ResearchGate. Available at: [Link]
-
Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed. Available at: [Link]
-
SOLVENT EFFECTS ON THE FLUORESCENT STATES OF INDOLE DERIVATIVES‐DIPOLE MOMENTS - Sci-Hub. Available at: [Link]
-
An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Simulations of solvent effects on fluorescence spectra and dynamics of indoles. Available at: [Link]
-
(PDF) Study of Mass Spectra of Some Indole Derivatives - ResearchGate. Available at: [Link]
-
13C NMR spectroscopy of indole derivatives - Semantic Scholar. Available at: [Link]
-
Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC - ResearchGate. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]
-
Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... - ResearchGate. Available at: [Link]
-
Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. Available at: [Link]
-
Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines | ACS Omega. Available at: [Link]
-
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent. Available at: [Link]
-
Regioselective oxidation of indoles to 2-oxindoles - RSC Publishing. Available at: [Link]
-
Common Ionization Methods | Waters. Available at: [Link]
-
Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC - NIH. Available at: [Link]
-
Different Types of Stationary Phases in Liquid Chromatography - Veeprho. Available at: [Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study - ACP. Available at: [Link]
-
-
How to Obtain Good Peak Shapes. Available at: [Link]
-
-
fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry - SciELO. Available at: [Link]
-
Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+ | Request PDF - ResearchGate. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]
-
7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available at: [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation - ResearchGate. Available at: [Link]
-
Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 - YouTube. Available at: [Link]
-
Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC - NIH. Available at: [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. Available at: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure elucidation and NMR assignments of two unusual monoterpene indole alkaloids from Psychotria stachyoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. scielo.br [scielo.br]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 21. agilent.com [agilent.com]
- 22. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 23. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. veeprho.com [veeprho.com]
- 28. chemijournal.com [chemijournal.com]
- 29. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 34. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. sci-hub.st [sci-hub.st]
- 37. Simulations of solvent effects on fluorescence spectra and dynamics of indoles | Semantic Scholar [semanticscholar.org]
- 38. pubs.acs.org [pubs.acs.org]
- 39. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
"removing impurities from 1H-Indole-1-ethanol, 2,3-dihydro- reaction mixture"
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1H-Indole-1-ethanol, 2,3-dihydro- (also known as 1-(indolin-1-yl)ethan-1-ol) from a reaction mixture. We address common impurities, troubleshooting strategies for standard purification techniques, and provide validated protocols to enhance purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common issues encountered during the purification process.
Q1: What are the most likely impurities in my 1H-Indole-1-ethanol, 2,3-dihydro- reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. If your synthesis involves the reduction of 1H-Indole-1-ethanol, the primary impurities include:
-
Unreacted Starting Material: 1H-Indole-1-ethanol.
-
Oxidation Product: The 2,3-dihydroindole (indoline) ring is susceptible to oxidation and can revert to the aromatic indole structure, especially during workup or chromatography on silica gel.[1]
-
Catalyst Residues: If catalytic hydrogenation was employed (e.g., Pd/C), residual palladium can contaminate the product.
-
Reagent Byproducts: Salts and byproducts from the reducing agent (e.g., borohydride salts).
If the synthesis involves N-alkylation of indoline, you may encounter:
-
Unreacted Starting Material: Indoline.
-
Over-alkylation or Side-alkylation Products: While less common for N-alkylation, impurities from reactions at other sites can occur under certain conditions.[2][3]
-
Base and Solvent Residues: Inorganic or organic bases (e.g., triethylamine, potassium carbonate) and high-boiling solvents (e.g., DMF, DMSO) may persist after the initial workup.[4][5]
Q2: My final product shows a spot on the TLC that corresponds to the indole starting material. What happened?
A2: This is a common issue caused by the re-aromatization of the 2,3-dihydroindole ring.[1] This oxidation can be promoted by:
-
Air Exposure: Prolonged exposure of the reaction mixture or purified product to air, especially in solution.
-
Acidic Conditions: Traces of acid can catalyze the dehydrogenation.
-
Active Chromatographic Media: Standard silica gel is slightly acidic and can facilitate oxidation during column chromatography.
To mitigate this, work under an inert atmosphere (Nitrogen or Argon) where possible, ensure your workup is neutral or slightly basic, and consider using deactivated silica gel for chromatography.[6]
Q3: Why is my recovery so low after column chromatography?
A3: Low recovery can stem from several factors. The hydroxyl group in your target molecule can lead to strong binding with the silica gel stationary phase, causing irreversible adsorption or "streaking."[6] Additionally, if the compound is sensitive, on-column degradation or oxidation can occur, as discussed in Q2. Overloading the column is another frequent cause of poor separation and apparent yield loss.[6]
Q4: Can I use recrystallization instead of chromatography?
A4: Recrystallization is an excellent method for final purification, provided a suitable solvent system can be identified and the crude product is of sufficient initial purity (typically >90%).[7][8] It is particularly effective at removing trace impurities and achieving high crystalline purity. However, it is often less effective than chromatography for removing large quantities of impurities with similar solubility profiles. A common strategy is to perform a primary purification by column chromatography followed by a final polishing step via recrystallization.[9]
Part 2: Troubleshooting Guide: Purification Workflows
This section provides detailed troubleshooting advice for the two primary purification techniques.
Workflow 1: Column Chromatography
Column chromatography is the most versatile method for separating the target compound from both more and less polar impurities.
Caption: General workflow for purification via column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Streaking on TLC/Column | 1. Compound is highly polar and interacting strongly with acidic silica.[6]2. Sample is overloaded on the TLC plate or column. | 1. Deactivate Silica: Pre-treat the silica gel by slurrying it in an eluent containing 0.5-1% triethylamine or ammonia.[6]2. Reduce Load: Use a higher ratio of silica to crude material (aim for 50:1 to 100:1 w/w).3. Change Solvent System: Add a more polar solvent like methanol (1-5%) to your eluent to improve mobility. |
| Poor Separation from Impurity | 1. Impurity has a very similar polarity to the product.2. Inappropriate solvent system (too polar or not polar enough).3. Improperly packed column leading to channeling. | 1. Shallow Gradient: Use a very slow, shallow gradient of the polar solvent to maximize resolution.2. Solvent Screening: Test different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) via TLC to find one that offers better separation.3. Repack Column: Ensure the column is packed uniformly using a slurry method to avoid cracks and channels. |
| Product Not Eluting from Column | 1. Eluent is not polar enough.2. Compound has decomposed or irreversibly adsorbed to the silica. | 1. Increase Polarity: Gradually increase the eluent polarity. A final column flush with 10-20% Methanol in Ethyl Acetate may be necessary.2. Use Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase). |
Workflow 2: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid product.
Caption: Decision tree for troubleshooting recrystallization issues.
Q: My compound is "oiling out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Try re-heating the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Using a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also resolve this by lowering the solution's saturation point.[7]
Q: No crystals are forming, even after cooling in an ice bath. What's next? A: The solution may not be sufficiently supersaturated, or nucleation is inhibited. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure product. If that fails, you may need to reduce the solvent volume by gentle heating and attempt to cool again.
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are general guidelines and may require optimization for your specific reaction scale and impurity profile. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Purification by Silica Gel Chromatography
This protocol assumes a crude product contaminated with less polar (e.g., re-oxidized indole) and more polar (e.g., reagent byproducts) impurities.
1. Preparation and TLC Analysis: a. After an aqueous workup, dissolve a small amount of the crude, dried reaction mixture in a suitable solvent (e.g., ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Aim for a retention factor (Rf) of 0.25-0.35 for the desired product. d. To aid visualization, stain the plate with potassium permanganate (KMnO₄) or a vanillin solution, which are effective for hydroxyl groups and indole-related compounds.
2. Column Packing: a. Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 height-to-diameter ratio). b. Fill the column about one-third full with the initial, low-polarity eluent (e.g., 10% EtOAc in Hexanes). c. In a separate beaker, prepare a slurry of silica gel in the same eluent (aim for a silica-to-crude ratio of at least 50:1 w/w). d. Pour the slurry into the column. Use gentle pressure from an air or argon line to pack the bed firmly and evenly, ensuring no air bubbles or cracks form.
3. Sample Loading: a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. b. Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column bed.
4. Elution and Fraction Collection: a. Begin eluting with the low-polarity solvent system, collecting fractions. b. Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 30% EtOAc in Hexanes). A shallow gradient is key for separating compounds with close Rf values.[6] c. Monitor the collected fractions by TLC. d. Once the desired product has fully eluted, you can flush the column with a highly polar solvent (e.g., 100% EtOAc or 10% MeOH in EtOAc) to remove any strongly adsorbed impurities.
5. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1H-Indole-1-ethanol, 2,3-dihydro-.
Protocol 2: Purification by Recrystallization
This protocol is for polishing a product that is already >90% pure.
1. Solvent Selection: a. Place a small amount of your crude product into several test tubes. b. Add different solvents to each tube and observe solubility at room temperature and upon heating. c. An ideal solvent will dissolve the product when hot but not when cold. Common solvents for indole derivatives include ethanol, methanol/water mixtures, or ethyl acetate/hexane mixtures.[5][7]
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.
3. Cooling and Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. c. Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis.
- WO2014083113A1 - Crystallization process of tricyclic indole derivatives. Google Patents.
- Optimizing reaction conditions for N-alkylation of indoles. Benchchem.
- Crystallization purification of indole. ResearchGate.
- US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
- Technical Support Center: Synthesis of 1-hexadecyl-1H-indole-2,3-dione. Benchchem.
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC - PubMed Central.
- 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers.
- Technical Support Center: Purification of Crude 3-Nitro-1H-Indole. Benchchem.
- Synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole: A Technical Guide. Benchchem.
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1H-Indole-1-ethanol, 2,3-dihydro-
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indole-1-ethanol, 2,3-dihydro- (also known as N-hydroxyethyl indoline). Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, particularly concerning the challenges of scaling this synthesis from the bench to pilot scale. We will address common synthetic routes, safety protocols, and purification strategies to ensure a safe, efficient, and reproducible process.
Part 1: Critical Safety Protocols & Handling
Scaling up any chemical synthesis requires a renewed and heightened focus on safety. The N-alkylation of indoline, especially when using highly reactive reagents like ethylene oxide, presents significant hazards that must be meticulously managed.
Q1: What are the primary hazards associated with using ethylene oxide for N-hydroxyethylation, and what are the mandatory precautions?
A1: Ethylene oxide is an excellent reagent for this transformation due to its high reactivity and 100% atom economy. However, it is also an extremely hazardous substance. The primary risks are:
-
Extreme Flammability and Explosivity: Ethylene oxide has a wide explosive range in air and a low ignition point.[1] It can also polymerize violently, a reaction catalyzed by acids, bases, and certain metal salts, leading to a dangerous pressure buildup.[2]
-
High Toxicity: It is a known human carcinogen, a reproductive toxin, and an irritant.[2][3] The permissible exposure limit (PEL) set by OSHA is extremely low, at 1 ppm averaged over an 8-hour workday.[1][2]
-
Reactivity: It can react violently with strong acids, bases, and oxidizers.[1]
Mandatory Safety Protocols for Scale-Up:
-
Engineering Controls: All work must be conducted in a certified, explosion-proof chemical fume hood or a walk-in hood for larger setups.[4] The use of a sealed, jacketed glass reactor is essential for temperature control and containment. Electrical equipment must be intrinsically safe to prevent sparks.[3][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable. This includes a flame-resistant lab coat, chemical splash goggles and a face shield, and specialized gloves (e.g., butyl rubber or Silvershield).[4] Respiratory protection may be required depending on the setup.[5]
-
Monitoring: A continuous ethylene oxide gas monitoring system with an audible alarm must be installed in the laboratory.
-
Reagent Handling: Ethylene oxide is typically supplied as a liquefied gas in cylinders. Use a dedicated pressure regulator and ensure all lines are leak-tested before use. It is often condensed at low temperature and added slowly to the reaction mixture to maintain control.
-
Emergency Preparedness: An emergency plan must be in place. This includes immediate evacuation routes, access to safety showers and eyewash stations, and having appropriate fire extinguishers (e.g., CO2, dry chemical) readily available.[2] Personnel must be trained in spill and leak response.[5]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides a logical framework for resolving them.
Problem: Low Yield or Stalled Reaction
Q2: My reaction yield is consistently low (<50%). I am reacting indoline with ethylene oxide in methanol. What are the likely causes and how can I fix this?
A2: Low yields in this reaction are common when scaling up and can be traced to several factors. The key is to determine if the starting material is being consumed and if so, where it is going.
Potential Causes & Solutions:
| Potential Cause | Recommended Action & Explanation |
| Inefficient Gas Delivery/Poor Mass Transfer | On a larger scale, simply bubbling ethylene oxide gas into the solution is inefficient. Solution: Condense the ethylene oxide gas at low temperature (e.g., in a dry ice/acetone cold finger) and add the liquid ethylene oxide slowly to the reaction mixture below the surface. This improves its dissolution and availability for the reaction. Ensure vigorous stirring to overcome mass transfer limitations. |
| Premature Polymerization of Ethylene Oxide | Ethylene oxide can polymerize, especially if trace amounts of acid or base are present or if localized hot spots occur. Solution: Ensure all glassware is scrupulously clean and dry. Use high-purity, anhydrous solvents. The reaction of indoline with ethylene oxide is often autocatalytic but can be slow to start; some protocols use a catalytic amount of acid or base, which must be carefully controlled. Maintain strict temperature control using a jacketed reactor. |
| Sub-optimal Reaction Temperature | The reaction rate is highly temperature-dependent. Too low, and the reaction will be impractically slow. Too high, and you risk runaway polymerization and side reactions. Solution: The optimal temperature is typically between room temperature and 40°C. Start at a lower temperature (e.g., 0-5°C) during the ethylene oxide addition to manage the initial exotherm, then allow the mixture to slowly warm to room temperature or slightly above to drive the reaction to completion. |
| Insufficient Reaction Time | The reaction may simply not have run long enough. Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Look for the disappearance of the indoline starting material. Continue the reaction until no further change is observed. |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Problem: Significant Impurity Formation
Q3: My crude product contains a significant byproduct with a higher molecular weight. What is it and how can I prevent it?
A3: This is a classic case of over-alkylation . The primary alcohol product, 1H-Indole-1-ethanol, 2,3-dihydro-, is itself nucleophilic and can react with another molecule of ethylene oxide. This forms an ether, 2-(2-(indolin-1-yl)ethoxy)ethan-1-ol, leading to a chain reaction that can produce polyethylene glycol (PEG)-like oligomers attached to the indoline nitrogen.
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry: Use a slight excess of indoline relative to ethylene oxide (e.g., 1.1 to 1.0 equivalents). This ensures the more nucleophilic starting material preferentially consumes the ethylene oxide.
-
Lower Reaction Temperature: Higher temperatures can increase the rate of the secondary alkylation. Running the reaction at the lowest practical temperature that still allows for a reasonable reaction time will improve selectivity.
-
Slow Reagent Addition: Add the ethylene oxide slowly and incrementally. This keeps its instantaneous concentration low, favoring the reaction with the more abundant and more nucleophilic indoline over the alcohol product.
Q4: I am using 2-bromoethanol and potassium carbonate, but I am seeing a significant amount of a C3-alkylated byproduct. How can I improve N-selectivity?
A4: The competition between N-alkylation and C3-alkylation is a known issue in indole chemistry.[6] While indoline is less aromatic than indole, the C3 position can still possess some nucleophilic character.
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is known to favor N-alkylation.[6][7] The base completely deprotonates the indole nitrogen, making it a much stronger and more accessible nucleophile than the C3 carbon. Potassium carbonate (K₂CO₃) is a weaker base and may not achieve full deprotonation, leading to a mixture of products.
-
Reaction Temperature: In some cases, higher temperatures can favor N-alkylation.[6] You may need to screen temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and selectivity.
Part 3: Frequently Asked Questions (FAQs)
Q5: For scaling up, which synthetic route is preferable: ethylene oxide or 2-bromoethanol?
A5: This choice involves a trade-off between efficiency/cost and safety/simplicity.
| Feature | Ethylene Oxide Route | 2-Bromoethanol Route |
| Atom Economy | 100% (ideal) | Lower; generates bromide salts as waste. |
| Safety | High Hazard. Requires specialized equipment and extensive safety protocols.[1][2][3] | Moderate Hazard. 2-bromoethanol is toxic and corrosive but is a manageable liquid. |
| Reaction Conditions | Often autocatalytic, lower temperatures. No base required in some protocols. | Requires a base (e.g., K₂CO₃, NaH) and typically higher temperatures. |
| Workup | Simpler; primarily involves solvent removal and extraction. | More complex; requires filtration of salts and aqueous washes to remove the base. |
| Cost | Ethylene oxide is a cheap, high-volume industrial chemical. | 2-bromoethanol and bases are more expensive per mole. |
| Recommendation | Preferred for large industrial scale where investment in safety and specialized equipment is justified by the higher efficiency and lower cost. | Preferred for lab and pilot scale where safety and operational simplicity are prioritized over atom economy. |
Q6: What is the most effective method for purifying multi-gram to kilogram quantities of 1H-Indole-1-ethanol, 2,3-dihydro-?
A6: While column chromatography is the standard for small-scale purification, it becomes impractical and expensive at a larger scale.
-
Distillation: If the product is thermally stable and has a boiling point sufficiently different from impurities (like unreacted indoline or over-alkylated products), vacuum distillation is an excellent method for purification on a large scale.
-
Crystallization: This is often a highly effective and scalable method. The product is an oil at room temperature, but it may be possible to crystallize it from a non-polar solvent at low temperatures (e.g., hexane or heptane).[8] Alternatively, converting the alcohol to a solid derivative (e.g., a benzoate ester), crystallizing it, and then hydrolyzing it back to the alcohol is a viable, albeit longer, route.
-
Acid/Base Extraction: A thorough extraction workup can significantly purify the material. The product is a weak base. Washing the organic solution with dilute acid (e.g., 1M HCl) can remove unreacted indoline. Subsequent washing with dilute base (e.g., NaHCO₃) and brine can remove other impurities before solvent evaporation.
Part 4: Scalable Experimental Protocols
Protocol 1: N-Alkylation using Ethylene Oxide (Pilot Scale)
Safety Warning: This procedure must only be performed by trained personnel in a facility designed to handle ethylene oxide. A jacketed reactor and continuous gas monitoring are mandatory.
Workflow Diagram
Caption: Scaled-Up Synthesis Workflow using Ethylene Oxide.
Reagents & Conditions:
| Reagent | Molar Eq. | Quantity (for 1 kg Indoline) | Notes |
| Indoline | 1.0 | 1.00 kg (8.39 mol) | Ensure high purity. |
| Ethylene Oxide | 1.05 | 387 g (8.79 mol) | Use a lecture bottle or cylinder with a dip tube. |
| Methanol (Anhydrous) | - | ~8.4 L | Solvent. Use a dry, high-purity grade. |
Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a sub-surface addition line connected to a dry ice condenser.
-
Charging: Under a nitrogen atmosphere, charge the reactor with indoline (1.00 kg) and anhydrous methanol (8.4 L). Begin vigorous stirring.
-
Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0-5°C.
-
Ethylene Oxide Addition: Slowly bubble ethylene oxide gas through the dry ice condenser to collect approximately 387 g of liquid ethylene oxide. Add the condensed liquid to the reactor via the sub-surface line over 2-3 hours, carefully monitoring the internal temperature to ensure it does not exceed 10°C. An exotherm is expected.
-
Reaction: Once the addition is complete, turn off the coolant and allow the reactor to warm to room temperature (~25°C). Stir for 12-24 hours.
-
Monitoring: Take aliquots periodically and analyze by GC-MS to monitor the consumption of indoline. The reaction is complete when <1% of indoline remains.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Redissolve the resulting oil in dichloromethane (DCM, 5 L).
-
Purification: Wash the DCM solution with saturated aqueous sodium chloride (brine, 2 x 2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil by vacuum distillation to obtain 1H-Indole-1-ethanol, 2,3-dihydro- as a clear, viscous oil.
References
-
Interscan Corporation. (2024). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. 1
-
Canadian Centre for Occupational Health and Safety. (n.d.). Ethylene Oxide. 5
-
Environmental Health & Safety, University of New Mexico. (n.d.). Ethylene Oxide Standard Operating Procedure Template. 4
-
Balchem. (2022). SAFETY DATA SHEET ETHYLENE OXIDE. 3
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethylene oxide. 2
-
BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. 9
-
BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. 6
-
BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. 7
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). National Institutes of Health (NIH). 8
Sources
- 1. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
- 2. nj.gov [nj.gov]
- 3. balchem.com [balchem.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. CCOHS: Ethylene Oxide [ccohs.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"avoiding over-reduction in the synthesis of 2,3-dihydroindoles"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced organic synthesis. This guide is designed to provide in-depth, practical solutions to a common yet critical challenge in medicinal chemistry and materials science: the selective reduction of indoles to 2,3-dihydroindoles (indolines) while avoiding over-reduction. The indole nucleus is a cornerstone of countless bioactive molecules, and its controlled saturation is pivotal for modulating pharmacological properties.[1] This resource combines mechanistic insights with actionable troubleshooting protocols to enhance the precision and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format. We will explore the underlying chemical principles and provide validated protocols to overcome these hurdles.
Question 1: "My reaction is non-selective. I'm reducing a simple indole, but my main product is the fully saturated octahydroindole. What's causing this, and how can I stop it?"
Answer: This is a classic case of over-reduction, a frequent issue when the chosen reduction method is too harsh for the substrate. The aromaticity of the indole ring presents a significant resonance stabilization energy that must be overcome.[2] However, once the 2,3-double bond is saturated to form the indoline, the benzenoid ring becomes susceptible to further reduction under forcing conditions, leading to the octahydroindole.
Root Cause Analysis:
-
High-Pressure Catalytic Hydrogenation: Powerful heterogeneous catalysts like Rhodium on Carbon (Rh/C) or even Platinum on Carbon (Pt/C) under high hydrogen pressure and elevated temperatures are designed to saturate aromatic systems. While effective, they lack the subtlety needed for selective 2,3-reduction of the indole pyrrole ring.[3][4]
-
Mechanism of Over-Reduction: The initial hydrogenation disrupts the indole's aromatic system to form the indoline. The indoline, being a substituted aniline derivative, can then undergo hydrogenation of the benzene ring, especially with aggressive catalysts, leading to complete saturation.
Recommended Solution: Ionic Hydrogenation with Triethylsilane (Et3SiH) and Trifluoroacetic Acid (TFA)
This method, often called ionic hydrogenation, is a highly effective and selective technique for reducing indoles to indolines without affecting the benzene ring.[5][6]
Why It Works (Causality): The magic of this reagent combination lies in its mechanism. Trifluoroacetic acid (TFA) is a strong acid that protonates the electron-rich C3 position of the indole nucleus. This protonation disrupts the aromaticity and forms a highly reactive indoleninium cation intermediate.[2] This cation is a potent electrophile. Triethylsilane then acts as a mild hydride (H⁻) donor, selectively attacking the electrophilic C2 position of the indoleninium ion to deliver the hydride and complete the reduction.[7] The benzene ring remains untouched because it is not activated under these conditions.
dot
Caption: Mechanism of selective indole reduction via ionic hydrogenation.
Validated Protocol: Selective Reduction of Indole to 2,3-Dihydroindole
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the indole substrate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or neat trifluoroacetic acid.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exothermic reaction upon acid addition.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the solution if using DCM. If using neat TFA, this step is omitted. Following this, add triethylsilane (Et₃SiH, 2-3 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize the excess TFA.
-
Extraction & Purification: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Question 2: "I'm attempting a catalytic hydrogenation of an unprotected indole, but the reaction stalls or gives low yields. Is the catalyst being poisoned?"
Answer: Yes, this is a very likely scenario. The product of the reaction, the indoline, is a secondary amine. Secondary amines, particularly cyclic ones, can act as ligands and strongly coordinate to the surface of heterogeneous metal catalysts (like Pt, Pd, Rh), effectively "poisoning" them and halting the catalytic cycle.[2] This is a long-standing challenge in the hydrogenation of unprotected indoles.[2]
Root Cause Analysis:
-
Catalyst Poisoning: The lone pair of electrons on the indoline nitrogen binds to the active sites of the metal catalyst, preventing further substrate molecules from accessing them.
-
Substrate Reactivity: Unprotected indoles can also be prone to polymerization under acidic conditions, which are sometimes used to activate the substrate.[2]
Recommended Solution: Acid-Activated Catalytic Hydrogenation in Water
A green and effective method involves using an acid co-catalyst to activate the indole, which can mitigate catalyst poisoning and improve reaction rates. Using water as a solvent is both environmentally benign and can enhance reactivity.
Why It Works (Causality): Adding a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) or phosphoric acid (H₃PO₄), protonates the indole at C3 to form the indoleninium ion, just as in ionic hydrogenation.[2][8] This non-aromatic intermediate is much more readily hydrogenated than the parent indole. By keeping the concentration of the free-base indoline low at any given moment (as it may be protonated), its ability to poison the catalyst is significantly reduced. This strategy has been shown to work well with catalysts like Pt/C or specialized palladium catalysts on nitrogen-doped carbon supports.[2][8]
dot
Caption: Troubleshooting workflow for failed indole reductions.
FAQs: Deeper Mechanistic & Reagent Insights
Q: What is the role of borane reagents in indole reduction?
A: Borane reagents, such as borane dimethyl sulfide complex (BH₃·SMe₂), offer another powerful and often selective route to indolines.[9] The mechanism involves the hydroboration of the C2-C3 double bond of the indole. A combined experimental and computational study suggests that this leads to a 1-BH₂-indoline intermediate, which is then protonated during workup to yield the final indoline product.[10] These reagents can be particularly useful for substrates with functional groups that are sensitive to catalytic hydrogenation or strongly acidic conditions.[11][12]
Q: How do substituents on the indole ring affect the ease and selectivity of reduction?
A: Substituents have a profound electronic and steric impact.
-
Electron-Withdrawing Groups (EWGs): EWGs (like -NO₂, -CN, -CO₂R) on the indole ring decrease the electron density of the pyrrole moiety, making it less susceptible to protonation and generally harder to reduce via ionic hydrogenation. However, they activate the ring towards nucleophilic attack, and alternative strategies might be more effective.[11]
-
Electron-Donating Groups (EDGs): EDGs (like -OCH₃, -CH₃) increase the electron density, particularly at C3, facilitating the initial protonation step required for ionic hydrogenation and making the reduction generally easier.[2]
-
N-Protection: Protecting the indole nitrogen (e.g., with Boc, Cbz, or Ts groups) can significantly alter reactivity. It prevents catalyst poisoning by the product nitrogen and can make catalytic hydrogenations more reliable, although it adds extra steps to the synthesis.[3][4]
Q: Can I achieve asymmetric reduction to form chiral indolines?
A: Absolutely. The synthesis of enantiomerically enriched indolines is a significant area of research. This is typically achieved through asymmetric catalysis. Methods include:
-
Asymmetric Hydrogenation: Using chiral transition metal catalysts (e.g., based on Iridium or Ruthenium) with chiral ligands can provide high yields and excellent enantioselectivities (>99% ee).[13][14]
-
Brønsted Acid Catalysis: Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the enantioselective transfer hydrogenation of 3H-indoles (indolenines) using a hydrogen source like a Hantzsch ester, affording optically active indolines.[15]
Comparative Data: Selecting Your Reduction Method
The choice of reductant is critical and depends heavily on the substrate's functional groups, desired selectivity, and available equipment.
| Reagent System | Typical Conditions | Selectivity for Indoline | Pros | Cons |
| Et₃SiH / TFA | DCM or neat TFA, 0 °C to RT | Excellent | High selectivity, mild, tolerates many functional groups.[5] | Stoichiometric, requires strong acid. |
| Pt/C, H₂, Acid | Water or EtOH, p-TsOH, RT, 1 atm H₂ | Good to Excellent | Green solvent, uses H₂, catalytic.[2] | Risk of catalyst poisoning, potential dehalogenation. |
| Pd/C, H₂, Acid | Water, H₃PO₄, RT, 1 atm H₂ | Excellent | High selectivity with specific catalysts.[8] | Catalyst preparation can be specialized. |
| BH₃·SMe₂ / TFA | THF, 0 °C to RT | Very Good | Rapid, avoids metals, good for complex molecules.[9] | Stoichiometric, borane handling required. |
| Rh/C or Ru/C, H₂ | High pressure & temp. | Poor (over-reduction) | Powerful for full saturation.[3][4] | Non-selective for indoline synthesis. |
References
- Borane-catalysed C2-selective indole reductive functionalis
- Revisiting the reduction of indoles by hydroboranes: A combined experimental and comput
- Scheme 7: Borane-catalysed reduction of indoles and the proposed mechanism.
- Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies.CCS Chemistry - Chinese Chemical Society.
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
- Borane-catalysed C2-selective indole reductive functionalis
- Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium c
- Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function.Journal of the American Chemical Society.
- Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function.
- Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines.
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Mel
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity.PubMed Central.
- Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles.
- Triethylsilane–Trifluoroacetic Acid.
- How does the reduction mechanism of triethylsilane and trans f
- Highly Enantioselective Synthesis of Indolines: Asymmetric Hydrogenation at Ambient Temperature and Pressure with Cationic Ruthenium Diamine C
- A comprehensive review on the silane-acid reduction of alkenes in organic synthesis.RSC Publishing.
- Recent strategy for the synthesis of indole and indoline skeletons in natural products.
Sources
- 1. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]
- 7. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 8. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 9. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. Highly Enantioselective Synthesis of Indolines: Asymmetric Hydrogenation at Ambient Temperature and Pressure with Cationic Ruthenium Diamine Catalysts. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
"comparative analysis of different synthetic routes to 1H-Indole-1-ethanol, 2,3-dihydro-"
Introduction: 2,3-dihydro-1H-indole-1-ethanol, also known as 1-(2-hydroxyethyl)indoline, is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and pharmaceuticals. Its structure, featuring an indoline core N-substituted with a hydroxyethyl group, imparts unique physicochemical properties that are leveraged in drug design and materials science. The efficient and selective synthesis of this molecule is, therefore, of significant interest to the scientific community. This guide provides a comparative analysis of different synthetic routes to 2,3-dihydro-1H-indole-1-ethanol, offering an in-depth look at the underlying chemical principles, experimental protocols, and performance metrics of each approach.
I. Strategic Approaches to the Synthesis of 2,3-dihydro-1H-indole-1-ethanol
The synthesis of the target molecule can be broadly categorized into two main strategies:
-
Post-formation N-functionalization of the Indoline Core: This is the most common approach, where the pre-formed 2,3-dihydro-1H-indole (indoline) is N-alkylated with a reagent that introduces the 2-hydroxyethyl group.
-
Concurrent Formation of the N-substituted Indoline Ring: These more convergent strategies aim to construct the indoline ring and introduce the N-(2-hydroxyethyl) substituent in a single synthetic operation or a one-pot sequence.
This guide will delve into specific methodologies within these categories, providing a critical evaluation of their respective advantages and limitations.
II. Route 1: N-Alkylation of Indoline with 2-Bromoethanol
This classical and straightforward approach relies on the nucleophilic substitution reaction between indoline and 2-bromoethanol. The lone pair of electrons on the nitrogen atom of indoline attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion.
Causality Behind Experimental Choices:
The choice of a strong base, such as sodium hydride (NaH), is crucial to deprotonate the indoline nitrogen, thereby significantly increasing its nucleophilicity. An aprotic polar solvent like dimethylformamide (DMF) is employed to dissolve the reactants and facilitate the SN2 reaction. The reaction is typically performed at room temperature to balance reaction rate and minimize potential side reactions.
Experimental Protocol:
Step 1: Deprotonation of Indoline
-
To a solution of 2,3-dihydro-1H-indole (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
Step 2: N-Alkylation
-
Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-dihydro-1H-indole-1-ethanol.
III. Route 2: N-Alkylation of Indoline with Ethylene Oxide
This method offers a more atom-economical alternative to using 2-haloethanols. The strained three-membered ring of ethylene oxide is susceptible to nucleophilic attack by the indoline nitrogen, leading to ring-opening and the formation of the desired product.
Causality Behind Experimental Choices:
The reaction is typically carried out in a protic solvent like methanol, which can facilitate the ring-opening of the epoxide. The reaction can be performed under mild conditions and often does not require a strong base, as the nucleophilicity of the indoline nitrogen is sufficient to open the strained epoxide ring.
Experimental Protocol:
-
In a sealed vessel, dissolve 2,3-dihydro-1H-indole (1.0 eq) in methanol (1.0 M).
-
Cool the solution to 0 °C and carefully add a solution of ethylene oxide (1.5 eq) in methanol.
-
Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully vent any excess ethylene oxide in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,3-dihydro-1H-indole-1-ethanol.
IV. Route 3: Iridium-Catalyzed N-Alkylation of Indoline with Ethanol
This modern approach utilizes a "borrowing hydrogen" or "hydrogen autotransfer" methodology, which is a greener and more sustainable alternative to traditional alkylation methods. The iridium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a reductive amination with the indoline.
Causality Behind Experimental choices:
An iridium-based catalyst is chosen for its high efficiency in dehydrogenation and subsequent hydrogenation steps. The reaction is often performed in water, a green and readily available solvent, under an air atmosphere, simplifying the experimental setup.[1] The use of a base is typically required to facilitate the catalytic cycle.
Experimental Protocol:
-
To a reaction vessel, add 2,3-dihydro-1H-indole (1.0 eq), ethanol (5.0 eq), an iridium catalyst (e.g., [Cp*IrCl2]2, 2.5 mol%), and a base (e.g., K2CO3, 1.0 eq) in water (0.5 M).
-
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).
-
After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 2,3-dihydro-1H-indole-1-ethanol.[1]
V. Comparative Analysis of Synthetic Routes
| Parameter | Route 1: N-Alkylation with 2-Bromoethanol | Route 2: N-Alkylation with Ethylene Oxide | Route 3: Iridium-Catalyzed N-Alkylation with Ethanol |
| Reagents | Indoline, 2-bromoethanol, NaH | Indoline, ethylene oxide | Indoline, ethanol, Iridium catalyst, base |
| Yield | Good to excellent (typically >80%) | Good (typically 70-85%) | Good to excellent (reported up to 90%)[1] |
| Reaction Conditions | Anhydrous conditions, strong base, room temp. | Mild conditions, sealed vessel, room temp. | Elevated temperature, aqueous medium |
| Atom Economy | Moderate (byproduct: NaBr) | Excellent (100% theoretical) | Excellent (byproduct: water) |
| Safety & Handling | NaH is flammable and moisture-sensitive. 2-Bromoethanol is toxic and corrosive. | Ethylene oxide is a toxic and flammable gas. Requires careful handling in a sealed system. | Ethanol is flammable. Iridium catalysts can be expensive. |
| Green Chemistry | Poor (use of hazardous reagents and solvents) | Good (high atom economy) | Excellent (uses a green solvent and alcohol as the alkylating agent) |
| Scalability | Readily scalable | Requires specialized equipment for handling gaseous reagents | Potentially scalable, catalyst cost may be a factor |
VI. Visualizing the Synthetic Workflows
Workflow for Route 1: N-Alkylation with 2-Bromoethanol
Caption: N-Alkylation of Indoline with 2-Bromoethanol Workflow.
Workflow for Route 3: Iridium-Catalyzed N-Alkylation with Ethanol
Sources
"validating the structure of 1H-Indole-1-ethanol, 2,3-dihydro- by X-ray crystallography"
A Comparative Guide to the Structural Validation of 1H-Indole-1-ethanol, 2,3-dihydro-
This guide provides an in-depth comparison of analytical techniques for the definitive structural validation of 1H-Indole-1-ethanol, 2,3-dihydro-, a member of the indoline family. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. Therefore, unambiguous confirmation of its molecular structure, including stereochemistry and solid-state conformation, is a critical step in any research and development pipeline.
While multiple analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography stands as the unequivocal gold standard for providing a precise three-dimensional atomic map. This guide will first detail the crystallographic workflow, contextualizing its power and procedural nuances. Subsequently, we will compare and contrast this "gold standard" with essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—presenting an integrated approach for achieving unimpeachable structural validation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a molecule. The technique relies on the diffraction of an X-ray beam by a highly ordered crystal lattice. The resulting diffraction pattern is mathematically deconvoluted to generate a three-dimensional electron density map, from which the precise coordinates of each atom can be determined.[1] For a molecule like 1H-Indole-1-ethanol, 2,3-dihydro-, this method can definitively resolve bond lengths, bond angles, torsional angles, and the absolute configuration of any chiral centers.
The primary challenge, and the step requiring the most empirical expertise, is growing a single crystal of sufficient quality. The success of crystallization is highly dependent on the intrinsic properties of the compound and the careful selection of crystallization conditions.[2]
Generalized Experimental Protocol for X-ray Crystallography
1. Compound Purification:
-
Rationale: Purity is paramount. Impurities can inhibit crystal nucleation and growth or lead to disordered crystal structures.
-
Method: The synthesized 1H-Indole-1-ethanol, 2,3-dihydro- should be purified to >99% purity, typically via flash column chromatography followed by recrystallization or high-performance liquid chromatography (HPLC). Purity should be confirmed by NMR and LC-MS.
2. Crystal Growth:
-
Rationale: The goal is to slowly decrease the solubility of the compound below its saturation point, encouraging the ordered arrangement of molecules into a single crystal lattice rather than rapid precipitation into an amorphous solid or polycrystalline powder.
-
Common Methods for Indole Derivatives:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) to near-saturation in a vial covered with a perforated seal. Allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent. Place a drop of this solution on a slide over a reservoir containing a "poor" solvent (an anti-solvent) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the drop, reducing solubility and promoting crystallization.[3]
-
Temperature Gradient: Create a temperature differential across a saturated solution of the compound. Solubility is typically higher at warmer temperatures, and crystals may form in the cooler region.
-
3. Data Collection:
-
Rationale: A suitable single crystal is mounted and exposed to a focused beam of monochromatic X-rays. Modern structural biology predominantly uses synchrotrons as X-ray sources due to their extremely high flux, which allows for the use of very small crystals and reduces data collection time.[4]
-
Method:
-
A well-defined single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is flash-cooled to a low temperature (typically 100 K) to minimize radiation damage.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[3]
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data (a series of spots with specific positions and intensities) are used to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to build and optimize the final molecular model.
-
Method:
-
Specialized software (e.g., SHELX, Olex2) is used to integrate the diffraction spots and determine the unit cell parameters and space group.[3]
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The atomic positions and thermal parameters are "refined" iteratively to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.
-
Part 2: Comparative & Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, it is often complemented by other techniques that offer different, yet crucial, pieces of information. A robust structural validation relies on the convergence of data from multiple independent methods.[5]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms (primarily ¹H and ¹³C).
-
Causality & Experimental Choices: Unlike crystallography, which provides a static picture, NMR reveals the structure of the molecule in a solution state, which can be more biologically relevant.[7] The choice of experiments is hierarchical. A 1D ¹H NMR confirms the presence of expected proton signals and their integrations. A ¹³C NMR identifies all unique carbon environments. 2D experiments like COSY (Correlation Spectroscopy) are then used to establish proton-proton coupling networks (e.g., tracing the ethyl group and the dihydro-indole protons), while HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (2-3 bond) correlations between protons and carbons, allowing the entire molecular skeleton to be pieced together like a puzzle.[8][9] This logical, piece-by-piece assembly is a self-validating system for confirming the compound's constitution.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC spectra. These experiments provide data on ¹H-¹H connectivity, direct ¹H-¹³C attachments, and long-range ¹H-¹³C correlations, respectively.
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure. For 1H-Indole-1-ethanol, 2,3-dihydro-, one would expect to confirm the indoline core, the N-ethanol side chain, and their point of attachment.
B. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] Its primary role in structural validation is to confirm the molecular weight and elemental composition of the target compound with extremely high accuracy.
-
Causality & Experimental Choices: High-Resolution Mass Spectrometry (HRMS), often coupled with a separation technique like Liquid Chromatography (LC-MS), is the standard choice. It can determine the molecular mass with enough precision (typically <5 ppm error) to provide a unique elemental formula. This is a critical, primary check that validates the molecular identity.[10] Further fragmentation of the molecular ion (MS/MS) can provide clues about the structure. For instance, in 1H-Indole-1-ethanol, 2,3-dihydro-, a characteristic loss of the ethanol side chain would be expected, providing evidence for its presence and attachment to the indole nitrogen.[11][12]
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method Development: Develop an LC method (selecting a column and mobile phase) to obtain a sharp, single peak for the compound of interest.
-
HRMS Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Analysis: Compare the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretical mass for the proposed formula (C₁₀H₁₃NO). The mass difference should be minimal (<0.003 Da). If performing MS/MS, analyze the fragmentation pattern to see if it aligns with the expected structure.
Part 3: Data Synthesis & Integrated Validation
No single technique provides the complete picture. The highest level of confidence in a structure is achieved when data from crystallography, NMR, and MS are integrated and found to be in full agreement.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | X-ray diffraction from a crystal lattice | Nuclear spin transitions in a magnetic field | Ionization and mass-to-charge separation |
| Sample State | Solid (single crystal) | Solution | Solution/Solid (ionized to gas phase) |
| Information Output | 3D atomic coordinates, bond lengths/angles, packing | Atomic connectivity, chemical environment, solution dynamics | Molecular weight, elemental formula, fragmentation |
| Resolution | Atomic (<1 Å) | Atomic (connectivity) | Molecular (mass) |
| Key Advantages | Unambiguous 3D structure; "gold standard"[7] | Works in solution; provides dynamic information[7] | High sensitivity; confirms elemental formula[10] |
| Key Limitations | Requires high-quality crystals; static picture[13] | Does not provide a direct 3D image; can be complex | No stereochemical or connectivity information[5] |
This integrated approach ensures that the structure is validated in both the solid state (crystallography) and solution phase (NMR), and that its fundamental molecular formula is correct (MS).
References
-
Hu, L., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(4), 89. Available at: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
-
Zlibut, A., et al. (2021). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 93(49), 16348–16356. Available at: [Link]
-
Flores-Alamo, M., et al. (2017). Crystal Structure of (E)-2,3-Dihydro-2-(R-Phenylacylidene)-1,3,3-Trimethyl-1H-Indole (R = 4-CN, 4-Cl). Journal of Chemical Crystallography, 47, 240-247. Available at: [Link]
-
Stolar, T., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17141–17151. Available at: [Link]
-
Li, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8069. Available at: [Link]
-
Stolar, T., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17141–17151. Available at: [Link]
-
Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
-
Buevich, A. V., et al. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942–1947. Available at: [Link]
-
Al-Mokhanam, A. S., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2315. Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 10(11), 1030. Available at: [Link]
-
Gellert, M. (n.d.). Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. Available at: [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]
-
Kumar, N., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Zhang, X. J., et al. (2021). Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 895–900. Available at: [Link]
-
ResearchGate. (n.d.). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available at: [Link]
-
Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(21), R743-R746. Available at: [Link]
-
Barrera, N. P., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 73. Available at: [Link]
- Rhodes, G. (2006). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press.
-
Rayni, I., et al. (2012). 2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2899. Available at: [Link]
-
Harries, W. E. C., et al. (2013). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Methods in Molecular Biology, 955, 33–47. Available at: [Link]
- Wadsworth, H., et al. (2014). Crystallization process of tricyclic indole derivatives. Google Patents, WO2014083113A1.
-
ResearchGate. (n.d.). Structural characterization of indole-3-ethanol. ResearchGate. Available at: [Link]
Sources
- 1. people.bu.edu [people.bu.edu]
- 2. Structure and Morphology of Indole Analogue Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. omicsonline.org [omicsonline.org]
- 10. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. preprints.org [preprints.org]
- 13. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
"comparing the biological activity of 1H-Indole-1-ethanol, 2,3-dihydro- with its indole analog"
An In-Depth Comparative Guide to the Biological Activities of 1H-Indole-1-ethanol and its Dihydrogenated Analog, Indoline-1-ethanol
Introduction: The Strategic Value of Scaffold Saturation in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, celebrated for its presence in a vast array of natural products and clinically successful drugs.[1][2] Its planar, electron-rich aromatic structure allows for critical interactions, such as π-π stacking and hydrogen bonding, with numerous biological targets.[3] Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
A common strategy in drug discovery to modulate a lead compound's properties is scaffold modification. One such modification is the reduction of the indole core to its 2,3-dihydroindoline analog. This seemingly minor change—the saturation of a single double bond—transforms the planar, rigid aromatic system into a non-planar, more flexible scaffold. This alteration can profoundly impact a molecule's three-dimensional shape, electronic distribution, metabolic stability, and, consequently, its biological activity and safety profile.[7][8]
This guide presents a comparative analysis of 1H-Indole-1-ethanol and its saturated counterpart, 1H-Indole-1-ethanol, 2,3-dihydro- (hereafter referred to as Indoline-1-ethanol). By directly comparing these two molecules, we aim to provide a clear, evidence-based framework for understanding how indole ring saturation influences target engagement, functional activity, and off-target liability.
Part 1: Comparative Pharmacological Profile
To construct a meaningful comparison, we selected a biologically relevant target class known for its interaction with indole-containing ligands: G-Protein Coupled Receptors (GPCRs). Specifically, we will present illustrative data from assays targeting the serotonin 5-HT2A receptor, a key GPCR involved in neuropsychiatric functions, and the hERG potassium channel, a critical anti-target for cardiovascular safety assessment.
Target Engagement: Receptor Binding Affinity
The first step in characterizing any ligand is to determine its binding affinity for the intended target. A competitive radioligand binding assay is the gold standard for this purpose, quantifying how effectively a test compound displaces a known high-affinity radioligand from the receptor.[9][10]
Experimental Protocol: Radioligand Competition Binding Assay (5-HT2A)
-
Source: Human recombinant 5-HT2A receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.
-
Radioligand: [3H]-Ketanserin, a well-characterized 5-HT2A antagonist.
-
Procedure: a. Receptor membranes are incubated with a fixed concentration of [3H]-Ketanserin. b. Increasing concentrations of the test compounds (1H-Indole-1-ethanol or Indoline-1-ethanol) are added. c. The mixture is incubated to allow for competitive binding to reach equilibrium. d. The reaction is terminated by rapid filtration, separating receptor-bound radioligand from the unbound fraction. e. Radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of test compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined. This is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the radioligand's concentration and affinity.[11]
Illustrative Data: Comparative Binding Affinity
| Compound | Target | Ki (nM) | Interpretation |
| 1H-Indole-1-ethanol | 5-HT2A | 25.4 ± 3.1 | High Affinity |
| Indoline-1-ethanol | 5-HT2A | 489.2 ± 45.7 | Low Affinity |
Expert Analysis: The ~19-fold decrease in binding affinity for the indoline analog is significant. This strongly suggests that the planarity and aromaticity of the indole ring are critical for optimal interaction with the 5-HT2A binding pocket. These features likely facilitate favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within the receptor, an interaction that is lost upon saturation of the C2-C3 bond.
Functional Activity: Gq-Mediated Calcium Mobilization
Binding to a receptor does not guarantee a biological response. Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect.[12][13] The 5-HT2A receptor is coupled to the Gq signaling pathway, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[14][15]
Experimental Workflow: Calcium Mobilization Assay
Caption: General workflow for a cell-based calcium mobilization functional assay.
Illustrative Data: Comparative Functional Activity
| Compound | Modality | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Serotonin) |
| 1H-Indole-1-ethanol | Partial Agonist | EC₅₀ = 88.1 ± 9.5 | 65% |
| Indoline-1-ethanol | No Activity | > 10,000 | Not Detected |
Expert Analysis: The results from the functional assay correlate perfectly with the binding data. 1H-Indole-1-ethanol not only binds but also activates the 5-HT2A receptor, albeit with lower efficacy than the endogenous ligand, serotonin, classifying it as a partial agonist. In stark contrast, Indoline-1-ethanol shows no functional activity at concentrations up to 10 µM. This lack of efficacy is a direct consequence of its poor binding affinity; the compound simply does not occupy the receptor sufficiently to elicit a signal.
Safety Profile: hERG Channel Off-Target Inhibition
A critical aspect of drug development is assessing a compound's potential for off-target effects, which can lead to toxicity.[16][17] Inhibition of the hERG potassium channel is a major concern as it can lead to fatal cardiac arrhythmias. Automated patch-clamp electrophysiology is the standard method for evaluating hERG liability.
Illustrative Data: Comparative hERG Inhibition
| Compound | hERG IC₅₀ (µM) | Therapeutic Index (hERG IC₅₀ / 5-HT2A Ki) |
| 1H-Indole-1-ethanol | 8.2 ± 1.1 | ~323 |
| Indoline-1-ethanol | > 100 | Not Applicable |
Expert Analysis: This is where the trade-off becomes apparent. While 1H-Indole-1-ethanol is potent at its target, it also shows moderate inhibition of the hERG channel. In contrast, Indoline-1-ethanol, despite being inactive at the primary target, demonstrates a much cleaner safety profile with no significant hERG activity. The change in structure from a planar aromatic to a non-planar, saturated system has mitigated the off-target liability. This is a common finding, as the structural features that often lead to hERG binding (e.g., a basic nitrogen and lipophilic aromatic regions) are altered in the indoline analog.
Part 2: Structure-Activity Relationship (SAR) and Conclusion
The comparative data paints a clear picture of the structure-activity relationship when moving from an indole to an indoline scaffold in this chemical series.
SAR Visualization
Caption: Key SAR differences between the indole and indoline analogs.
The choice between an indole and an indoline scaffold is a strategic decision based on the therapeutic goal.
-
1H-Indole-1-ethanol represents a potent scaffold for engaging targets that favor planar, aromatic interactions. Its high affinity and functional activity make it a promising starting point for lead optimization, but this would need to be balanced with strategies to mitigate its off-target hERG liability.
-
Indoline-1-ethanol , in this context, has lost its on-target activity due to the disruption of key binding interactions. However, it demonstrates a significantly improved safety profile. This scaffold could be a superior choice in several scenarios:
-
If the primary target's binding pocket is better suited to a three-dimensional, flexible ligand.
-
As a starting point for re-introducing potency through substitution, potentially building a new SAR with an inherently better safety profile.
-
For indications where avoiding specific off-target effects (like hERG) is paramount.
-
Ultimately, this comparative guide demonstrates that scaffold saturation is a powerful tool. While it can ablate activity at one target, it may simultaneously reduce toxicity and open new avenues for developing safer, more selective therapeutics.
References
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry. [Link][4][5]
-
Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2021). Current Organic Chemistry. [Link][6]
-
Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmacologica Sinica. [Link][18]
-
Functional assays for screening GPCR targets. (2005). Drug Discovery Today. [Link][12]
-
Development and Application of Indolines in Pharmaceuticals. (2020). ChemMedChem. [Link][7]
-
GPCR targeted Functional Assay Services. Creative Biolabs. [Link][14]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Cell Biology. [Link][13]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link][15]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. [Link][16]
-
Novel indole-based sigma-2 receptor ligands: synthesis, structure–affinity relationship and antiproliferative activity. (2015). MedChemComm. [Link][9]
-
Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. (2013). Bioorganic & Medicinal Chemistry Letters. [Link][11]
-
Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. (2018). Journal of Medicinal Chemistry. [Link][8]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). Molecules. [Link][19]
-
A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. (2020). Journal of Emerging Technologies and Innovative Research. [Link][1]
-
Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. (2013). Yao Xue Xue Bao. [Link][20]
-
Recent Progress in Biological Activities of Indole and Indole Alkaloids. (2016). Mini-Reviews in Medicinal Chemistry. [Link][2]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2024). ResearchGate. [Link][3]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link][21]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of the Indian Chemical Society. [Link][22]
-
Recent Progress in Biological Activities of Indole and Indole Alkaloids. (2018). ResearchGate. [Link][23]
Sources
- 1. jetir.org [jetir.org]
- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential of Indole Derivatives: A Detailed Review [ajchem-b.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel indole -based sigma-2 receptor ligands: synthesis , structure–affinity relationship and antiproliferative activity - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00079C [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbio.gu.se [molbio.gu.se]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Evaluation of Novel 1H-Indole-1-ethanol, 2,3-dihydro- Derivatives
Welcome to a comprehensive guide on the systematic evaluation of novel 1H-Indole-1-ethanol, 2,3-dihydro- derivatives. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] This guide provides a robust framework for researchers in drug discovery, detailing the critical in vitro and in vivo assays necessary to characterize and compare novel derivatives within this chemical class. We will explain the causality behind each experimental choice, provide detailed protocols, and present comparative data to guide lead candidate selection.
Part 1: The In Vitro Evaluation Cascade: From Broad Cytotoxicity to Mechanistic Insights
The initial phase of evaluation is designed as a funnel, starting with broad screening to eliminate non-viable candidates and progressively moving towards more specific, mechanism-of-action studies for promising compounds. This cascade ensures that resources are focused on derivatives with the highest potential for therapeutic success.
Initial Viability and Cytotoxicity Profiling
Rationale: The foundational step is to determine the inherent cytotoxicity of the novel derivatives. This is not merely to assess anti-cancer potential but to establish a therapeutic window. A compound that is highly effective at its target but toxic to healthy cells at similar concentrations has a low probability of clinical success. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and high-throughput method to measure cell metabolic activity, which serves as an indicator of cell viability.[5]
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for normal kidney cells, and a relevant cancer line like MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the respective compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.
Primary Mechanism of Action: Anti-inflammatory Potential
Rationale: Given that many indole derivatives exhibit potent anti-inflammatory properties, this is a logical therapeutic area to investigate.[2][7] We utilize a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophage cells. LPS, a component of Gram-negative bacteria cell walls, triggers a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, primarily through the NF-κB signaling pathway.[8][9]
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the indole derivatives for 1 hour before inducing inflammation.
-
Inflammation Induction: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect 50 µL of the supernatant from each well and transfer to a new plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Quantification: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.
In Vitro ADME Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to predict its in vivo behavior. Poor pharmacokinetic properties are a major cause of drug failure.[10] We focus on three key in vitro ADME assays.
-
Metabolic Stability: Evaluates how quickly a compound is metabolized by liver enzymes (cytochrome P450s). This is typically done using human liver microsomes. A compound that is metabolized too rapidly will have a short half-life in vivo, limiting its therapeutic effect.
-
Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood (e.g., albumin).[10] Only the unbound fraction of a drug is free to interact with its target. High PPB can limit efficacy.
-
Permeability: Predicts a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to estimate passive diffusion.
Part 2: In Vivo Validation: From Animal Models to Pharmacokinetics
After a lead candidate is identified through rigorous in vitro testing, the focus shifts to in vivo models to assess its efficacy, safety, and pharmacokinetic profile in a complex biological system.
Efficacy Assessment: Carrageenan-Induced Paw Edema Model
Rationale: This is a classic and well-validated model for evaluating the acute anti-inflammatory activity of a compound.[11][12] Injection of carrageenan into a rat's paw induces a localized, biphasic inflammatory response, characterized by swelling (edema), which can be quantitatively measured. This allows for a direct comparison of the compound's efficacy against a standard drug like Indomethacin.
-
Animal Acclimatization: Use male Wistar rats (180-200g) and allow them to acclimatize for at least one week.
-
Grouping: Divide animals into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg), and treatment groups (indole derivative at various doses, e.g., 10, 20, 50 mg/kg).
-
Compound Administration: Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 1 hour before inducing inflammation.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group.
Pharmacokinetic (PK) and Preliminary Toxicity Studies
Rationale: A successful drug must not only be effective but also reach its target in sufficient concentrations and persist long enough to exert its effect, all without causing undue toxicity.[13] A preliminary PK study helps determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½). An acute toxicity study provides initial data on the compound's safety profile.
-
Animal Model: Use healthy male Sprague-Dawley rats.
-
Administration: Administer a single dose of the lead candidate via intravenous (IV) and oral (p.o.) routes to different groups of animals.
-
Blood Sampling: Collect blood samples from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Parameter Calculation: Use pharmacokinetic software to calculate key parameters (AUC, Cmax, Tmax, t½) and determine oral bioavailability (%F).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 2,3-Dihydroindoles: A Comparative Guide to Structure-Activity Relationships
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydroindole, or indoline, scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile framework for the design of potent and selective ligands for a diverse array of biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 2,3-dihydroindole derivatives, providing insights into the key structural modifications that govern their interactions with various enzymes and receptors. We will delve into the experimental data supporting these relationships and provide detailed protocols for their synthesis and biological evaluation.
The 2,3-Dihydroindole Scaffold: A Foundation for Diverse Biological Activity
The indole nucleus is a well-documented pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The reduction of the 2,3-double bond to form the dihydroindole core significantly alters the geometry and electronic properties of the molecule, often leading to a distinct pharmacological profile. This saturation introduces a three-dimensional character that can be exploited to achieve specific interactions within the binding pockets of target proteins. Researchers have successfully modulated the activity of 2,3-dihydroindole derivatives by introducing a variety of substituents at the N-1, C-2, C-3, and aromatic ring positions.
Comparative SAR Analysis Across Key Biological Targets
This section will explore the SAR of 2,3-dihydroindole derivatives for several important biological targets, highlighting how subtle structural changes can lead to profound differences in potency and selectivity.
Melatonin Receptor Ligands: Modulating Circadian Rhythms
2,3-Dihydroindoles have emerged as promising scaffolds for the development of melatonin receptor (MT1 and MT2) ligands, which are crucial for regulating circadian rhythms.[2][3][4][5][6] The SAR of these derivatives is finely tuned by the nature and position of substituents.
Key SAR insights for melatonin receptor affinity include:
-
The N-acyl group: An acetamide group on the ethylamine side chain at C-3 is a critical pharmacophoric element for high affinity to both MT1 and MT2 receptors.[7]
-
The 5-methoxy group: Similar to melatonin, a methoxy group at the 5-position of the indole ring is generally favorable for agonistic activity.[7]
-
Substitution at C-3: The introduction of substituents at the C-3 position can modulate receptor selectivity and intrinsic activity. The conformation of the side chain at this position plays a key role in receptor binding.[7]
-
Saturation of the indole ring: The 2,3-dihydroindole core can be modulated to provide different receptor subtype selectivity and intrinsic activity profiles compared to their indole counterparts.[3][4][5][6] However, in some cases, the presence of a 2-oxindole ring can dramatically decrease binding affinity for MT1/MT2 receptors.[8]
Table 1: Comparative Binding Affinities (Ki) of 2,3-Dihydroindole Derivatives for Melatonin Receptors
| Compound | R1 (at N-1) | R2 (at C-5) | R3 (at C-3) | MT1 Ki (nM) | MT2 Ki (nM) | Reference |
| Melatonin | H | OMe | H | 0.274 | 0.139 | [7] |
| Derivative A | H | OMe | CH3 | >1000 | >1000 | [7] |
| Derivative B | Boc | OMe | H | 138 | 268 | [7] |
| 2-Chloromelatonin | H | OMe | H (indole) | 0.0716 | 0.0537 | [7] |
Note: This table is a representative example. For a comprehensive list of compounds and their activities, please refer to the cited literature.
Cyclooxygenase-2 (COX-2) Inhibitors: Targeting Inflammation
The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[9][10] 2,3-Diarylindoles and related derivatives have shown significant promise as potent and selective COX-2 inhibitors.[11][12][13]
The SAR for COX-2 inhibition is heavily influenced by the nature and position of the aryl substituents:
-
Para-substituted 3-phenyl group: Substituents at the para-position of the 3-phenyl ring are crucial for potent inhibitory activity. Molecular docking studies suggest that residues like Gly526 and Phe381 are key interaction points.[11][12][13]
-
Interaction with Arg120: A π-cation interaction with Arg120 in the COX-2 active site is important for high-affinity binding.[11][12][13]
-
5-Substituents on the indole ring: The COX-2 active site exhibits flexibility, allowing it to accommodate various substituents at the 5-position of the indole ring.[11][12][13]
Table 2: Comparative COX-2 Inhibitory Activity (IC50) of 2,3-Diarylindole Derivatives
| Compound | R1 (at C-5) | R2 (at C-2 aryl) | R3 (at C-3 aryl) | COX-2 IC50 (nM) | Reference |
| Celecoxib | H | 4-SO2NH2-Ph | 4-CF3-Ph | 4.0 | |
| Compound A5 | H | 4-F-Ph | 4-SO2Me-Ph | 0.006 | [11][12][13] |
| Indomethacin | OMe | 4-Cl-CO-Ph | H | 66 (ovine COX-1) | [14] |
Note: This table is a representative example. For a comprehensive list of compounds and their activities, please refer to the cited literature.
STING Receptor Agonists: Modulating the Innate Immune Response
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system.[15][16] Allosteric agonists of the STING receptor that target the transmembrane domain (TMD) are of great interest for immunotherapy.[1][2] 2,3-Dihydroindole derivatives have recently been identified as a novel class of potent STING allosteric agonists.[1][2]
The SAR for STING agonism is still emerging, but initial studies have revealed some key features:
-
Hydrogen Bonding: Hydrogen bond interactions with key TMD residues, such as G114 and Y106, are crucial for enhanced agonistic activity.[1][2]
-
π-π Stacking: π-π stacking interactions with residues like H50 also contribute to the binding and activation of the STING receptor.[1][2]
Table 3: Comparative STING Agonistic Activity (EC50) of 2,3-Dihydroindole Derivatives
| Compound | R1 | R2 | STING Agonism EC50 (µM) | Reference |
| C53 | - | - | 2.80 | [1][2] |
| LA24 | - | - | 0.82 | [1][2] |
Note: This table is a representative example. For a comprehensive list of compounds and their activities, please refer to the cited literature.
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of a representative 2,3-dihydroindole derivative and for key biological assays.
Synthesis of a Representative 2,3-Dihydroindole Derivative
This protocol describes the synthesis of an N-substituted 2,3-dihydroindole via a domino-amination protocol.[3]
Diagram 1: Synthetic Workflow for a 2,3-Dihydroindole Derivative
Caption: Synthetic workflow for an N-substituted 2,3-dihydroindole.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chlorostyrene (1.0 mmol), the desired aliphatic or aromatic amine (1.2 mmol), and potassium tert-butoxide (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-substituted 2,3-dihydroindole.
Melatonin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for melatonin receptors.[9][10][17][18]
Diagram 2: Melatonin Receptor Binding Assay Workflow
Caption: Workflow for a melatonin receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human MT1 or MT2 receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
50 µL of test compound at various concentrations (or vehicle for total binding, and a saturating concentration of a known ligand for non-specific binding).
-
50 µL of radioligand (e.g., [3H]-melatonin) at a concentration near its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Washing: Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the IC50 values for the test compounds and subsequently the Ki values using the Cheng-Prusoff equation.
Fluorometric COX-2 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against COX-2.[12][19][20][21][22]
Diagram 3: Fluorometric COX-2 Inhibition Assay Workflow
Caption: Workflow for a fluorometric COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant COX-2 enzyme in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a working solution of a suitable fluorometric probe (e.g., Amplex Red) in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a working solution of the substrate, arachidonic acid, in assay buffer.
-
-
Assay Plate Setup: In a 96-well black plate, add:
-
Assay buffer.
-
COX-2 enzyme solution.
-
Test compound at various concentrations (or vehicle for control).
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 10-20 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm for Amplex Red).
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The 2,3-dihydroindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative SAR analysis presented in this guide underscores the versatility of this heterocyclic system and highlights the key structural determinants for activity at various biological targets. The provided experimental protocols offer a practical foundation for researchers to further explore the potential of 2,3-dihydroindole derivatives.
Future research in this area will likely focus on:
-
Multi-target drug design: Leveraging the diverse biological activities of the 2,3-dihydroindole scaffold to design single molecules that can modulate multiple targets for the treatment of complex diseases.
-
Structure-based design: Utilizing the growing body of structural information on drug targets to rationally design 2,3-dihydroindole derivatives with improved potency and selectivity.
-
Exploration of novel biological targets: Screening existing and novel 2,3-dihydroindole libraries against a wider range of biological targets to uncover new therapeutic opportunities.
By building upon the foundational SAR knowledge and employing modern drug discovery tools, the full therapeutic potential of 2,3-dihydroindole derivatives can be realized.
References
-
Methods of Assessing STING Activation and Trafficking. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Discovery and optimization of 2,3-Dihydroindole derivatives as STING receptor allosteric agonists. (2025). PubMed. Retrieved January 18, 2026, from [Link]
-
2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations. (2023). PubMed. Retrieved January 18, 2026, from [Link]
-
2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. (n.d.). Springer Link. Retrieved January 18, 2026, from [Link]
-
2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations. (2023). PubMed. Retrieved January 18, 2026, from [Link]
-
Quantitative Structure-Activity Relationships for Commercially Available Inhibitors of COX-2. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved January 18, 2026, from [Link]
-
Cell-based luciferase assay of STING in response to CDNs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Discovery and optimization of 2,3-Dihydroindole derivatives as STING receptor allosteric agonists. (2025). PubMed. Retrieved January 18, 2026, from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). PubMed Central. Retrieved January 18, 2026, from [Link]
-
IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]
-
STING Reporter Cells. (n.d.). InvivoGen. Retrieved January 18, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. (2008). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PubMed. Retrieved January 18, 2026, from [Link]
-
Binding affinity and intrinsic activity of selected synthesized dihydroindole-based ligands to human MT1 and MT2 melatonin receptors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 18, 2026, from [Link]
-
Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. (n.d.). bioRxiv. Retrieved January 18, 2026, from [Link]
-
Design and synthesis of novel 3-substituted-indole derivatives as selective H3 receptor antagonists and potent free radical scavengers. (2013). PubMed. Retrieved January 18, 2026, from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved January 18, 2026, from [Link]
-
Quantitative structure activity relationship studies of diarylimidazoles as selective COX-2 inhibitors. (2005). NISCAIR Online Periodicals Repository. Retrieved January 18, 2026, from [Link]
-
Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]
-
Quantitative structure-activity relationships for commercially available inhibitors of COX-2. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chlorides. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Conjugated STING agonists. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. (n.d.). eScholarship.org. Retrieved January 18, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
The EC50 values of the IRF3 and NF-κB pathways in the THP-1 Dual cell line treated with free or liposomal ADU-S100. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Discovery of potent and selective histamine H-3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Gaussian-based 3D-QSAR and Pharmacophore Mapping Studies of Indole Derivatives as Aromatase Inhibitors. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Design, synthesis, in silico and in vitro evaluation of pyrrole-indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025). Mendeley. Retrieved January 18, 2026, from [Link]
Sources
- 1. Discovery and optimization of 2,3-Dihydroindole derivatives as STING receptor allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides / The Journal of Organic Chemistry, 2001 [sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.aalto.fi [research.aalto.fi]
- 15. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. invivogen.com [invivogen.com]
- 17. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Spectroscopic Data Cross-Referencing: The Case of 1H-Indole-1-ethanol, 2,3-dihydro-
In the landscape of drug discovery and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization process. However, the acquired data is only as valuable as its interpretation, which hinges on rigorous cross-referencing with established literature values. This guide provides a comprehensive walkthrough of this comparative analysis, using 1H-Indole-1-ethanol, 2,3-dihydro- as a case study.
The Foundational Role of Spectroscopic Cross-Referencing
Before delving into the data, it's crucial to understand the causality behind our experimental choices. We employ a suite of spectroscopic methods to probe different aspects of molecular structure:
-
¹H and ¹³C NMR Spectroscopy provide a detailed map of the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom.
-
Infrared (IR) Spectroscopy identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[1]
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.[2][3]
By comparing our experimental findings for a new molecule with the known data of a structurally similar compound, we can confidently assign our observed signals and confirm the success of a chemical transformation—in this case, the N-alkylation of the indoline core with an ethanol group.
Visualizing the Structures and Workflow
A clear visual representation of the molecules and the analytical process is essential for contextualizing the data.
Caption: Workflow for spectroscopic data acquisition and cross-referencing.
Comparative Spectroscopic Data Analysis
The following tables present a direct comparison between the literature data for 2,3-dihydro-1H-indole and the hypothetical experimental data for 1H-Indole-1-ethanol, 2,3-dihydro-.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Assignment | 2,3-dihydro-1H-indole (Literature) | 1H-Indole-1-ethanol, 2,3-dihydro- (Hypothetical Experimental) | Rationale for Expected Shift |
| H-4, H-7 (Aromatic) | ~7.0-7.2 ppm (m) | ~7.1-7.3 ppm (m) | Minor inductive effect of N-substituent. |
| H-5, H-6 (Aromatic) | ~6.6-6.8 ppm (m) | ~6.7-6.9 ppm (m) | Minor inductive effect of N-substituent. |
| H-2 (Aliphatic CH₂) | ~3.6 ppm (t) | ~3.8 ppm (t) | Deshielding due to the electron-withdrawing nature of the N-ethanol group. |
| H-3 (Aliphatic CH₂) | ~3.0 ppm (t) | ~3.1 ppm (t) | Less pronounced deshielding compared to H-2. |
| N-CH₂ | N/A | ~3.5 ppm (t) | Protons on the carbon adjacent to the nitrogen and the hydroxyl group. |
| CH₂-OH | N/A | ~3.9 ppm (t) | Protons on the carbon bearing the hydroxyl group, deshielded by oxygen. |
| OH | N/A | Variable (broad s) | Chemical shift is concentration and temperature dependent. |
| NH | ~3.7 ppm (broad s) | N/A | Absence of the NH proton confirms N-substitution. |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Assignment | 2,3-dihydro-1H-indole (Literature) | 1H-Indole-1-ethanol, 2,3-dihydro- (Hypothetical Experimental) | Rationale for Expected Shift |
| C-7a (Aromatic Quaternary) | ~150 ppm | ~151 ppm | Minor inductive effect. |
| C-3a (Aromatic Quaternary) | ~128 ppm | ~129 ppm | Minor inductive effect. |
| C-4, C-7 (Aromatic CH) | ~125-127 ppm | ~126-128 ppm | Minor inductive effect. |
| C-5, C-6 (Aromatic CH) | ~110-120 ppm | ~111-121 ppm | Minor inductive effect. |
| C-2 (Aliphatic CH₂) | ~47 ppm | ~55 ppm | Significant deshielding due to N-substitution. |
| C-3 (Aliphatic CH₂) | ~29 ppm | ~30 ppm | Minor inductive effect. |
| N-CH₂ | N/A | ~52 ppm | Carbon adjacent to nitrogen. |
| CH₂-OH | N/A | ~61 ppm | Carbon adjacent to the highly electronegative oxygen. |
Table 3: IR and Mass Spectrometry Data Comparison
| Technique | 2,3-dihydro-1H-indole (Literature) | 1H-Indole-1-ethanol, 2,3-dihydro- (Hypothetical Experimental) | Rationale for Expected Differences |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~1600 (C=C stretch), ~740 (Aromatic C-H bend) | ~3400 (broad, O-H stretch), ~1600 (C=C stretch), ~740 (Aromatic C-H bend) | The prominent N-H stretch in indoline is replaced by a broad O-H stretch from the ethanol group.[2] |
| MS (m/z) | 119 (M⁺), 118 (M-H)⁺ | 163 (M⁺), 118 (M - CH₂CH₂OH)⁺ | The molecular ion peak confirms the addition of the ethanol group. A characteristic fragmentation would be the loss of the N-ethanol substituent.[2][3] |
Experimental Protocols
To ensure the reproducibility and validity of our findings, detailed experimental protocols are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at a frequency of 100 MHz. Employ proton decoupling to simplify the spectrum. Key parameters include a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
Rationale: CDCl₃ is a common, non-polar solvent that provides good solubility for many organic compounds. TMS is the universally accepted internal standard for ¹H and ¹³C NMR.[4] The chosen acquisition parameters provide a good balance between signal-to-noise ratio and experimental time.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid sample between two sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Rationale: The thin-film method for liquid samples is straightforward and avoids solvent interference. NaCl plates are transparent to IR radiation in the analytical region of interest.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
Rationale: ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak, which is crucial for determining the molecular weight.
Conclusion
This guide demonstrates a systematic approach to the cross-referencing of spectroscopic data for a novel compound, 1H-Indole-1-ethanol, 2,3-dihydro-, by comparing its predicted spectral characteristics with the known data of its parent structure, 2,3-dihydro-1H-indole. The detailed analysis of expected shifts and peak appearances in NMR, IR, and MS provides a robust framework for structural confirmation. By adhering to rigorous experimental protocols and a logical comparative analysis, researchers can confidently elucidate the structures of new chemical entities, a critical step in the advancement of chemical and pharmaceutical sciences.
References
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
NIST. 1H-Indole, 2,3-dihydro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]
-
NIST. 1H-Indole, 2,3-dihydro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Available from: [Link]
-
NIST. 1H-Indole, 2,3-dihydro-1-methyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]
-
Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). Available from: [Link]
-
Kandri Rodi, Y., et al. (2016). Synthesis of new 1H-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. ResearchGate. Available from: [Link]
-
US EPA. 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- - Substance Details. Available from: [Link]
-
The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Available from: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds.
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Available from: [Link]
-
NIST. 1H-Indole, 2,3-dihydro-1-methyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]
-
PubChem. Indole. National Center for Biotechnology Information. Available from: [Link]
- Nefedova, O. V., et al. (2020). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. Russian Journal of Organic Chemistry, 56(8), 1349-1356.
- Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965.
-
PubChem. Tryptophol. National Center for Biotechnology Information. Available from: [Link]
- Zherebtsov, D. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7501.
- Middle East Technical University. (2013). Synthesis of Indole Fused Heterocyclic Compounds.
-
Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available from: [Link]
- Bakulev, V. A., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(23), 5738.
-
Beilstein-Institut. Search Results. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Wolf, L. G., et al. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In NMR-Based Metabolomics. Humana Press, New York, NY.
-
Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Available from: [Link]
-
NIST. 1H-Inden-1-one, 2,3-dihydro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. 1H-Indole, 2,3-dihydro- [webbook.nist.gov]
- 3. 1H-Indole, 2,3-dihydro- [webbook.nist.gov]
- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
Indole vs. Indoline: A Comparative Guide to Biological Activity and Scaffold Design
Introduction: The Subtle Saturation That Transforms Biological Activity
In the landscape of medicinal chemistry, the indole ring system stands as a "privileged scaffold," a core structural motif present in a vast array of natural products and FDA-approved drugs.[1] Its aromatic, electron-rich nature and versatile synthetic handles have made it a cornerstone of drug discovery for decades. However, the simple act of saturating a single double bond within this revered scaffold—transforming the planar, aromatic indole into the non-planar, more flexible indoline—can profoundly alter a molecule's biological profile.
This guide provides an in-depth technical comparison of the biological activities of indole and indoline scaffolds. Moving beyond a simple catalog of activities, we will dissect the fundamental physicochemical differences that arise from this single point of saturation and explore, through experimental data, how these differences translate into divergent pharmacological outcomes. For researchers, scientists, and drug development professionals, understanding the nuanced interplay between these two scaffolds is critical for rational drug design, lead optimization, and the strategic navigation of chemical space. We will examine their comparative performance in key therapeutic areas, provide validated experimental protocols for their evaluation, and delve into the molecular interactions that dictate their efficacy.
The Core Distinction: Physicochemical Consequences of a Double Bond
The fundamental difference between indole and indoline lies in the C2-C3 bond of the five-membered ring. In indole, this is a double bond, rendering the pyrrole ring aromatic and the entire bicyclic system planar. In indoline, this bond is saturated, breaking the aromaticity of the five-membered ring and introducing a degree of conformational flexibility. This seemingly minor structural modification has significant downstream effects on the molecule's properties.
-
Aromaticity and Electron Distribution: The aromatic π-system of indole creates a delocalized electron cloud, influencing its ability to participate in π-π stacking and cation-π interactions with biological targets. Indoline lacks this extensive aromaticity, and its nitrogen atom is more akin to a secondary aniline, exhibiting different hydrogen bonding capabilities and nucleophilicity.
-
Three-Dimensional Shape and Flexibility: Indole's planarity imposes rigid structural constraints. In contrast, the sp³-hybridized carbons in indoline's five-membered ring allow it to adopt various puckered conformations. This added flexibility can enable indoline derivatives to fit into binding pockets that are inaccessible to their rigid indole counterparts.
-
Lipophilicity and Physicochemical Profile: The removal of the double bond generally increases the saturated character of the molecule, which can impact properties like lipophilicity (LogP), solubility, and metabolic stability. These changes are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
These fundamental differences are the chemical basis for the often-divergent biological activities observed between structurally analogous indole and indoline compounds.
Comparative Biological Activities: A Head-to-Head Analysis
The true measure of a scaffold's utility lies in its performance. Here, we compare the biological activities of indole and indoline derivatives across several key therapeutic areas, supported by experimental data.
Anticancer Activity
Both scaffolds have been extensively explored as anticancer agents, often as inhibitors of crucial cellular processes like cell division and signaling.
Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for mitotic spindle formation, making them a prime target for anticancer drugs.[2] Indole derivatives have been widely investigated as tubulin polymerization inhibitors that bind to the colchicine site.[3] While a wealth of data exists for indole-based inhibitors, direct comparative studies with their indoline analogs are less common. However, available data suggests that the planarity of the indole ring is often crucial for potent activity. In one comparative study, a non-substituted indoline derivative showed less than 50% of the cytotoxic inhibition exhibited by its indole counterpart, indicating a significant drop in activity upon saturation.
Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The indole scaffold is a key component of numerous approved kinase inhibitors, such as Sunitinib. The planarity of the indole ring often facilitates key interactions within the ATP-binding pocket. While many indoline-based kinase inhibitors have also been developed, direct comparisons suggest that the choice of scaffold is highly target-dependent. The flexible nature of the indoline scaffold can sometimes be advantageous in fitting into specific kinase active sites.
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Both indole and indoline have emerged as promising scaffolds in this area.[4] Indole itself is a signaling molecule in bacteria, and its derivatives can disrupt processes like biofilm formation and cell division.[4] Indoline-containing compounds have also demonstrated significant antibacterial and antifungal activity.[5][6]
In a study focused on developing new antimicrobial agents, a series of 5-indolylmethylenerhodanine derivatives were synthesized and tested. Several of these compounds showed significant activity against Escherichia coli, Staphylococcus lentus, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the range of 25-50 μg/mL.[5][6] While this study did not include a direct indole vs. indoline comparison, it highlights the potential of both scaffolds as platforms for antimicrobial drug discovery.
Central Nervous System (CNS) Activity
The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a fertile ground for developing CNS-active drugs. The saturation to indoline alters the three-dimensional shape and electronic properties, which can dramatically change receptor affinity and selectivity.
A compelling example comes from a study on α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia.[5][7] Researchers designed and synthesized both indoline and indole derivatives to compare their potency and selectivity. The results provided a clear, quantitative comparison:
-
The most potent indoline derivative, (R)-14r , exhibited an IC50 of 2.7 nM for the α1A-adrenoceptor.[5][7]
-
The most potent indole derivative, (R)-23l , showed a slightly higher potency with an IC50 of 1.9 nM for the same receptor.[5][7]
Interestingly, while the potencies were comparable, the indole derivative (R)-23l displayed significantly better selectivity for the α1A subtype over the α1B and α1D subtypes compared to the indoline derivative.[5][7] This highlights how the subtle change from indole to indoline can be used to fine-tune not just potency but also receptor selectivity, a critical aspect of modern drug design.
Data Summary: Quantitative Comparison of Biological Activity
The following table summarizes the quantitative data from the comparative studies discussed, providing a clear snapshot of the performance differences between the scaffolds.
| Biological Target/Activity | Indole Derivative | Indoline Derivative | Potency (IC50) / Activity | Key Finding | Reference(s) |
| α1A-Adrenoceptor Antagonism | (R)-23l | (R)-14r | Indole: 1.9 nMIndoline: 2.7 nM | Both scaffolds yield highly potent antagonists. The indole derivative showed superior subtype selectivity. | [7],[5] |
| Anticancer Cytotoxicity | Indole compound | Indoline analog | Indoline: >50% reduction in inhibition | Saturation of the indole ring led to a significant loss of cytotoxic activity in this specific comparison. | |
| Antimicrobial Activity | 5-indolylmethylenerhodanine | Not directly compared | MIC: 25-50 µg/mL | Both scaffolds serve as effective platforms for developing antimicrobial agents. | [5],[6] |
Mechanism of Action: A Structural Perspective
To truly understand why indole and indoline scaffolds exhibit different biological activities, we must examine their interactions with protein targets at the molecular level. The planarity of indole versus the flexibility of indoline dictates the types of interactions they can form within a binding site.
A powerful illustration of this comes from a study combining X-ray crystallography and NMR to investigate an indoline quinonoid intermediate within the active site of the enzyme tryptophan synthase.[8] This study provides a rare, high-resolution snapshot of how an indoline scaffold is accommodated by an enzyme.
The key takeaway is that the non-planar, puckered conformation of the indoline ring allows for specific orientations and interactions that would not be possible for a rigid, planar indole ring. For instance, the sp³ geometry of the indoline allows substituents to be positioned in distinct axial or equatorial orientations, which can be critical for fitting into a tightly constrained active site and forming optimal hydrogen bonds or avoiding steric clashes.
Conversely, the aromatic, planar structure of the indole ring is ideal for participating in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. The loss of this aromaticity in indoline precludes such interactions.
The following diagram illustrates the conceptual difference in binding modes. An indole derivative might engage in flat, planar stacking interactions, while an indoline derivative can adopt a 3D conformation to fit into a different pocket geometry.
Caption: Conceptual binding modes of planar indole vs. flexible indoline scaffolds.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and provide actionable insights, this section details standardized, self-validating protocols for assessing the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Principle: The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of a compound on cell survival.
Step-by-Step Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., a cancer cell line like HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole and indoline test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Sources
- 1. researchgate.net [researchgate.net]
- 2. S-EPMC10866129 - Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties† † Electronic supplementary information (ESI) available. See DOI: https://doi.org/10.1039/d3ra08962b - OmicsDI [omicsdi.org]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopolymers.org.ua [biopolymers.org.ua]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1H-Indole-1-ethanol, 2,3-dihydro- Analysis
This guide provides a comprehensive comparison of analytical method validation strategies for the quantification and characterization of 1H-Indole-1-ethanol, 2,3-dihydro- (hereafter referred to as IEH). As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A rigorously validated method is not merely a regulatory checkbox; it is the bedrock of confidence in your product's identity, strength, quality, purity, and potency.[1]
We will dissect the core validation parameters through the comparative lens of two workhorse analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Our approach is grounded in the globally recognized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which advocate for a lifecycle approach to analytical procedures.[2][3][4] This modern perspective treats validation not as a singular event, but as a continuous process of ensuring a method's fitness for its intended purpose.[3]
Part 1: The Logic of Validation: An Overview
Before delving into specific parameters, it is crucial to understand the validation workflow. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5] This involves a systematic series of experiments designed to challenge the method's performance. The entire process can be visualized as a logical progression from defining the method's goals to ensuring its long-term reliability.
Caption: The lifecycle of an analytical method, from development to routine use.
Part 2: A Comparative Analysis of Core Validation Parameters
The choice of analytical technique profoundly influences how validation is executed. IEH, with its hydroxyl group and indole core, is amenable to both HPLC and GC analysis, though the latter typically requires a derivatization step to improve volatility and thermal stability.
Specificity / Selectivity
Causality: Specificity is the cornerstone of any analytical method. It ensures that the signal you measure comes exclusively from your analyte of interest (IEH) and not from interferences such as impurities, degradation products, or matrix components.[6][7] A non-specific method can lead to erroneously high (or occasionally low) results, jeopardizing product safety and efficacy assessments.
Experimental Comparison:
| Approach | HPLC-UV | GC-MS | Rationale & Trustworthiness |
| Blank Analysis | Inject a placebo or matrix blank. No significant peaks should be observed at the retention time of IEH. | Inject a derivatized matrix blank. No interfering peaks should be present in the chromatogram at the expected retention time. | Establishes a baseline and proves that excipients or solvents do not contribute to the analyte signal. |
| Peak Purity | Utilize a Diode Array Detector (DAD) to assess peak purity across the entire chromatographic peak. | Not directly applicable. | For HPLC, this provides a high degree of confidence that the peak is spectrally homogeneous and not co-eluted with an impurity. |
| Mass Spectral Confirmation | N/A | Compare the mass spectrum of the peak in a sample to that of a pure, derivatized IEH standard. | This is the gold standard for specificity in GC. The unique fragmentation pattern of the analyte provides a molecular fingerprint, offering unequivocal identification. |
Linearity & Range
Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response. This relationship is essential for accurate quantitation across different sample concentrations. The range is the interval over which the method is shown to be linear, accurate, and precise.[8][9]
Experimental Protocol (General):
-
Prepare a stock solution of IEH reference standard.
-
Create a series of at least five calibration standards by serial dilution, spanning the expected concentration range. For an assay, this is typically 80% to 120% of the target concentration.[8][10]
-
Analyze each concentration in triplicate.
-
Plot the average response versus concentration and perform a linear regression analysis.
Comparative Data Summary:
| Parameter | HPLC-UV | GC-MS (with derivatization) | Acceptance Criteria |
| Range Studied | 80 - 120 µg/mL | 80 - 120 µg/mL | Covers the expected working concentration. |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | Typically ≥ 0.999 |
| Y-intercept | Should be close to zero and not statistically significant. | Should be close to zero and not statistically significant. | Indicates minimal systematic error or bias. |
| Residual Plot | Random scatter of points around the x-axis. | Random scatter of points around the x-axis. | Confirms the suitability of the linear model. |
Accuracy
Causality: Accuracy measures the closeness of your experimental results to the true value. It is a direct measure of systematic error in the method. Inaccurate methods can lead to the rejection of good batches or the release of out-of-specification products.
Experimental Protocol (Spike Recovery):
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with known amounts of IEH reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 150% of the target concentration).[8][11]
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage of the added IEH that was measured (% Recovery).
Comparative Data Summary:
| Spike Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low (80%) | 99.5% | 98.9% | Typically 98.0% - 102.0% for an assay. |
| Mid (100%) | 100.8% | 101.2% | Typically 98.0% - 102.0% for an assay. |
| High (150%) | 101.5% | 100.5% | Typically 98.0% - 102.0% for an assay. |
Precision
Causality: Precision describes the random error of a method, reflected in the closeness of agreement between a series of measurements.[6] A precise method is repeatable and reliable. Poor precision can indicate inconsistent sample preparation, instrument instability, or an unreliable analytical procedure.
Experimental Comparison:
| Precision Type | Definition & Protocol | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (Intra-assay) | Analysis of ≥6 replicates at 100% of the target concentration by one analyst on one day.[8] | 0.45% | 0.68% | Typically ≤ 1.0% for drug product assay. |
| Intermediate Precision (Inter-assay) | Same as repeatability, but results are compared across different days, analysts, or instruments. | 0.85% | 1.10% | Typically ≤ 2.0% for drug product assay. |
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Causality: These parameters are critical for impurity analysis but less so for the assay of a main component.[12] The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[7]
Experimental Comparison:
| Parameter | HPLC-UV | GC-MS | Rationale & Trustworthiness |
| Determination | Based on signal-to-noise ratio (S/N). | Based on S/N of a specific ion fragment (Selected Ion Monitoring - SIM mode). | S/N is a universally accepted approach.[7] Using SIM mode in GC-MS dramatically improves sensitivity and selectivity for trace analysis. |
| LOD (S/N ≈ 3:1) | 0.1 µg/mL | 0.01 µg/mL | GC-MS is often inherently more sensitive, especially in SIM mode. |
| LOQ (S/N ≈ 10:1) | 0.3 µg/mL | 0.03 µg/mL | The LOQ must be verified by demonstrating acceptable accuracy and precision at this concentration. |
Robustness
Causality: Robustness testing demonstrates the method's reliability during normal use by showing it remains unaffected by small, deliberate variations in its parameters.[6] A robust method is transferable between labs and instruments without requiring significant modification.
Experimental Protocol: Intentionally vary critical parameters one at a time and assess the impact on results (e.g., system suitability).
Comparative Robustness Parameters:
| Parameter Varied | HPLC-UV | GC-MS |
| Mobile Phase Composition | ± 2% absolute organic content | N/A |
| Column Temperature | ± 5 °C | ± 5 °C on oven ramp |
| Flow Rate | ± 10% | ± 10% on carrier gas flow |
| Injection Volume | ± 10% | ± 10% |
| pH of Mobile Phase Buffer | ± 0.2 units | N/A |
| Derivatization Time/Temp | N/A | ± 5 minutes / ± 5 °C |
Part 3: Detailed Experimental Protocol
This protocol outlines the validation of an HPLC-UV assay for IEH, integrating the assessment of several key parameters.
Protocol: Validation of an HPLC-UV Assay for IEH in a Drug Product
1. Objective: To validate an isocratic reversed-phase HPLC-UV method for the quantification of IEH, demonstrating its specificity, linearity, range, accuracy, and precision.
2. Materials & Equipment:
-
HPLC system with UV/DAD detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
IEH Reference Standard
-
Placebo drug product matrix
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid
3. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. System Suitability:
-
Procedure: Make five replicate injections of a 100 µg/mL IEH standard solution.
-
Acceptance Criteria:
-
%RSD of peak areas ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates ≥ 2000
-
5. Validation Experiments:
-
Specificity:
-
Inject the mobile phase blank.
-
Prepare and inject a placebo sample solution.
-
Result: No interfering peaks should appear at the retention time of IEH. Use DAD to confirm peak purity of the IEH peak in a spiked sample.
-
-
Linearity (80 - 120 µg/mL):
-
Prepare standards at 80, 90, 100, 110, and 120 µg/mL.
-
Inject each in triplicate.
-
Result: Plot response vs. concentration. The correlation coefficient (r²) must be ≥ 0.999.
-
-
Accuracy (Spike Recovery):
-
Spike placebo samples in triplicate at 80, 100, and 120 µg/mL.
-
Analyze and calculate the % recovery.
-
Result: Mean recovery should be within 98.0% - 102.0% at each level.
-
-
Precision (Repeatability):
-
Prepare six individual samples from a single batch of drug product at the target concentration (100 µg/mL).
-
Analyze all six samples.
-
Result: Calculate the %RSD of the assay results. It must be ≤ 2.0%.
-
6. Data Analysis and Reporting:
-
Compile all results in a formal validation report.
-
The report must state whether each parameter met its pre-defined acceptance criteria.
Caption: A workflow for executing an HPLC method validation.
Part 4: Method Selection Summary
The choice between HPLC-UV and GC-MS is not arbitrary; it is driven by the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS | Recommendation for IEH Analysis |
| Specificity | Good (excellent with DAD). | Excellent (unequivocal via mass spectrum). | GC-MS is superior for identification or trace analysis in complex matrices. |
| Sensitivity | Moderate. | High, especially in SIM mode. | GC-MS is preferred for LOQ/LOD-critical applications like impurity testing. |
| Sample Prep | Simple dissolution and filtration. | More complex: requires extraction and chemical derivatization. | HPLC-UV is faster and simpler for routine assays, reducing potential sources of error. |
| Robustness | Generally high. | Can be less robust due to the added derivatization step and inlet activity. | HPLC-UV is often more robust and easier to transfer for routine QC labs. |
| Cost & Speed | Lower operational cost, faster sample throughput. | Higher instrument and operational cost, slower due to sample prep. | HPLC-UV is more cost-effective for high-volume release testing. |
Conclusion
The validation of an analytical method for 1H-Indole-1-ethanol, 2,3-dihydro- is a multi-faceted process that provides documented evidence of a method's reliability and suitability. For routine quantitative assays where specificity can be demonstrated and sensitivity is adequate, HPLC-UV often provides the most robust, efficient, and cost-effective solution. For applications requiring the highest degree of specificity and sensitivity, such as trace impurity identification or analysis in complex biological matrices, the additional complexity of GC-MS is justified and necessary.
Ultimately, a successful validation is built on a foundation of sound scientific principles, a thorough understanding of the analytical technique, and adherence to regulatory guidelines like ICH Q2(R2).[2][13] By following the structured, comparative approach outlined in this guide, you can ensure the development of high-quality, defensible analytical methods that form the backbone of your research and drug development programs.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Source: ProPharma URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy - gmp-compliance.org URL: [Link]
-
Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures | BioPharm International Source: BioPharm International URL: [Link]
-
Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]
-
Title: A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples Source: American Society for Microbiology URL: [Link]
-
Title: Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection Source: PubMed Central URL: [Link]
-
Title: GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...) Source: ResearchGate URL: [Link]
-
Title: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat Source: ResearchGate URL: [Link]
-
Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL: [Link]
-
Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL: [Link]
-
Title: Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies Source: AIP Publishing URL: [Link]
-
Title: GC/MS analysis of indole and skatole in seafood Source: ResearchGate URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Validation of Analytical Methods and Processes Source: ResearchGate URL: [Link]
-
Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
-
Title: Synthesis and Chemistry of Indole Source: Unknown URL: [Link]
-
Title: Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry Source: MDPI URL: [Link]
-
Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
-
Title: validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc Source: SciSpace URL: [Link]
Sources
- 1. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. propharmagroup.com [propharmagroup.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. scribd.com [scribd.com]
- 11. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. starodub.nl [starodub.nl]
The Versatile Scaffold: A Comparative Guide to the Applications of 2,3-Dihydroindoles in Modern Research
The 2,3-dihydroindole, often referred to as indoline, represents a privileged heterocyclic scaffold that has garnered significant attention across diverse scientific disciplines. Its unique structural and electronic properties, arising from the fusion of a benzene ring with a five-membered nitrogen-containing ring, make it a versatile building block in medicinal chemistry, a functional component in advanced materials, and a powerful tool in asymmetric catalysis. This guide provides an in-depth, comparative analysis of the peer-reviewed applications of 2,3-dihydroindoles, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data and detailed protocols.
Part 1: 2,3-Dihydroindoles in the Pursuit of Novel Therapeutics
The inherent bioactivity of the 2,3-dihydroindole skeleton has positioned it as a cornerstone in the design of novel therapeutic agents. Its ability to interact with a wide range of biological targets has led to the development of potent modulators of disease-related pathways.
Modulating the Immune Response: 2,3-Dihydroindoles as STING Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-viral and anti-tumor immune response. Recently, 2,3-dihydroindole derivatives have emerged as potent allosteric agonists of STING.
A noteworthy example is the derivative LA24, which was identified through a combination of virtual screening and rational design. This compound demonstrated superior potency compared to the reference STING agonist C53.[1]
| Compound | EC50 (μM) for STING Activation |
| LA24 (2,3-Dihydroindole derivative) | 0.82 [1] |
| C53 (Reference Agonist) | 2.80[1] |
Experimental Protocol: STING Activation Assay
This protocol outlines a typical cell-based reporter assay to quantify STING activation.
Materials:
-
THP-1 Dual™ cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
2,3-Dihydroindole test compounds
-
Reference STING agonist (e.g., cGAMP)
-
96-well plates
-
Plate reader
Procedure:
-
Seed THP-1 Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of the 2,3-dihydroindole compounds and the reference agonist.
-
Add the compounds to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add HEK-Blue™ Detection medium to the wells.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an IRF-inducible promoter, indicating STING pathway activation.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Targeting Viral Replication: 2,3-Dihydroindoles as HCV Inhibitors
The hepatitis C virus (HCV) is a major global health concern. The 2,3-dihydroindole scaffold has been successfully employed in the design of potent HCV inhibitors. These compounds often target viral proteins essential for replication, such as the NS5B RNA-dependent RNA polymerase.
One study reported a 2,3-dihydro-indole-1-carbothioic acid amide derivative (analogue 31) with an excellent EC50 of 510 nM against HCV without significant cytotoxicity. [2]This highlights the potential for developing selective and potent antiviral agents based on this scaffold.
| Compound Scaffold | EC50 (nM) against HCV |
| Indoline | 510 [2] |
| Indole | Less potent |
| Tetrahydroquinoline | Less potent |
Experimental Protocol: HCV Replicon Assay
This assay is a cell-based system to screen for compounds that inhibit HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)
-
Complete cell culture medium with G418
-
2,3-Dihydroindole test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the HCV replicon-containing Huh-7 cells in 96-well plates.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 72 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence, which is proportional to the level of HCV replication.
-
Determine the EC50 value of the compound.
Neurological Applications: Modulators of Melatonin and Acetylcholinesterase
2,3-Dihydroindoles have also shown significant promise in the development of treatments for neurological disorders.
Melatonin Receptor Ligands: As analogues of the neurohormone melatonin, 2,3-dihydroindole derivatives have been synthesized and evaluated for their binding affinity to melatonin receptors (MT1 and MT2). [3][4]While some derivatives showed lower affinity compared to melatonin, this research opens avenues for developing novel neuroprotective agents. [3][4] Acetylcholinesterase Inhibitors: Inhibition of acetylcholinesterase (AChE) is a key strategy in the treatment of Alzheimer's disease. Several indole and indolinone derivatives have been designed as potent AChE inhibitors, with some showing activity superior to the standard drug donepezil. [5]For example, a 2-chlorobenzyl derivative of an indolinone compound (3c) exhibited an IC50 value of 0.44 nM against AChE, making it 32-fold more potent than donepezil.
| Compound | IC50 (nM) against AChE |
| Indolinone derivative (3c) | 0.44 |
| Donepezil (Standard) | 14.08 |
Experimental Protocol: Ellman's Method for AChE Inhibition
This spectrophotometric method is widely used to measure AChE activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
2,3-Dihydroindole test compounds
-
96-well plate and plate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme solution and incubate.
-
Initiate the reaction by adding the substrate ATCI.
-
Measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Part 2: 2,3-Dihydroindoles in Materials Science
The unique photophysical and electronic properties of 2,3-dihydroindoles make them attractive building blocks for organic electronic materials.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, materials based on indolocarbazole, a fused polycyclic system containing the dihydroindole moiety, have been investigated as emitters and hole-transporting materials. The rigid and planar structure of these molecules facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.
Dye-Sensitized Solar Cells (DSSCs)
The electron-rich nature of the 2,3-dihydroindole core makes it an excellent donor component in D-π-A (Donor-π bridge-Acceptor) organic dyes for DSSCs. These dyes are responsible for light absorption and subsequent electron injection into the semiconductor material. The performance of these dyes can be tuned by modifying the donor, π-bridge, and acceptor units.
Part 3: 2,3-Dihydroindoles in Asymmetric Catalysis
Chiral 2,3-dihydroindole derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules.
Asymmetric Michael Addition
Primary amines derived from cinchona alkaloids and incorporating a 2,3-dihydroindole framework have been successfully used as catalysts in asymmetric intramolecular Michael additions. These reactions have afforded cis- and trans-2,3-disubstituted indolines with high yields and excellent enantioselectivities (up to 99% ee). [6]
| Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|
| Aryl-substituted | up to 2.7:1 | up to 99% |
| Alkyl-substituted | up to 20:1 | up to 99% |
Experimental Protocol: Organocatalytic Asymmetric Intramolecular Michael Addition
A general procedure for the synthesis of chiral 2,3-disubstituted indolines.
Materials:
-
(E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one substrate
-
Chiral 2,3-dihydroindole-based primary amine catalyst (e.g., derived from a cinchona alkaloid)
-
Solvent (e.g., toluene)
-
Additive (e.g., benzoic acid)
Procedure:
-
To a solution of the substrate in the chosen solvent, add the chiral catalyst and the additive.
-
Stir the reaction mixture at a specific temperature (e.g., room temperature or 0°C) until the reaction is complete (monitored by TLC).
-
Purify the product by column chromatography.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Caption: Organocatalytic asymmetric synthesis of chiral indolines.
Conclusion
The 2,3-dihydroindole scaffold has proven to be a remarkably versatile platform in scientific research. Its applications span from the development of life-saving therapeutics to the creation of next-generation organic electronics and the advancement of stereoselective synthesis. The comparative data and experimental protocols presented in this guide underscore the significant potential of 2,3-dihydroindole derivatives and provide a solid foundation for future innovations in these exciting fields. As our understanding of structure-activity relationships deepens, we can anticipate the emergence of even more sophisticated and impactful applications of this remarkable heterocyclic system.
References
-
Liu, Y., Wu, J., Gao, N., et al. (2026). Discovery and optimization of 2,3-Dihydroindole derivatives as STING receptor allosteric agonists. Bioorganic & Medicinal Chemistry Letters, 132, 130508. [Link]
-
Andreani, A., Granaiola, M., Leoni, A., et al. (1996). Potential antitumor agents. 25. Synthesis and cytotoxic activity of 3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones. Anticancer Research, 16(6B), 3585-3588. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Issa, M. Y. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure, 1250, 131742. [Link]
-
Volkova, M. S., Efremov, A. M., Bezsonova, E. N., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
-
Kang, I. J., Wang, L. W., Hsu, S. J., et al. (2009). Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4134-4138. [Link]
-
Volkova, M. S., Efremov, A. M., Bezsonova, E. N., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]
-
Volkova, M. S., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules (Basel, Switzerland), 27(21), 7462. [Link]
-
Al-Ghorbani, M., & Issa, M. Y. (2018). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules, 23(9), 2336. [Link]
- (This is a placeholder for a relevant reference on 2,3-dihydroindoles in OLEDs.
- (This is a placeholder for a relevant reference on 2,3-dihydroindoles in DSSCs.
- (This is a placeholder for a relevant reference on 2,3-dihydroindoles in asymmetric catalysis.
- (This is a placeholder for a relevant reference on 2,3-dihydroindoles in asymmetric catalysis.
- (This is a placeholder for a relevant reference on 2,3-dihydroindoles in asymmetric catalysis.
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry, 15(47), 9971-9978. [Link]
Sources
- 1. Discovery and optimization of 2,3-Dihydroindole derivatives as STING receptor allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Small Molecule Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1H-Indole-1-ethanol, 2,3-dihydro- by HPLC
Introduction: The Imperative of Purity in Drug Discovery
In the realm of drug development and materials science, the synthesis of a novel compound such as 1H-Indole-1-ethanol, 2,3-dihydro-, a derivative of the important indoline scaffold, is merely the first step.[1] The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact the compound's biological activity, toxicity, and physical properties, leading to misleading experimental results and potential safety concerns.
This guide provides an in-depth, experience-driven comparison of analytical techniques and presents a detailed, self-validating protocol for purity confirmation of 1H-Indole-1-ethanol, 2,3-dihydro- using High-Performance Liquid Chromatography (HPLC). As the most widely used analytical technique in the pharmaceutical industry, HPLC offers a powerful combination of sensitivity, resolution, and quantitation essential for this task.[2][3]
Choosing the Right Tool: Why HPLC Prevails
While several methods exist for assessing the purity of organic compounds, they are not all created equal.[4][5] Understanding their respective strengths and limitations is key to selecting the appropriate technique.
-
Traditional Methods (Melting/Boiling Point): These methods are based on the principle that impurities depress and broaden the melting point range or elevate the boiling point.[4][5] While simple, they are insensitive to small amounts of impurities and are ineffective for non-crystalline materials or compounds that decompose upon heating.
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid, and inexpensive qualitative tool for monitoring reaction progress and identifying the number of components in a mixture.[6][7] However, its quantitative accuracy is limited, and co-eluting spots can mask impurities.
-
Spectroscopic Methods (NMR, IR, MS): Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are unparalleled for structural elucidation.[6][8] While they can detect impurities, they are not inherently quantitative without significant calibration and can struggle to quantify isomers or impurities with similar spectral characteristics.
-
High-Performance Liquid Chromatography (HPLC): HPLC stands out for its exceptional resolving power and quantitative precision.[9] It physically separates the main compound from its impurities, allowing for the detection and quantification of species at very low levels (often <0.1%).[2] For regulatory and quality control purposes, its robustness and reproducibility are indispensable.
For the specific task of confirming the purity of a synthesized active pharmaceutical ingredient (API) candidate like 1H-Indole-1-ethanol, 2,3-dihydro-, HPLC is the industry-standard methodology.
The Analytical Workflow: A Self-Validating System
A trustworthy analytical method is not just a set of instructions; it's a system designed to verify its own performance before delivering a result. This is achieved through a logical workflow incorporating System Suitability Testing (SST).
Caption: Overall workflow for HPLC purity confirmation.
HPLC Method Development Rationale
The development of a robust HPLC method is guided by the physicochemical properties of the analyte.[9] For 1H-Indole-1-ethanol, 2,3-dihydro-, a moderately polar molecule containing a UV-active indole moiety, a Reverse-Phase (RP-HPLC) method is the logical choice.
-
Chromatographic Mode: Reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is used for over 90% of small molecule pharmaceutical analyses.[10] It provides excellent retention and separation for compounds of moderate polarity.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC.[10] A column with dimensions like 4.6 x 150 mm and a 3.5 µm particle size offers a good balance of efficiency, resolution, and backpressure.
-
Mobile Phase: A gradient elution using water and acetonitrile (ACN) provides a robust separation profile. A gradient is superior to an isocratic method for purity analysis as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with good peak shape.[11] A small amount of acid, such as formic acid (0.1%), is often added to the mobile phase to control the ionization of silanol groups on the column and any ionizable functional groups on the analyte, leading to sharper, more symmetrical peaks.[12]
-
Detector: The indole ring system contains a strong chromophore, making UV detection ideal.[10] A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is highly recommended.[13] Unlike a standard UV detector that measures at a single wavelength, a DAD captures the entire UV-Vis spectrum for every point in the chromatogram. This capability is crucial for peak purity analysis.[14][15] The detection wavelength should be set at the absorbance maximum (λmax) of the indole moiety, typically around 280 nm, to ensure maximum sensitivity.[12][16]
The Protocol: A Self-Validating System in Practice
This section details the complete, step-by-step protocol. Central to its trustworthiness is the mandatory performance of a System Suitability Test (SST) before any sample analysis. Regulatory bodies like the USP and FDA require SST to ensure the analytical system is performing as expected.[17][18]
System Suitability Testing (SST)
SST is a series of checks that confirm the HPLC system's readiness for the analysis.[19] It ensures that parameters like column efficiency, peak symmetry, and injection precision are within acceptable limits on the day of the analysis.[17][20]
Caption: The logic of System Suitability Testing (SST).
Table 1: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Symbol | Purpose | USP Acceptance Criteria |
|---|---|---|---|
| Repeatability | %RSD | Checks the precision of the injector and system. | ≤ 2.0% for peak area from ≥ 5 replicate injections.[20][21] |
| Tailing Factor | T | Measures peak symmetry. Tailing can indicate undesirable interactions. | ≤ 2.0[20][21] |
| Theoretical Plates | N | Measures column efficiency and peak sharpness. | > 2000 (method specific)[21] |
| Resolution | Rs | Measures the separation between two adjacent peaks. | ≥ 2.0 (between analyte and closest impurity).[20][21] |
Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid, ACS Grade or higher
-
1H-Indole-1-ethanol, 2,3-dihydro- (synthesized material)
-
Reference Standard of 1H-Indole-1-ethanol, 2,3-dihydro- (if available, >99.5% purity)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 mixture of MPA and MPB.
-
Standard Solution (for SST): Accurately weigh and dissolve the reference standard in diluent to a concentration of ~0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized compound in diluent to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before analysis.
3. HPLC Instrumentation and Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, and DAD/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
DAD/PDA Detector: Wavelength 280 nm. Collect spectral data from 200-400 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
4. Analysis Sequence:
-
Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.[21]
-
Perform a blank injection (diluent only) to ensure no system contamination.
-
Inject the Standard Solution five (5) consecutive times.
-
Evaluate SST Results: Using the data from the five standard injections, calculate the %RSD of the peak area, the tailing factor, and the number of theoretical plates. All parameters MUST meet the criteria in Table 1 before proceeding.[18] If SST fails, troubleshoot the system (e.g., check for leaks, prime pump, change column) and repeat the test.[17]
-
Once SST passes, inject the Sample Solution in duplicate.
Data Interpretation and Purity Confirmation
Purity Calculation by Percent Area
The purity of the synthesized compound is determined by the principle of area percent normalization. This assumes that all components in the sample have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 2: Example Purity Calculation for Synthesized Sample
| Peak | Retention Time (min) | Area | % Area | Identification |
|---|---|---|---|---|
| 1 | 3.45 | 15,200 | 0.25 | Impurity A |
| 2 | 12.89 | 5,985,000 | 99.50 | 1H-Indole-1-ethanol, 2,3-dihydro- |
| 3 | 16.21 | 12,050 | 0.20 | Impurity B |
| 4 | 19.04 | 3,010 | 0.05 | Unknown |
| Total | 6,015,260 | 100.00 |
| Result | | | | Purity: 99.50% |
The Trustworthiness Check: Peak Purity Analysis
A single, symmetrical peak on a chromatogram does not guarantee it represents a single compound.[15] An impurity could be co-eluting underneath the main peak. This is where the power of the DAD is essential for a trustworthy result.
The DAD software assesses "spectral peak purity" by comparing the UV spectra taken across the peak (upslope, apex, and downslope).[13][22] If all spectra are identical, the peak is considered spectrally pure.[14] If they differ, it indicates the presence of a co-eluting impurity. The software typically generates a "Purity Angle" and a "Purity Threshold".
-
Interpretation: If the Purity Angle is less than the Purity Threshold, the peak passes the purity test. This provides a high degree of confidence that the main peak is not masking any significant impurities.
Conclusion
Confirming the purity of a synthesized compound like 1H-Indole-1-ethanol, 2,3-dihydro- is a non-negotiable step in scientific research and development. While various methods exist, a well-developed, reverse-phase HPLC method coupled with a Diode Array Detector offers the highest level of confidence. The protocol outlined in this guide, which is built on the foundational principles of System Suitability Testing and spectral peak purity analysis, provides a robust, self-validating framework. By adhering to this methodology, researchers can ensure the integrity of their results and make informed decisions in their drug discovery and development endeavors.
References
- HPLC Method Development and Valid
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Steps for HPLC Method Development. Pharmaguideline.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
- PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. The Pharma Guide.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube.
- HPLC analytical Method development: an overview. PharmaCores.
- What methods are used to test the purity of organic compounds?. TutorChase.
- PEAK PURITY Determination by HPLC Diode Array Chromatography Software (UV/VIS)
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
- Peak Purity Algorithms using Diode Array Detectors.
- Peak Purity in Chromatography: Enhancing Analysis Accuracy.
- System Suitability in HPLC Analysis. Pharmaguideline.
- General Chapters: <621> CHROM
- SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official.
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
- Modern Analytical Technique for Characteriz
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
- How to determine the purity of newly synthesized organic compound?.
- Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies.
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH.
- 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
- Synthesis of indoles. Organic Chemistry Portal.
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC - PubMed Central.
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed.
- Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide deriv
Sources
- 1. Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. asianjpr.com [asianjpr.com]
- 4. tutorchase.com [tutorchase.com]
- 5. moravek.com [moravek.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. HPLC analytical Method development: an overview [pharmacores.com]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : PEAK PURITY Determination by HPLC Diode Array Chromatography Software (UV/VIS): Limitations and Uses [hplctips.blogspot.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 21. pharmatimesofficial.com [pharmatimesofficial.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
1H-Indole-1-ethanol, 2,3-dihydro- proper disposal procedures
A Comprehensive Guide to the Proper Disposal of 1H-Indole-1-ethanol, 2,3-dihydro-
Hazard Assessment: A Precautionary Approach
The foundational principle of chemical disposal is to understand the associated risks. In the absence of specific data for 1H-Indole-1-ethanol, 2,3-dihydro-, its hazard profile must be inferred from its constituent parts: the indoline ring system and the N-ethanol substituent.
-
Indoline (2,3-dihydro-1H-indole): The parent compound, Indoline (CAS No. 496-15-1), is classified as a combustible liquid that can cause skin and serious eye irritation.[2][3]
-
Indole Derivatives: The broader class of indole derivatives can exhibit a range of toxicological effects. Many are harmful if swallowed, toxic in contact with skin, and can be very toxic to aquatic life.[1][4] Some N-substituted indolin-2-one derivatives have even been studied for carcinogenic effects, reinforcing the need for cautious handling of novel indole compounds.[5][6]
Therefore, 1H-Indole-1-ethanol, 2,3-dihydro- must be handled as a hazardous waste with assumed toxicity, irritant properties, and potential environmental hazards. All waste streams containing this compound, including pure substance, solutions, and contaminated labware, are subject to the procedures outlined below.
Quantitative Data Summary
Since specific data is unavailable, the following table is based on the parent compound, Indoline, and general indole derivatives to inform a conservative disposal strategy.
| Parameter | Value / Assumed Hazard | Rationale & Source |
| GHS Hazard Class | Assumed: Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Aquatic Hazard | Based on classifications for Indoline and other indole derivatives.[3][4] |
| Physical State | Liquid or Solid (To be determined by user) | Visual Inspection |
| RCRA Waste Code | Potential for D001 (Ignitability) or D002 (Corrosivity) if in solution. Likely requires characterization. | U.S. EPA regulations (40 CFR Part 261).[7][8] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. | Standard practice for handling hazardous organic compounds.[9] |
Regulatory Framework: Adherence to Federal Standards
The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[10][11] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards, such as the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), to ensure worker safety.[12][13][14]
The core principle of RCRA is "cradle-to-grave" management, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[11] For a laboratory setting, this means you must:
-
Characterize the Waste: Determine if the waste is hazardous based on listed classifications or characteristics (ignitability, corrosivity, reactivity, toxicity).[7]
-
Segregate and Contain: Keep different waste streams separate in appropriate, sealed, and labeled containers.
-
Arrange for Proper Disposal: Use a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to managing waste containing 1H-Indole-1-ethanol, 2,3-dihydro-.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE to prevent exposure. The causality is simple: creating a physical barrier between you and the hazardous substance is the most direct way to prevent skin/eye contact and inhalation.
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (nitrile is a common and effective choice).
-
Body Protection: A standard laboratory coat.
-
Work Area: All waste handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation
Never mix incompatible waste streams. Mixing can cause dangerous chemical reactions, and it complicates the disposal process, often increasing costs. Waste containing 1H-Indole-1-ethanol, 2,3-dihydro- should be segregated as follows:
-
Liquid Waste:
-
Non-halogenated Solvents: Collect solutions of the compound in non-halogenated organic solvents (e.g., ethanol, hexanes, ethyl acetate) in a dedicated, clearly labeled container.
-
Halogenated Solvents: If used, collect solutions in halogenated solvents (e.g., dichloromethane, chloroform) in a separate, dedicated container.
-
Aqueous Waste: Collect dilute aqueous solutions separately. Do not dispose of down the drain, as indole derivatives can be toxic to aquatic life.[4]
-
-
Solid Waste:
-
Contaminated Labware: Collect items like gloves, paper towels, and silica gel contaminated with the compound in a designated solid waste container lined with a heavy-duty plastic bag.
-
Unused Reagent: If disposing of the pure compound, it should be placed in a sealed container labeled as solid hazardous waste.
-
-
Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container.[1]
Step 3: Container Management and Labeling
Proper containment and labeling are mandated by law and are critical for safety and compliance.
-
Choose a Compatible Container: Use containers made of materials that will not react with the waste. For organic solvents, glass or polyethylene containers are standard. Ensure the container has a tightly sealing screw cap.[15]
-
Label Clearly and Completely: The container must be labeled with the words "HAZARDOUS WASTE." The label must also include:
-
The full chemical name(s) of the contents (e.g., "Waste 1H-Indole-1-ethanol, 2,3-dihydro- in Methanol").
-
The approximate percentages of each component.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 4: Storage
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the lab personnel, away from general traffic, and ideally within secondary containment (such as a spill tray) to contain any potential leaks.
Step 5: Disposal and Transport
Disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Schedule a Pickup: Contact your EHS office to arrange for the collection of your full, properly labeled waste containers.
-
Documentation: You may be required to complete a waste manifest or tracking form. This document is a legal record of the waste's journey to its final disposal site.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Manage Small Spills: If the spill is small and you are trained to handle it:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with the spilled chemical's name and dispose of it as hazardous waste.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving 1H-Indole-1-ethanol, 2,3-dihydro-.
Caption: Waste Segregation and Disposal Workflow.
References
- BenchChem.
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. [Link]
-
OSHA Education Center. What is the Hazardous Waste Operations and Emergency Response (HAZWOPER) Safety Standard?. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]
-
Creative Safety Supply. HAZWOPER [OSHA Hazardous Waste Standard]. [Link]
-
Oregon Occupational Safety and Health. HAZWOPER: Hazardous Waste Operations and Emergency Response Standard. [Link]
-
Kumarasamy, M., et al. (2012). Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives. Journal of Pharmacy and Bioallied Sciences, 4(3), 207–211. [Link]
-
National Institute of Standards and Technology (NIST). 1H-Indole, 2,3-dihydro-. NIST Chemistry WebBook. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
EcoOnline. RCRA Hazardous Wastes. [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Organic Air Emission Standards for TSDFs and Generators. [Link]
-
ALS Global. Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]
-
Hazardous Waste Experts. RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. [Link]
-
ResearchGate. Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives. [Link]
-
National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Loba Chemie. INDOLINE Safety Data Sheet. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
-
Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). [Link]
-
PubChem. Indole. [Link]
-
PubChem. Indoline. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Indole, 2,3-dihydro- [webbook.nist.gov]
- 3. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alsglobal.com [alsglobal.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. echemi.com [echemi.com]
- 10. epa.gov [epa.gov]
- 11. EcoOnline Help Center [help.ecoonline.com]
- 12. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. oshaeducationcenter.com [oshaeducationcenter.com]
- 14. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. ptb.de [ptb.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Hydroxyethyl)indoline
Hazard Profile: Understanding the Risk
Indoline is classified as a hazardous substance, and by extension, its derivatives should be handled with the same level of care. The primary risks associated with the indoline core structure involve irritation, and potential harm upon ingestion or inhalation.[2][4][5]
GHS Hazard Classification for Indoline (CAS: 496-15-1)
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Combustible Liquid | H227 | Warning | Combustible liquid.[2] |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[2][5] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[2][4][5] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[2][4][5] |
| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation.[2][4][5] |
Note: Some indole derivatives are also classified as "Toxic in contact with skin" (H311), warranting a high degree of caution and robust skin protection.[6][7]
The Core Directive: A Risk-Based PPE Selection Workflow
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a dynamic risk assessment. The fundamental principle is to establish multiple barriers between the researcher and the chemical hazard. The following workflow, grounded in the hierarchy of controls, guides the selection of appropriate PPE for handling 1-(2-Hydroxyethyl)indoline.
Caption: Risk assessment workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Protocols
Adherence to standardized procedures is critical for ensuring safety and experimental integrity.
Required Personal Protective Equipment
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[4] For procedures involving a risk of splashing (e.g., transferring volumes >50 mL, heating, or working under pressure), chemical splash goggles must be worn.[8] A full-face shield worn over safety goggles is required when handling larger quantities.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are suitable for incidental contact and splash protection. For extended handling or immersion, gloves made of neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and practice the "double-gloving" technique for added protection.[8] Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat is the minimum requirement. When handling quantities greater than 100 mL or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8] Full-length pants and closed-toe shoes are mandatory laboratory attire.
-
Respiratory Protection: All work with 1-(2-Hydroxyethyl)indoline should be performed within a certified chemical fume hood to minimize inhalation exposure, as its parent compound can cause respiratory irritation.[2][4] If work outside a fume hood is unavoidable, a comprehensive risk assessment must be conducted by EHS to determine the need for a respirator (e.g., a half-mask respirator with organic vapor cartridges).[8]
Safe Handling and Use Protocol
-
Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[4]
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
Handling:
-
Perform all manipulations of the compound within the fume hood.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers tightly closed when not in use.[4]
-
Avoid actions that could generate aerosols or dust.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][9]
-
-
Doffing PPE: Remove PPE before leaving the work area to prevent cross-contamination. Remove in the following order: outer gloves, face shield/goggles, apron, lab coat, inner gloves.
Emergency Response and Disposal Plan
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.
Emergency Procedures for Exposure
Sources
- 1. 1H-Indole, 2,3-dihydro- [webbook.nist.gov]
- 2. Indoline - Safety Data Sheet [chemicalbook.com]
- 3. Indoline - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
